3-Ethyl-1-phenylhept-1-yn-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1-phenylhept-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-3-5-12-15(16,4-2)13-11-14-9-7-6-8-10-14/h6-10,16H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGYFVSMBKLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C#CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606480 | |
| Record name | 3-Ethyl-1-phenylhept-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-33-0 | |
| Record name | 3-Ethyl-1-phenylhept-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00606480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol
Abstract
This guide provides an in-depth exploration of the synthetic pathway for 3-Ethyl-1-phenylhept-1-yn-3-ol, a tertiary propargylic alcohol. The core of this synthesis is the nucleophilic addition of a metalated phenylacetylide to a ketone, a robust and fundamental carbon-carbon bond-forming reaction in organic chemistry. We will dissect the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process control and safety. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this specific alkynylation reaction.
Introduction
Propargylic alcohols are a highly valuable class of compounds, serving as versatile synthetic intermediates due to the rich reactivity of the alkyne and hydroxyl functional groups.[1] The target molecule of this guide, this compound (CAS No. 19781-33-0), embodies this structural motif.[2] A retrosynthetic analysis logically disconnects the molecule at the C2-C3 bond, identifying phenylacetylene and 3-heptanone as the primary starting materials. This approach leverages the acidity of the terminal alkyne proton, which, upon removal by a strong base, generates a potent carbon nucleophile—the phenylacetylide ion.[3][4] This ion subsequently attacks the electrophilic carbonyl carbon of 3-heptanone to construct the target tertiary alcohol. This guide will detail the theoretical basis and practical execution of this elegant and efficient synthesis.
Part 1: Mechanistic Principles of the Alkynylation Reaction
The synthesis of this compound is a classic example of an alkynylation reaction, which involves the addition of an acetylide anion to a carbonyl compound.[1][5] The overall transformation can be understood through three critical stages: acetylide formation, nucleophilic attack, and acidic workup.
1.1. Generation of the Phenylacetylide Nucleophile
The hydrogen atom on a terminal alkyne, such as phenylacetylene, is significantly more acidic (pKa ≈ 25) than hydrogens on alkanes or alkenes.[3] This is due to the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting conjugate base, the acetylide anion. To deprotonate the alkyne, a base stronger than the acetylide anion is required. Common choices include organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents.[1][6] The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (-78 °C to 0 °C) to control the exothermic nature of the deprotonation.
RC≡CH + BuLi → RC≡CLi + BuH (where R = Phenyl)
The choice of n-BuLi is often preferred for its clean and rapid reaction to form the lithium acetylide.[1]
1.2. Nucleophilic Addition to the Carbonyl Electrophile
The generated phenylacetylide anion is a powerful carbon nucleophile.[4] It readily attacks the electrophilic carbonyl carbon of 3-heptanone. The carbonyl group's π-bond breaks, and the electrons move to the oxygen atom, forming a lithium alkoxide tetrahedral intermediate. This step is the key carbon-carbon bond-forming event.
1.3. Aqueous Workup and Protonation
The reaction is concluded with an aqueous workup step. The addition of a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid, quenches any remaining organometallic species and protonates the lithium alkoxide intermediate.[1][4] This yields the final product, the tertiary propargylic alcohol this compound. The use of a mild acid like NH₄Cl is crucial to prevent potential side reactions that could occur under strongly acidic conditions with the sensitive tertiary alcohol and alkyne functionalities.
Logical Flow of the Synthesis
Sources
- 1. Alkynylation - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Guide to the IUPAC Nomenclature of C15H20O Propargyl Alcohols: A Case Study
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the fields of chemical research and pharmaceutical development, the unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a specific name corresponds to a single, unique structure. This guide provides an in-depth exploration of the IUPAC nomenclature system as applied to complex multifunctional molecules, specifically focusing on a representative propargyl alcohol with the molecular formula C15H20O. The term "propargyl alcohol" refers to a molecule containing a hydroxyl group (-OH) adjacent to a carbon-carbon triple bond.[1][2] Given that a molecular formula like C15H20O can describe a vast number of structural isomers, this whitepaper will deconstruct the naming process using a plausible candidate, 1-(4-hexylphenyl)prop-2-yn-1-ol , to illustrate the principles of functional group priority, parent chain selection, and substituent naming in a logical, step-by-step manner.
Part 1: Foundational Principles of IUPAC Nomenclature for Multifunctional Compounds
The IUPAC system for naming organic compounds is built on a hierarchical set of rules designed to handle molecular complexity. When a molecule contains multiple functional groups, as is common in drug candidates and advanced materials, these rules prevent ambiguity. The core principle is the concept of functional group priority .
1.1 The Hierarchy of Functional Groups
IUPAC establishes a priority order for common functional groups. The group with the highest priority determines the parent name of the molecule and its suffix.[3][4] For the molecule under consideration, the relevant functional groups are the alcohol (-OH) and the alkyne (-C≡C-). According to IUPAC rules, the alcohol group has higher priority than the alkyne.[5][6]
The general workflow for naming a multifunctional compound is visualized below.
Caption: IUPAC Naming Workflow for Multifunctional Compounds.
1.2 Key Nomenclature Steps:
-
Identify the Principal Functional Group: This group dictates the suffix of the IUPAC name (e.g., '-ol' for alcohols, '-oic acid' for carboxylic acids).[7] All other functional groups are treated as substituents and are indicated by prefixes (e.g., 'hydroxy-' for an -OH group when it is not the principal group).
-
Determine the Parent Chain: The parent chain is the longest continuous carbon chain that contains the principal functional group.[8] For cyclic systems, the ring is typically the parent structure.
-
Number the Parent Chain: The chain is numbered to assign the lowest possible number (locant) to the principal functional group.[9] If there is a tie, the numbering should give the lowest locants to multiple bonds (alkenes, then alkynes), and finally to substituents.[5]
-
Name Substituents: All groups attached to the parent chain that are not part of the parent name are named as prefixes.
-
Assemble the Name: The full name is constructed by listing the substituents alphabetically (preceded by their locants), followed by the parent chain name (with a locant for the principal functional group), and the suffix.[10]
Part 2: Systematic Nomenclature of 1-(4-Hexylphenyl)prop-2-yn-1-ol
We will now apply these foundational principles to our representative C15H20O isomer, 1-(4-hexylphenyl)prop-2-yn-1-ol .
Caption: Structure and Numbering of 1-(4-hexylphenyl)prop-2-yn-1-ol.
Step 1: Identification of Functional Groups
First, we identify all functional groups within the molecule:
-
Hydroxyl group (-OH): An alcohol.
-
Alkyne group (-C≡CH): A terminal alkyne.
-
Phenyl group (C6H5-): An aromatic ring.
Step 2: Determination of the Principal Functional Group
Consulting the IUPAC priority rules, the alcohol functional group outranks the alkyne.[5] Therefore, the molecule will be named as an alcohol, and its name will end with the suffix -ol .
Step 3: Identification and Numbering of the Parent Chain
The parent chain must be the longest continuous carbon chain that includes the carbon atom attached to the principal functional group (the hydroxyl group).
-
The longest such chain contains three carbon atoms: the carbon bonded to the -OH and the two carbons of the alkyne.
-
This three-carbon chain defines the parent name as a derivative of propane.
-
Since it contains an alkyne, the parent name is modified from "propanol" to propynol .
-
Numbering begins at the end of the chain that gives the carbon bearing the -OH group the lowest possible locant. In this case, the carbon attached to the -OH is assigned C1 .
-
The triple bond is located between C2 and C3.
-
Therefore, the full name for the parent chain is prop-2-yn-1-ol .[6]
Step 4: Identification and Naming of Substituents
With the parent chain identified, we now name the group attached to it.
-
A single substituent is attached at the C1 position of the prop-2-yn-1-ol parent chain.
-
This substituent is a phenyl ring which is itself substituted. When a benzene ring is a substituent, it is called a phenyl group.[10][11]
-
The phenyl ring is attached to a six-carbon alkyl chain, a hexyl group.
-
To specify the location of the hexyl group on the phenyl ring, the ring's carbons are numbered starting with 1' at the point of attachment to the parent chain. The hexyl group is located at the C4' position.
-
Thus, the substituent is named (4-hexylphenyl) . The parentheses are used to avoid ambiguity, clearly indicating that the entire substituted phenyl group is the substituent at C1 of the parent chain.
Step 5: Assembling the Full IUPAC Name
Finally, the components are assembled according to IUPAC rules: (substituent locant)-(substituent name)(parent name).
-
Substituent: (4-hexylphenyl)
-
Substituent Locant: 1-
-
Parent Name: prop-2-yn-1-ol
Combining these parts gives the complete, unambiguous IUPAC name: 1-(4-hexylphenyl)prop-2-yn-1-ol .
Part 3: Structural Validation and Data Summary
In a research and development setting, a proposed name and structure must be validated through analytical techniques. The self-validating nature of a correctly assigned structure lies in its ability to be confirmed by empirical data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the structure by showing distinct signals for the terminal alkyne proton, the methine proton (the CH-OH), the hydroxyl proton, the aromatic protons (showing a characteristic pattern for 1,4-disubstitution), and the various methylene and methyl protons of the hexyl chain. ¹³C NMR would verify the presence of the correct number and type of carbon atoms (alkyne, aromatic, aliphatic, and the alcohol-bearing carbon).
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C15H20O by providing a highly accurate mass measurement. Fragmentation patterns could further support the proposed connectivity of the phenyl ring, propynol chain, and hexyl group.
Table 1: Summary of IUPAC Nomenclature Rules Applied
| Rule Category | Application to 1-(4-hexylphenyl)prop-2-yn-1-ol | Authoritative Source |
|---|---|---|
| Principal Group | The alcohol (-OH) is higher priority than the alkyne (-C≡C-), dictating the '-ol' suffix. | [3][5] |
| Parent Chain | The longest chain containing the -OH group is the 3-carbon propynyl system. | [7][8] |
| Numbering | The chain is numbered to give the -OH group the lowest locant (C1). | [6][9] |
| Substituent Naming | The C6H5- ring is a 'phenyl' substituent. The C6H13 chain is a 'hexyl' substituent. | [11][12] |
| Final Assembly | Substituents are listed as prefixes. The complete name is 1-(4-hexylphenyl)prop-2-yn-1-ol. |[10] |
Table 2: Structural Components of the C15H20O Isomer
| Component | Molecular Formula | Role in Structure |
|---|---|---|
| Phenyl Ring (disubstituted) | C6H4 | Core aromatic scaffold |
| Hexyl Group | C6H13 | Alkyl substituent on the phenyl ring |
| Propynol Side-Chain | C3H3O | Parent chain containing the principal functional group |
| Total | C15H20O | Final Molecular Formula |
References
-
Naming Aromatic Compounds | Systems & Examples. Study.com. [Link]
-
PROPARGYL ALCOHOL (PROPYNOL). Ataman Kimya. [Link]
-
How to Name a Compound with Multiple Functional Groups. Chemistry Steps. [Link]
-
Propargyl alcohol. NIST WebBook. [Link]
-
IUPAC ( 5 Easy Steps To Name Multifunctional Aliphatic Compound). YouTube. [Link]
-
Propargyl alcohol. Wikipedia. [Link]
-
Naming Aromatic Compounds. Chemistry Steps. [Link]
-
Naming aromatic compounds. Chemguide. [Link]
-
10.2: Naming Aromatic Compounds. Chemistry LibreTexts. [Link]
-
15.1 Naming Aromatic Compounds. Organic Chemistry | OpenStax. [Link]
-
Propargyl alcohol | C3H4O. PubChem. [Link]
-
How to name organic compounds using the IUPAC rules. UCLA. [Link]
-
2.4: IUPAC Naming of Organic Compounds with Functional Groups. Chemistry LibreTexts. [Link]
-
Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]
-
Nomenclature of Alkynes. Chemistry LibreTexts. [Link]
-
Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Chemistry Steps. [Link]
-
Naming multiple functional group organic compounds / IUPAC rules!. YouTube. [Link]
-
4.3 IUPAC naming and formulae | Organic molecules. Siyavula. [Link]
Sources
- 1. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 8. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]
- 9. IUPAC Rules [chem.uiuc.edu]
- 10. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. Naming Aromatic Compounds | Systems & Examples | Study.com [study.com]
An In-depth Technical Guide to 3-Ethyl-1-phenylhept-1-yn-3-ol (CAS: 19781-33-0)
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
3-Ethyl-1-phenylhept-1-yn-3-ol is a tertiary propargylic alcohol characterized by the presence of a phenyl group attached to a terminal alkyne, and ethyl and butyl groups at the carbinol center. Its unique structural features, combining a rigid alkynyl scaffold with a chiral tertiary alcohol, make it a molecule of significant interest in synthetic organic chemistry and potentially in the field of medicinal chemistry. Propargylic alcohols are versatile synthetic intermediates and have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This guide provides a detailed technical overview of this compound, encompassing its chemical properties, synthesis, characterization, and a discussion of its potential, yet underexplored, applications in drug discovery.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 19781-33-0 | [2] |
| Molecular Formula | C₁₅H₂₀O | [2] |
| Molecular Weight | 216.32 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCCCC(CC)(C#CC1=CC=CC=C1)O | [2] |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | General knowledge |
Spectroscopic Data:
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the range of δ 7.2-7.5 ppm). The aliphatic protons of the ethyl and butyl groups would appear in the upfield region (δ 0.8-2.0 ppm). A characteristic signal for the hydroxyl proton would also be present, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the alkynyl carbons (typically δ 80-90 ppm), the carbinol carbon (around δ 70-80 ppm), and the aromatic carbons (δ 120-140 ppm). The aliphatic carbons of the ethyl and butyl chains would resonate in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹). A sharp, weak to medium absorption for the C≡C triple bond stretch is expected around 2200-2260 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 216. Subsequent fragmentation would likely involve the loss of water, ethyl, or butyl groups.
Synthesis of this compound
The synthesis of tertiary propargylic alcohols such as this compound is most commonly achieved through the nucleophilic addition of a metal acetylide to a ketone. The two primary and highly effective methods are the Grignard reaction and the use of lithium acetylides.
Method 1: Grignard Reaction
This approach involves the reaction of a phenylacetylenic Grignard reagent with 3-pentanone. The causality behind this choice is the high nucleophilicity of the Grignard reagent towards the electrophilic carbonyl carbon of the ketone, leading to the formation of the desired tertiary alcohol.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Detailed Protocol:
-
Preparation of Phenylacetylenic Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings to form ethylmagnesium bromide. After the formation of the Grignard reagent is complete, cool the solution in an ice bath and slowly add a solution of phenylacetylene in anhydrous THF. The acidic proton of the terminal alkyne reacts with the Grignard reagent to form the phenylacetylenic Grignard reagent and ethane gas.[3]
-
Reaction with 3-Pentanone: To the freshly prepared phenylacetylenic Grignard reagent, slowly add a solution of 3-pentanone in anhydrous THF via the dropping funnel, while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. This step protonates the magnesium alkoxide intermediate to form the final alcohol product and precipitates magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Method 2: Using Lithium Acetylide
An alternative and often cleaner method involves the use of lithium phenylacetylide, which is generated by reacting phenylacetylene with a strong base like n-butyllithium (n-BuLi). This organolithium reagent is also a potent nucleophile that readily adds to ketones.
Synthesis Pathway:
Caption: Synthesis of this compound using lithium phenylacetylide.
Detailed Protocol:
-
Formation of Lithium Phenylacetylide: To a solution of phenylacetylene in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of n-butyllithium in hexanes. Stir the mixture at this temperature for 30-60 minutes.[4]
-
Addition of 3-Pentanone: To the cold solution of lithium phenylacetylide, add a solution of 3-pentanone in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired product.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, the structural motifs present in the molecule are found in compounds with known pharmacological properties. This section explores the potential applications based on the broader class of propargylic alcohols.
Anticancer Activity:
Numerous studies have demonstrated the cytotoxic effects of propargylic alcohols against various cancer cell lines. The presence of the alkyne functionality is believed to play a role in their mechanism of action, which can involve the inhibition of key enzymes or the induction of apoptosis. For instance, certain propargylic alcohols have shown anti-tumor activities against human colon, breast, and liver cancer cell lines in vitro.[5] The phenyl group in this compound may enhance its interaction with biological targets through hydrophobic and π-π stacking interactions.
Antimicrobial Properties:
The propargyl functional group is present in some natural and synthetic compounds with antimicrobial activity. It is plausible that this compound and its derivatives could exhibit antibacterial or antifungal properties. Further screening against a panel of pathogenic microorganisms would be necessary to validate this potential. Some studies have shown that tertiary alcohols can exhibit good to excellent antimicrobial activities.[6]
Central Nervous System (CNS) Activity:
The lipophilic nature of this compound suggests it may have the ability to cross the blood-brain barrier. Various small molecules containing phenyl and alcohol moieties have been shown to interact with CNS targets. Therefore, this compound could be a starting point for the development of novel CNS-active agents, although extensive research is required to explore this possibility.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicological data is not available, it should be treated as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a readily accessible tertiary propargylic alcohol with potential for further exploration in synthetic and medicinal chemistry. The synthetic routes outlined in this guide, primarily through Grignard or lithium acetylide addition to 3-pentanone, are robust and high-yielding. While the biological profile of this specific compound remains to be elucidated, the known activities of related propargylic alcohols suggest that it could serve as a valuable scaffold for the development of new therapeutic agents. Further research into its pharmacological and toxicological properties is warranted to fully understand its potential in drug discovery and development.
References
-
Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. (2024, December 10). ChemnPedia. [Link]
-
Lewis Acid‐Catalyzed Tandem Annulation of Propargylic Alcohols with 2‐Allylphenols and Their Anti‐tumor Activities. (2025, October 8). ResearchGate. [Link]
-
Table of Contents. The Royal Society of Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Chemistry LibreTexts. [Link]
-
Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel alkyl/aryl Substituted Tertiary Alcohols. (2011, December 14). PubMed. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
Sources
Preparation of Tertiary Propargylic Alcohols from Phenylacetylene: A Synthesis and Strategy Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiary propargylic alcohols are pivotal structural motifs in organic synthesis, serving as versatile precursors for a wide array of complex molecules, including heterocycles, carbocycles, and pharmacologically active compounds.[1][2] Their synthesis, particularly from readily available starting materials like phenylacetylene, is a cornerstone transformation in medicinal and process chemistry. This guide provides an in-depth exploration of the core synthetic strategies for preparing tertiary propargylic alcohols, focusing on the nucleophilic addition of phenylacetylene-derived organometallic reagents to ketones. We will dissect the causality behind experimental choices, present field-proven protocols, and offer insights into optimizing these critical reactions for applications in drug development and beyond.
Strategic Overview: The Alkynylation of Ketones
The most direct and widely employed strategy for synthesizing tertiary propargylic alcohols is the C-C bond-forming reaction between a ketone and a metal acetylide derived from a terminal alkyne.[3] In the context of our topic, this involves the deprotonation of phenylacetylene to form a potent phenylacetylide nucleophile, which subsequently attacks the electrophilic carbonyl carbon of a ketone.
The overall transformation can be generalized as follows:
Caption: Mechanism of organometallic addition to a ketone.
Causality in Experimental Design
-
Choice of Reagent (Grignard vs. Organolithium):
-
Grignard Reagents (PhC≡CMgBr): Prepared by reacting phenylacetylene with a simple Grignard reagent like ethylmagnesium bromide. They are highly effective but can sometimes be sluggish with sterically hindered ketones. In such cases, side reactions like enolization of the ketone or reduction can occur. [4] * Organolithium Reagents (PhC≡CLi): Typically generated by deprotonating phenylacetylene with a strong base like n-butyllithium (n-BuLi). [3]They are generally more reactive than Grignard reagents, leading to faster reactions and often better yields with hindered ketones, but they are also less selective and more basic, which can be problematic with sensitive functional groups. [5]
-
-
Solvent Selection: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are mandatory. Their primary role is to solvate the organometallic species (the Schlenk equilibrium for Grignards), preventing aggregation and maintaining its nucleophilicity. The absence of protic sources (like water or alcohols) is critical, as these would instantly quench the organometallic reagent. [6]
-
Temperature Control: Reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C) for several reasons:
-
To control the exothermic addition reaction.
-
To minimize side reactions, such as the enolization of the ketone substrate by the basic organometallic reagent.
-
To ensure selectivity, especially in complex molecules.
-
Field-Proven Protocol: Grignard-Mediated Synthesis
This protocol describes the synthesis of 2-phenyl-4-phenylbut-3-yn-2-ol from phenylacetylene and acetophenone.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Bromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetylene
-
Acetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Grignard Reagent Preparation (Ethylmagnesium Bromide):
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add anhydrous THF, followed by the dropwise addition of bromoethane (1.1 eq). The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. Maintain a gentle reflux until all the magnesium is consumed. Cool the resulting grey solution to room temperature.
-
-
Phenylacetylide Formation:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C.
-
Slowly add a solution of phenylacetylene (1.0 eq) in anhydrous THF dropwise. Vigorous gas evolution (ethane) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phenylmagnesium bromide acetylide.
-
-
Addition to Ketone:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the acetophenone is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure tertiary propargylic alcohol. [7]
-
Modern Approaches: Catalytic and Asymmetric Synthesis
While stoichiometric methods are reliable, modern synthesis trends favor catalytic approaches for improved efficiency, atom economy, and the potential for enantioselectivity.
Base-Catalyzed Alkynylation
A simple and effective method involves using a strong, non-nucleophilic base to catalyze the addition of the alkyne to the ketone. Potassium tert-butoxide (t-BuOK) has been shown to promote this reaction efficiently, often under solvent-free conditions. [8]This approach avoids the need to prepare a separate organometallic reagent, simplifying the experimental procedure.
Asymmetric Catalytic Alkynylation
For applications in drug development, controlling the stereochemistry at the newly formed chiral center is paramount. This is achieved through asymmetric catalysis, where a chiral catalyst or ligand directs the nucleophilic attack to one face of the ketone, producing an excess of one enantiomer.
A prominent strategy involves the use of a zinc(II) salt, such as Zn(OTf)₂, in combination with a chiral ligand, often an amino alcohol like N-methylephedrine. [9]* The terminal alkyne, zinc salt, and a base (like Et₃N) form a chiral zinc acetylide complex in situ.
-
This chiral complex then adds enantioselectively to the ketone, yielding an optically active tertiary propargylic alcohol. [10] The development of such methods is a vibrant area of research, with other catalytic systems based on copper and other transition metals also showing significant promise for producing enantioenriched propargylic alcohols. [11][12]
Comparative Analysis of Synthetic Methods
| Feature | Stoichiometric Grignard/Lithium | Base-Catalyzed (t-BuOK) | Asymmetric Catalytic (Zn-based) |
| Reagent Stoichiometry | >1.0 equivalent of organometallic | Catalytic amount of base | Catalytic amounts of metal and ligand |
| Generality & Scope | Very broad; works for most ketones | Good for arylacetylenes; may be limited with aliphatic alkynes | Broad, but optimization is often substrate-dependent |
| Operational Simplicity | Moderate; requires reagent preparation | High; often solvent-free | Moderate to High; requires careful control |
| Stereocontrol | None (produces racemate) | None (produces racemate) | High enantioselectivity possible |
| Key Advantage | Reliability and predictability | Simplicity, cost-effectiveness | Access to chiral, enantioenriched products |
| Key Disadvantage | Poor atom economy; waste generation | Limited to certain substrate classes | Higher cost of chiral ligands/catalysts |
Purification and Characterization
Post-reaction workup is critical for isolating a pure product.
-
Quenching: The reaction must be carefully quenched to neutralize the reactive species and protonate the alkoxide. Saturated aqueous NH₄Cl is ideal as it is acidic enough to protonate the alkoxide but not so acidic as to cause potential side reactions with the tertiary alcohol product (e.g., elimination).
-
Purification: Silica gel column chromatography is the most common method for purifying tertiary propargylic alcohols. The polarity of the eluent system (typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate) must be optimized to separate the product from unreacted starting materials and any byproducts. Distillation can also be an option for thermally stable, lower-boiling point alcohols. [13]* Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The synthesis of tertiary propargylic alcohols from phenylacetylene is a fundamental transformation with significant implications for advanced organic synthesis and drug discovery. While classic stoichiometric organometallic additions provide a reliable and versatile route, modern catalytic methods offer improvements in efficiency and provide crucial access to enantiomerically pure compounds. The choice of methodology ultimately depends on the specific target molecule, scale, cost considerations, and stereochemical requirements. A thorough understanding of the underlying mechanisms and experimental parameters, as outlined in this guide, is essential for any researcher aiming to successfully leverage these powerful synthetic tools.
References
- Organic Chemistry Frontiers. (n.d.). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).
- ResearchGate. (n.d.). Ways of making enantioenriched tertiary propargylic alcohols.
- Doraghi, F., et al. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Advanced Synthesis & Catalysis, 365(18).
- ACS Publications. (n.d.). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters.
- ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2 employed in the study.
- National Institutes of Health. (n.d.). Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC.
- Thieme Connect. (n.d.). Enantioselective Synthesis of Tertiary Propargylic Boronic Esters.
- ResearchGate. (n.d.). Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. Request PDF.
- ResearchGate. (n.d.). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Request PDF.
- Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme.
- ChemRxiv. (n.d.). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
- Chemistry LibreTexts. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones.
- Chen, S., et al. (2012). Efficient solvent-free synthesis of tertiary propargylic alcohols from arylacetylenes and ketones promoted by tert-BuOK. Research on Chemical Intermediates, 39(6), 2391-2399.
- R Discovery. (n.d.). Application of Hydroxy Propargylic Alcohols in Organic Synthesis.
- Organic Chemistry Frontiers. (n.d.). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. RSC Publishing.
- ResearchGate. (2024). ORGANIC CHEMISTRY.
- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
- YouTube. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes.
- Wikipedia. (n.d.). Alkynylation.
- ACS Publications. (n.d.). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Synthesis of primary propargylic alcohols from terminal alkyne and paraformaldehyde catalyzed by Copper(I) Iodide. RSC Advances.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.). Phenylacetylene.
- PubMed. (2019). Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Ketone).
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- ResearchGate. (n.d.). Cu−H‐catalyzed kinetic resolution of tertiary propargylic alcohols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkynylation - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction (RMgX + Ketone) [commonorganicchemistry.com]
- 8. Efficient solvent-free synthesis of tertiary propargylic alcohols from arylacetylenes and ketones promoted by tert-BuOK [ouci.dntb.gov.ua]
- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Resolution of Tertiary Propargylic Alcohols by Enantioselective Cu-H-Catalyzed Si-O Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-1-phenylhept-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-1-phenylhept-1-yn-3-ol is a tertiary propargyl alcohol characterized by a phenyl-substituted alkyne and a hydroxyl group attached to a chiral quaternary carbon. This unique structural arrangement imparts a distinct reactivity profile, making it and its analogs valuable intermediates in organic synthesis and of considerable interest in the field of medicinal chemistry. Propargyl alcohols, as a class of compounds, are versatile building blocks due to the presence of both the hydroxyl and alkyne functionalities.[1][2][3] This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characterization, key chemical transformations, and potential applications in drug discovery.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₁₅H₂₀O and a molecular weight of 216.32 g/mol . Its structure features a central carbon atom bonded to an ethyl group, a butyl group, a hydroxyl group, and a phenylethynyl group. The presence of this stereocenter means the molecule can exist as a pair of enantiomers.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 19781-33-0 | PubChem |
| Molecular Formula | C₁₅H₂₀O | PubChem |
| Molecular Weight | 216.32 g/mol | PubChem |
| Canonical SMILES | CCCCC(CC)(C#CC1=CC=CC=C1)O | PubChem |
| InChI Key | MIVGYFVSMBKLHD-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
The most direct and common method for the synthesis of tertiary propargyl alcohols like this compound is the nucleophilic addition of a metalated alkyne to a ketone.[4] In this case, the reaction involves the addition of a phenylacetylide anion to heptan-3-one.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound using a Grignard reagent, a common and effective method for this transformation.[5][6][7][8][9]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phenylacetylene
-
Heptan-3-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Phenylacetylide Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent. Once the reaction begins (indicated by bubbling and the disappearance of the iodine color), add a solution of phenylacetylene in anhydrous diethyl ether dropwise to the Grignard reagent. The phenylacetylene will react with the ethylmagnesium bromide to form the phenylacetylide Grignard reagent and ethane gas.
-
Reaction with Ketone: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of heptan-3-one in anhydrous diethyl ether dropwise from the dropping funnel with constant stirring.
-
Reaction Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Caption: Synthesis workflow for this compound via Grignard reaction.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the ethyl and butyl chains, and a singlet for the hydroxyl proton. The chemical shifts and coupling patterns will be consistent with the proposed structure.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton.[10][11][12][13] The two carbons of the alkyne will appear in the range of δ 80-90 ppm. The quaternary carbon bearing the hydroxyl group will be observed around δ 70-80 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region, and the aliphatic carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of its functional groups.[14][15][16][17][18]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | ~3600-3200 | Strong, Broad |
| C≡C (alkyne) | ~2260-2100 | Weak to Medium |
| C-H (sp-hybridized) | ~3300 | Strong, Sharp (if terminal) |
| C-H (aromatic) | ~3100-3000 | Medium |
| C-H (aliphatic) | ~3000-2850 | Strong |
| C=C (aromatic) | ~1600, ~1475 | Medium |
| C-O (alcohol) | ~1260-1000 | Strong |
Mass Spectrometry (MS)
The mass spectrum of a tertiary alcohol like this compound may not show a prominent molecular ion peak due to the lability of the tertiary alcohol.[19][20][21][22] Common fragmentation patterns include:
-
Loss of water (M-18): A peak corresponding to the loss of a water molecule from the molecular ion is often observed.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of an ethyl or butyl radical. The most prominent fragmentation is typically the expulsion of the largest radical.
-
Fragmentation of the alkyl chains: Characteristic fragmentation patterns of the ethyl and butyl groups.
Chemical Reactivity
The reactivity of this compound is dominated by the interplay between the hydroxyl group and the alkyne moiety. As a tertiary propargyl alcohol, it is susceptible to acid-catalyzed rearrangements.
Meyer-Schuster and Rupe Rearrangements
Under acidic conditions, tertiary propargyl alcohols can undergo rearrangement to form α,β-unsaturated ketones.[23][24][25][26][27][28][29][30][31] This transformation can proceed through two competing pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.[2]
-
Meyer-Schuster Rearrangement: This involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the α,β-unsaturated ketone.[28]
-
Rupe Rearrangement: This pathway is often competitive with the Meyer-Schuster rearrangement for tertiary alcohols and also yields an α,β-unsaturated ketone.[23][29][30]
The choice of acid catalyst and reaction conditions can influence the product distribution between these two pathways.[28]
Caption: Competing Meyer-Schuster and Rupe rearrangement pathways for tertiary propargyl alcohols.
Potential Applications in Drug Development
Propargyl alcohols are recognized as important synthons in medicinal chemistry and drug discovery.[1][2][3][32][33] The alkyne functionality can be utilized for various coupling reactions, such as the Sonogashira coupling and "click" chemistry, to construct more complex molecular architectures. The hydroxyl group can be a key site for hydrogen bonding interactions with biological targets or can be further functionalized.
While specific biological activity for this compound is not extensively documented in publicly available literature, the propargyl alcohol motif is present in a number of biologically active compounds. It is important to note that some propargyl alcohols have been shown to exhibit cytotoxicity, which is thought to be mediated by their metabolic activation to reactive aldehydes.[34][35][36][37] Therefore, any potential therapeutic application of this compound or its derivatives would require careful toxicological evaluation.
Conclusion
This compound is a fascinating molecule with a rich and varied chemical profile. Its synthesis is readily achievable through established organometallic procedures, and its structure can be unequivocally confirmed by modern spectroscopic methods. The characteristic acid-catalyzed rearrangements of this tertiary propargyl alcohol highlight its potential as a precursor to other valuable chemical entities. While its direct application in drug development remains to be fully explored, the structural motifs present in this compound are of significant interest to medicinal chemists. Further research into the biological activity and toxicological profile of this compound and its derivatives is warranted to unlock its full potential.
References
- Kotani, S., Kukita, K., Tanaka, K., Ichibakase, T., & Nakajima, M. (2014). Enantioselective Addition of Phenylacetylene to Aromatic Ketones Catalyzed by a Chiral Lithium Binaphtholate. Journal of Organic Chemistry, 79(11), 4817–4825.
-
Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. [Link]
-
Slideshare. Rupe Rearrgment. [Link]
-
ResearchGate. Methods for Meyer‐Schuster rearrangement. [Link]
-
National Institutes of Health. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. [Link]
-
Organic & Biomolecular Chemistry. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. [Link]
-
Rawsource. (2024, April 1). What is Propargyl Alcohol? - Chemical name, structure, synthesis. [Link]
-
Organic Reactions. The Meyer–Schuster Rearrangement. [Link]
-
PubMed. Cytochrome P450 2E1 metabolically activates propargyl alcohol: propiolaldehyde-induced hepatocyte cytotoxicity. [Link]
-
Sinobio Chemistry. (2024, February 5). What Is Propargyl Alcohol?. [Link]
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
PubChem. Propargyl alcohol. [Link]
-
Organic Chemistry Frontiers. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. [Link]
-
OUCI. Efficient solvent-free synthesis of tertiary propargylic alcohols from arylacetylenes and ketones promoted by tert-BuOK. [Link]
-
Organic Chemistry Frontiers. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. [Link]
-
SynArchive. Meyer-Schuster Rearrangement. [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Wikipedia. Meyer–Schuster rearrangement. [Link]
-
University of Puget Sound. IR handout. [Link]
-
Organic Syntheses. Procedure. [Link]
-
SynArchive. Rupe Rearrangement. [Link]
-
YouTube. Rupe Rearrangement. [Link]
-
ResearchGate. ¹³C-NMR spectra of propargylic alcohol, n-BuNH2 with and without CuI/[P4444][Im] catalyst. [Link]
-
Millersville University. CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]
-
University of California, Irvine. 25. The Grignard Reaction. [Link]
-
Chemistry LibreTexts. (Experiment) 7: The Grignard Reaction. [Link]
-
YouTube. MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. [Link]
-
University of Wisconsin-River Falls. Grignard Reaction. [Link]
-
National Center for Biotechnology Information. Propargyl Alcohol: Acute Exposure Guideline Levels. [Link]
-
Organic Chemistry Frontiers. Recent advances in the direct transformation of propargylic alcohols to allenes. [Link]
-
ResearchGate. Infrared spectra of propargyl alcohol dimers in helium nanodroplets. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
National Institute of Standards and Technology. Propargyl alcohol. [Link]
-
ResearchGate. IR spectra for propargyl alcohol embedded in helium nanodroplets. [Link]
-
ResearchGate. Propargyl alcohols as a good tool for a wide variety of heterocycles. [Link]
-
Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
YouTube. Mass Spectrometry of Alcohols. [Link]
-
University of Calgary. 13C NMR of 1-Propanol. [Link]
-
ResearchGate. Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
-
Whitman College. GCMS Section 6.10. [Link]
-
Organic Chemistry Frontiers. Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. [Link]
-
ResearchGate. List of tertiary propargylic alcohols 1 and electron-rich arenes 2.... [Link]
Sources
- 1. rawsource.com [rawsource.com]
- 2. nbinno.com [nbinno.com]
- 3. rawsource.com [rawsource.com]
- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Propargyl alcohol(107-19-7) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Propargyl alcohol(107-19-7) IR Spectrum [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Propargyl alcohol [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. GCMS Section 6.10 [people.whitman.edu]
- 23. Rupe Rearrgment | PPTX [slideshare.net]
- 24. researchgate.net [researchgate.net]
- 25. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 26. organicreactions.org [organicreactions.org]
- 27. synarchive.com [synarchive.com]
- 28. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 29. synarchive.com [synarchive.com]
- 30. m.youtube.com [m.youtube.com]
- 31. youtube.com [youtube.com]
- 32. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]
- 33. researchgate.net [researchgate.net]
- 34. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Cytochrome P450 2E1 metabolically activates propargyl alcohol: propiolaldehyde-induced hepatocyte cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure of 3-Ethyl-1-phenylhept-1-yn-3-ol
This guide provides a comprehensive examination of the molecular structure of 3-Ethyl-1-phenylhept-1-yn-3-ol, a tertiary propargylic alcohol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, characterization, and the logic underpinning the elucidation of its complex three-dimensional architecture. Our approach integrates foundational chemical principles with advanced spectroscopic techniques, reflecting a methodology where each step serves to validate the next.
Introduction and Strategic Importance
This compound belongs to the class of propargylic alcohols, organic compounds featuring a hydroxyl group adjacent to a carbon-carbon triple bond.[1][2] This structural motif is a cornerstone in synthetic chemistry, serving as a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and novel materials.[3][4] The tertiary nature of the alcohol in this specific molecule, combined with the rigidity of the phenyl-alkyne fragment, imparts unique steric and electronic properties that are of significant interest in medicinal chemistry and materials science.
The unambiguous determination of its molecular structure is paramount for understanding its reactivity, potential biological activity, and for ensuring reproducibility in its applications. This guide will detail a robust workflow for its synthesis and structural verification.
Synthesis: A Mechanistic Approach to Construction
The most reliable and direct method for constructing this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction is selected for its high efficiency and specificity in creating the desired tertiary alcohol.[5] The strategy involves the nucleophilic addition of a phenylacetylide anion to a ketone.
Causality of Experimental Design:
-
Nucleophile Generation: Phenylacetylene is the source of the phenylalkynyl moiety. Its terminal alkyne proton is sufficiently acidic (pKa ≈ 25) to be deprotonated by a strong base like a Grignard reagent (e.g., ethylmagnesium bromide). This in-situ formation of the phenylacetylide Grignard reagent creates a potent carbon nucleophile.[6][7]
-
Electrophile Selection: The carbon framework is completed using heptan-3-one (butyl ethyl ketone). The carbonyl carbon of this ketone is the electrophilic site for the nucleophilic attack by the phenylacetylide anion. The choice of heptan-3-one directly leads to the final product having a butyl and an ethyl group attached to the carbinol center.
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate the magnesium cation of the Grignard reagent enhances the nucleophilicity of the carbanion and maintains a homogeneous reaction mixture, which is crucial for optimal yield.[7]
The overall reaction mechanism is illustrated below.
Caption: Grignard synthesis of the target molecule.
Experimental Protocol: Synthesis
Materials: Phenylacetylene, Magnesium turnings, Bromoethane, Heptan-3-one, Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄).
Procedure:
-
Grignard Reagent Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask. Add a solution of bromoethane in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Once the reaction begins (slight bubbling and heat evolution), add the remaining bromoethane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of ethylmagnesium bromide.
-
Phenylacetylide Formation: Cool the Grignard reagent to 0 °C. Add a solution of phenylacetylene in anhydrous THF dropwise. A vigorous evolution of ethane gas will be observed. Stir the mixture for 1 hour at room temperature after the addition is complete.
-
Addition of Ketone: Cool the resulting phenylacetylide solution to 0 °C. Add a solution of heptan-3-one in anhydrous THF dropwise.
-
Reaction and Quenching: After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours until TLC analysis indicates the consumption of the starting ketone. Cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Structural Elucidation via Spectroscopy
The purified compound is subjected to a suite of spectroscopic analyses to confirm its molecular structure. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, leaves no ambiguity as to the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Analysis (Predicted):
-
Aromatic Protons (C₆H₅): Expected to appear as a multiplet in the range of δ 7.2-7.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-2.5 ppm. Its chemical shift is concentration-dependent and it can be exchanged with D₂O.
-
Butyl Chain Protons (-CH₂CH₂CH₂CH₃): Four distinct signals. The α-CH₂ group (adjacent to the carbinol carbon) will be a triplet around δ 1.6-1.8 ppm. The subsequent two CH₂ groups will be multiplets between δ 1.3-1.5 ppm. The terminal CH₃ will be a triplet around δ 0.9 ppm.
-
Ethyl Chain Protons (-CH₂CH₃): The CH₂ group will appear as a quartet around δ 1.7-1.9 ppm due to coupling with the adjacent methyl group. The CH₃ group will be a triplet around δ 1.0 ppm.
¹³C NMR Analysis (Predicted):
-
Alkynyl Carbons (-C≡C-): Two quaternary signals expected between δ 80-95 ppm.[8]
-
Aromatic Carbons (C₆H₅): Four signals expected between δ 120-140 ppm, including the ipso-carbon directly attached to the alkyne.[8]
-
Carbinol Carbon (-C-OH): A key signal expected around δ 70-75 ppm.
-
Alkyl Carbons: Signals for the four carbons of the butyl chain and the two carbons of the ethyl chain will appear in the upfield region (δ 10-50 ppm).
| Spectroscopic Data Summary | |
| Technique | Expected Key Signals / Values |
| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H), δ ~1.9 (s, 1H, -OH), δ 1.7-1.9 (q, 2H, -CH₂CH₃), δ 1.6-1.8 (t, 2H, -CH₂-C₃H₇), δ 0.9-1.5 (m, 7H, alkyl), δ ~1.0 (t, 3H, -CH₂CH₃) |
| ¹³C NMR | δ 120-140 (Ar-C), δ 80-95 (C≡C), δ 70-75 (C-OH), δ 10-50 (Alkyl-C) |
| IR (cm⁻¹) | 3600-3300 (br, O-H), 3100-3000 (sp² C-H), 3000-2850 (sp³ C-H), ~2230 (C≡C), 1600, 1490 (C=C, aromatic) |
| Mass Spec (m/z) | 216 [M]⁺, 187 [M-C₂H₅]⁺, 159 [M-C₄H₉]⁺ |
Note: Predicted values are based on typical chemical shifts and fragmentation patterns for similar structures.[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Interpretation of Key Peaks:
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3300 cm⁻¹ is definitive for the presence of the hydroxyl group.[8]
-
C-H Stretches: Aromatic (sp² C-H) stretches appear just above 3000 cm⁻¹, while aliphatic (sp³ C-H) stretches are found just below 3000 cm⁻¹.
-
C≡C Stretch: The carbon-carbon triple bond stretch is expected as a weak to medium intensity band around 2230 cm⁻¹. Its intensity is often reduced in symmetrical or pseudo-symmetrical internal alkynes.[9]
-
Aromatic C=C Stretches: Sharp peaks around 1600 cm⁻¹ and 1490 cm⁻¹ confirm the presence of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.
Analysis of Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound (C₁₅H₂₀O), which is 216.32 g/mol .[8]
-
Alpha-Cleavage: Alcohols readily undergo cleavage of the C-C bond adjacent to the oxygen atom. The most likely fragmentation is the loss of the butyl radical (•C₄H₉) or the ethyl radical (•C₂H₅), leading to stable resonance-stabilized cations.
-
Loss of ethyl group ([M-29]⁺): A significant peak at m/z 187.
-
Loss of butyl group ([M-57]⁺): A significant peak at m/z 159.
-
The collective data from these three independent spectroscopic methods provide a self-validating system for the confirmation of the molecular structure of this compound.
Integrated Workflow for Structural Verification
The logical flow from synthesis to final structural confirmation is a critical aspect of scientific integrity.
Caption: Workflow for synthesis and structural verification.
Conclusion
The molecular structure of this compound is definitively established through a logical and synergistic combination of targeted organic synthesis and rigorous spectroscopic analysis. The Grignard reaction provides an efficient route to the molecule, while NMR, IR, and MS techniques offer an orthogonal and self-validating dataset that confirms the connectivity, functional groups, and molecular weight. This comprehensive approach ensures the high fidelity of the compound's structural assignment, a prerequisite for its reliable use in research and development.
References
- Vertex AI Search. (2024). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Allen Institute for AI. (n.d.). The reaction of phenylacetylene with one equivalent of methyl magnesium bromide followed by reaction with benzaldehyde provides. [Link]
-
Yorimitsu, H., Tang, J., Okada, K., Shinokubo, H., & Oshima, K. (1998). Manganese-catalyzed Phenylation of Acetylenic Compounds with a Phenyl Grignard Reagent. Chemistry Letters, 27(1), 3-4. [Link]
-
Yorimitsu, H., Tang, J., Okada, K., Shinokubo, H., & Oshima, K. (1998). Manganese-catalyzed Phenylation of Acetylenic Compounds with a Phenyl Grignard Reagent. Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). Propargyl alcohol. PubChem. [Link]
-
Wikipedia. (n.d.). Propargyl alcohol. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. [Link]
-
Kumpinš, V., Luginina, J., Turks, M., & Imperio, D. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. In Carbohydrate Chemistry. CRC Press. [Link]
-
Pällin, V., & Tuulmets, A. (n.d.). GRIGNARD REACTION WITH ACETYLENE IN THF. ResearchGate. [Link]
-
Tykwinski, R. R., et al. (2004). Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes. The Journal of Organic Chemistry. [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-. NIST WebBook. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
SpectraBase. (n.d.). 3-Ethyl-1-phenyl-1-pentyn-3-ol. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethyl-1-heptyn-3-ol. PubChem. [Link]
-
Chemistry Steps. (n.d.). Alkynes to Alcohols. [Link]
-
Chinese Chemical Society. (n.d.). Constructing Tertiary Alcohols with Vicinal Stereocenters. CCS Chemistry. [Link]
-
ResearchGate. (n.d.). Enzymatic Synthesis of Tertiary Alcohols. [Link]
-
National Center for Biotechnology Information. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. PMC. [Link]
Sources
- 1. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]
- 2. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. The reaction of phenylacetylene with one equivalent of methyl magnesium bromide followed by reaction with benzaldehyde provides [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
The Propargyl Alcohol Motif: A Keystone in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide on the Discovery, Synthesis, and Application of Substituted Propargyl Alcohols
Abstract
Substituted propargyl alcohols, organic compounds featuring a hydroxyl group adjacent to a carbon-carbon triple bond, represent a cornerstone of modern synthetic chemistry. Their unique electronic properties and versatile reactivity have established them as indispensable building blocks in the synthesis of complex molecules, ranging from natural products to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted propargyl alcohols, detailing the progression of synthetic methodologies from classical organometallic additions to sophisticated catalytic enantioselective transformations. We will explore the causality behind these advancements, offering insights into the experimental choices that have shaped the field. Furthermore, this guide will delve into the practical applications of these motifs, with a particular focus on their role in drug development, and provide detailed protocols for their synthesis and characterization.
A Historical Perspective: From Discovery to a Central Role in Synthesis
The journey of propargyl alcohols began in 1872 with the first reported synthesis of the parent compound, prop-2-yn-1-ol, by Henry.[1] This seminal work laid the foundation for the exploration of this versatile class of molecules. Early synthetic efforts were largely centered around the addition of acetylenic nucleophiles to carbonyl compounds.
A significant leap forward came with the work of the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s. The Favorskii reaction , involving the base-catalyzed reaction of an alkyne with a carbonyl compound, provided a more general and accessible route to propargyl alcohols.[2][3] This method, while groundbreaking, often required harsh conditions and strong bases, limiting its applicability to more sensitive substrates.
Another pivotal development was the advent of Grignard reagents . The addition of organomagnesium halides to aldehydes and ketones offered a powerful and versatile method for the formation of carbon-carbon bonds, including the synthesis of propargyl alcohols.[4] However, the high basicity and nucleophilicity of Grignard reagents also presented limitations, such as incompatibility with acidic functional groups and the potential for side reactions.[5][6]
The mid-20th century witnessed a paradigm shift with the pioneering work of Walter Reppe in acetylene chemistry. Reppe chemistry , which involved the use of high-pressure acetylene and metal acetylide catalysts, opened up new avenues for the large-scale industrial synthesis of acetylenic compounds, including propargyl alcohol as a byproduct in the synthesis of but-2-yne-1,4-diol from acetylene and formaldehyde.[7][8]
The latter half of the 20th century and the dawn of the 21st century have been characterized by the pursuit of more efficient, selective, and environmentally benign synthetic methods. This has led to the development of a vast array of catalytic systems for the synthesis of substituted propargyl alcohols, with a particular emphasis on enantioselective transformations to access chiral molecules of pharmaceutical importance.
The Evolution of Synthetic Methodologies: A Journey of Innovation
The synthesis of substituted propargyl alcohols has evolved from stoichiometric reactions under harsh conditions to highly efficient and selective catalytic processes. This progression reflects the continuous drive for greater control over chemical transformations.
Classical Approaches: The Foundation
The Favorskii reaction remains a fundamental method for the synthesis of propargyl alcohols. It proceeds via the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.[2]
Reaction Mechanism:
Caption: Mechanism of the Favorskii Reaction.
Experimental Protocol: Synthesis of a Tertiary Propargyl Alcohol via the Favorskii Reaction [9]
-
Reaction Setup: In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser is charged with a superbasic system of KOH, ethanol, water, and DMSO.
-
Acetylene Purge: Acetylene gas is bubbled through the reaction mixture at a controlled rate.
-
Substrate Addition: The alkyl aryl ketone is added dropwise to the reaction mixture at 10-15°C.
-
Reaction Monitoring: The reaction is stirred for approximately 2 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the tertiary propargyl alcohol.
The Grignard reaction provides a highly versatile route to a wide range of substituted propargyl alcohols. The reaction involves the nucleophilic addition of an organomagnesium halide to an aldehyde or ketone.
Reaction Mechanism:
Caption: Mechanism of the Grignard Reaction.
Experimental Protocol: Synthesis of a Propargyl Alcohol using Ethynylmagnesium Bromide [10]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Solution: A solution of ethynylmagnesium bromide in anhydrous THF is placed in the flask and cooled to 0°C using an ice bath.
-
Substrate Addition: The aldehyde or ketone, dissolved in anhydrous THF, is added dropwise to the Grignard solution.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Limitations of Classical Methods:
While foundational, both the Favorskii and Grignard reactions have limitations that spurred the development of more advanced methods:
-
Harsh Reaction Conditions: The use of strong bases can be incompatible with sensitive functional groups.
-
Lack of Stereocontrol: These methods generally do not provide control over the stereochemistry at the newly formed chiral center, resulting in racemic mixtures.
-
Functional Group Incompatibility: Grignard reagents are intolerant of acidic protons, limiting the substrate scope.[6]
Modern Catalytic Methods: Precision and Efficiency
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of catalytic asymmetric methods for the synthesis of propargyl alcohols.
A significant breakthrough in this area was the development of catalytic systems for the direct enantioselective addition of terminal alkynes to aldehydes. The work of Carreira and others has been particularly influential.[11] These methods often utilize a zinc-based catalyst in conjunction with a chiral ligand, such as (+)-N-methylephedrine.[5]
Key Features of the Carreira Synthesis:
-
Mild Conditions: The reaction proceeds at room temperature.
-
High Enantioselectivity: Excellent enantiomeric excesses (up to 99% ee) can be achieved.
-
Broad Substrate Scope: A wide range of aldehydes and terminal alkynes can be used.
-
Operational Simplicity: The reagents are commercially available and the procedure is relatively straightforward.
Proposed Catalytic Cycle:
Caption: Simplified Catalytic Cycle for Asymmetric Alkynylation.
Experimental Protocol: Carreira Asymmetric Alkynylation of an Aldehyde [11]
-
Reaction Setup: To a solution of the aldehyde and alkyne in toluene are added Zn(OTf)₂, triethylamine, and (+)-N-methylephedrine at room temperature.
-
Reaction: The mixture is stirred for 2-20 hours.
-
Workup: The reaction is quenched with water, and the chiral ligand is removed by an acidic wash.
-
Purification and Analysis: The product is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC.
Characterization of Substituted Propargyl Alcohols
The structural elucidation of substituted propargyl alcohols relies on standard spectroscopic techniques.
| Spectroscopic Technique | Characteristic Features for Propargyl Alcohols |
| Infrared (IR) Spectroscopy | - O-H stretch: Broad band around 3200-3600 cm⁻¹[12]- C≡C stretch (alkyne): Weak to medium band around 2100-2260 cm⁻¹[13]- ≡C-H stretch (terminal alkyne): Sharp band around 3300 cm⁻¹[13] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - Hydroxyl proton (-OH): Broad singlet, chemical shift is concentration and solvent dependent.- Propargylic proton (-CH-OH): Typically a multiplet in the range of 4.0-5.0 ppm.- Acetylenic proton (≡C-H): Singlet or triplet around 2.0-3.0 ppm.[14] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Alkynyl carbons (-C≡C-): Two signals in the range of 70-90 ppm.- Carbon bearing the hydroxyl group (-CH-OH): Signal in the range of 50-80 ppm. |
Applications in Drug Discovery and Development: A Motif of Medicinal Importance
The propargyl alcohol moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[15][16] Its unique combination of a reactive alkyne and a hydrogen-bond donating hydroxyl group allows for diverse interactions with biological targets.
Efavirenz: A Case Study in Anti-HIV Therapy
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection.[17][18] A key step in the synthesis of Efavirenz involves the enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone, generating a chiral tertiary propargylic alcohol intermediate.[17] This reaction highlights the power of modern asymmetric catalysis in the efficient production of complex chiral drug molecules.
Monoamine Oxidase (MAO) Inhibitors: Targeting Neurological Disorders
The propargylamine functionality, closely related to propargyl alcohols, is a hallmark of several drugs used to treat Parkinson's disease and depression. These drugs, including Pargyline , Rasagiline , and Selegiline , act as irreversible inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine.[3][6][19] The propargyl group is crucial for the mechanism of action, forming a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation.[2]
Synthesis of Rasagiline: A common synthetic route to rasagiline involves the N-alkylation of (R)-1-aminoindan with propargyl bromide.[20][21]
Mechanism of MAO Inhibition by Propargylamines:
Caption: General Mechanism of MAO Inhibition by Propargylamine Drugs.
Future Outlook
The field of substituted propargyl alcohols continues to be an active area of research. Future developments are likely to focus on:
-
Novel Catalytic Systems: The design of new, more efficient, and sustainable catalysts for the synthesis of propargyl alcohols.
-
Expansion of a "Click" Chemistry: The use of the alkyne functionality in propargyl alcohols as a handle for bio-orthogonal "click" chemistry reactions.
-
Green Chemistry Approaches: The development of synthetic methods that utilize renewable resources and minimize waste.
-
New Therapeutic Applications: The exploration of propargyl alcohol-containing molecules for the treatment of a wider range of diseases.
Conclusion
From their initial discovery to their current status as indispensable synthetic intermediates, substituted propargyl alcohols have had a profound impact on the landscape of organic chemistry and drug discovery. The evolution of their synthesis, from classical stoichiometric methods to modern catalytic enantioselective transformations, exemplifies the relentless pursuit of chemical efficiency and precision. The presence of the propargyl alcohol motif in a variety of clinically important drugs underscores its significance in medicinal chemistry. As our understanding of chemical reactivity and catalysis continues to grow, we can anticipate that the role of substituted propargyl alcohols in science and technology will only continue to expand.
References
-
Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). Advanced Synthesis & Catalysis. [Link]
-
Propargyl group. Grokipedia. [Link]
-
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. (2014). Organic Process Research & Development. [Link]
-
Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. (2018). Organic Process Research & Development. [Link]
-
Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Organic Process Research & Development. [Link]
-
What is Propargyl Alcohol? - Chemical name, structure, synthesis. (2024). Rawsource. [Link]
-
Propargyl Alcohol in Specialty Chemicals: Key Insights. (2025). Rawsource. [Link]
-
Product Class 3: Propargylic Alcohols. Science of Synthesis. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules. [Link]
-
Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. (2024). Medium. [Link]
-
Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Request PDF. [Link]
-
Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances. [Link]
-
What is the primary limitation of a Grignard reaction?. Homework.Study.com. [Link]
-
Favorskii reaction. Wikipedia. [Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]
-
What Is Propargyl Alcohol?. (2024). Sinobio Chemistry. [Link]
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules. [Link]
- Procedure for synthesis of propargyl alcohol.
-
Propargyl alcohol. Wikipedia. [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]
-
IR: alkynes. UCLA Chemistry and Biochemistry. [Link]
-
Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. (2000). Journal of the American Chemical Society. [Link]
-
Fig. S2: Thermal 1 H NMR spectrum of 5 µl propargyl alcohol with 10 µl... ResearchGate. [Link]
-
Studies on ethinylation reactions, II : synthesis of propargyl alcohol. (1954). The Review of Physical Chemistry of Japan. [Link]
-
Magnesium mediated carbometallation of propargyl alcohols. University of Ottawa. [Link]
-
Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Synthesis of selegiline, its potential impurities and metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Pargyline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Category:Propargyl compounds - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
- 16. rawsource.com [rawsource.com]
- 17. researchgate.net [researchgate.net]
- 18. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis and Characterization of 3-Ethyl-1-phenylhept-1-yn-3-ol: A Technical Guide
Physicochemical Properties: An Estimation
Direct experimental values for the melting and boiling points of 3-Ethyl-1-phenylhept-1-yn-3-ol are not extensively documented. However, computational predictions from resources like PubChem offer some insight into its general characteristics.[1] Based on its molecular weight and structure, it is anticipated to be a liquid at room temperature with a relatively high boiling point, likely above 200°C, a common characteristic for phenyl-substituted tertiary alcohols.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H20O | PubChem[1] |
| Molecular Weight | 216.32 g/mol | PubChem[1] |
| XLogP3-AA | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound can be achieved through the nucleophilic addition of a phenylacetylide anion to a suitable ketone, a well-established method for the formation of propargylic alcohols. The following protocol is a generalized procedure based on common laboratory practices for this class of reaction.
Experimental Protocol: Synthesis of this compound
1. Generation of the Phenylacetylide Nucleophile:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylacetylene in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add an equimolar amount of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to the stirred solution. The addition should be dropwise to maintain the low temperature.
-
Allow the mixture to stir at -78°C for approximately 30-60 minutes to ensure the complete formation of the lithium phenylacetylide.
Causality: The acidic proton of the terminal alkyne in phenylacetylene is readily abstracted by the strong base (n-BuLi), forming the highly nucleophilic lithium phenylacetylide. The low temperature is crucial to prevent side reactions of the organolithium reagent.
2. Reaction with the Ketone Substrate:
-
Dissolve 3-heptanone in anhydrous THF in a separate flame-dried flask.
-
Slowly add the 3-heptanone solution to the pre-formed lithium phenylacetylide solution at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Causality: The nucleophilic carbon of the phenylacetylide anion attacks the electrophilic carbonyl carbon of 3-heptanone. This addition reaction breaks the carbon-oxygen pi bond, leading to the formation of a lithium alkoxide intermediate.
3. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). This will protonate the alkoxide to form the desired alcohol and neutralize any remaining organolithium species.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.[2]
Self-Validation: The purity of the final product should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure and molecular weight. Infrared (IR) spectroscopy can be used to verify the presence of the hydroxyl (-OH) and alkyne (C≡C) functional groups.[1]
Caption: Synthesis workflow for this compound.
Safety and Handling
As the toxicological properties of this compound have not been thoroughly investigated, it should be handled with care.[3] General precautions for handling laboratory chemicals should be followed. Based on safety data for similar compounds, it may cause skin and eye irritation. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis involves the use of n-butyllithium, which is a pyrophoric reagent and must be handled under an inert atmosphere by trained personnel.
Conclusion
While specific experimental physical properties for this compound are not yet established in the literature, this guide provides a robust framework for its synthesis and characterization. The outlined protocol, grounded in fundamental organic chemistry principles, offers a reliable pathway for researchers to produce this compound for further study. As with any novel chemical entity, careful handling and thorough characterization are essential for its successful application in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Sigma-Aldrich. Safety Data Sheet. (2024). Note: This is a general reference to the type of information found on an SDS for a research chemical, as a specific one for the target compound was not available.
- Sigma-Aldrich. Safety Data Sheet. (2025). Note: This is a general reference to the type of information found on an SDS for a research chemical, as a specific one for the target compound was not available.
- Thermo Fisher Scientific. Safety Data Sheet. (2025). Note: This is a general reference to the type of information found on an SDS for a research chemical, as a specific one for the target compound was not available.
- The Royal Society of Chemistry. Supporting Information. Note: This reference pertains to general synthetic methods for similar compounds.
- The Royal Society of Chemistry. Table of Contents. Note: This reference pertains to general synthetic methods for similar compounds.
Sources
An In-Depth Technical Guide to the Solubility of 3-Ethyl-1-phenylhept-1-yn-3-ol in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of 3-Ethyl-1-phenylhept-1-yn-3-ol, a tertiary acetylenic alcohol. The content herein is structured to deliver not just data, but a foundational understanding of the physicochemical principles governing its solubility, empowering professionals in research and development to make informed decisions in solvent selection, formulation, and synthesis processes.
Molecular Profile of this compound
This compound is an organic molecule with the chemical formula C15H20O[1]. Its structure is characterized by several key functional regions that dictate its physical and chemical behavior, particularly its solubility.
-
Tertiary Alcohol (-OH): The hydroxyl group is the primary polar feature of the molecule. It can act as a hydrogen bond donor and acceptor, a critical factor for solubility in protic and polar aprotic solvents. However, being a tertiary alcohol, the hydroxyl group is sterically hindered, which can temper its interaction with solvent molecules compared to primary or secondary alcohols[2][3]. This steric hindrance also improves metabolic stability by preventing oxidation at the alcohol carbon, a desirable trait in drug discovery[2].
-
Phenyl Group (C₆H₅-): This aromatic ring is a significant non-polar, hydrophobic region. It primarily interacts through van der Waals forces and π-π stacking interactions.
-
Alkyne Group (-C≡C-): The carbon-carbon triple bond introduces linearity and electron density, contributing weak polarity to the molecule. It can participate in dipole-dipole interactions.
-
Alkyl Chains (Ethyl and Butyl): These saturated hydrocarbon chains are non-polar and flexible, contributing to the overall lipophilicity of the molecule.
The interplay between the polar hydroxyl group and the extensive non-polar hydrocarbon structure defines the molecule as amphiphilic, suggesting a nuanced solubility profile across different solvent classes.
Caption: Key functional regions of this compound.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] Dissolution is favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.[6]
"Like Dissolves Like": A Deeper Look
This adage is a useful starting point. For this compound, this means:
-
Polar Solvents will interact favorably with the polar hydroxyl group.
-
Non-polar Solvents will interact favorably with the phenyl ring and alkyl chains.
The overall solubility will depend on the balance of these interactions.[5]
Key Intermolecular Forces:
-
Hydrogen Bonding: This is the strongest intermolecular force at play and the primary driver of solubility in protic solvents like alcohols (e.g., ethanol, methanol). The solute's -OH group can donate a hydrogen to a solvent's electronegative atom or accept a hydrogen from a solvent's -OH group.[7][8]
-
Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, DMSO) lack an -OH group but have a permanent dipole. They can act as hydrogen bond acceptors, interacting strongly with the solute's hydroxyl group.[4]
-
Van der Waals Forces (London Dispersion Forces): These are the weakest forces but are significant due to the large non-polar surface area of the molecule. They are the primary mode of interaction in non-polar solvents like hexane and toluene.[9]
Caption: Predicted solvent-solute interactions by solvent class.
Predictive Solubility Profile
While specific experimental data for this compound is not widely published, a robust predictive profile can be constructed based on its structure and established chemical principles.[9][10][11]
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding | The solvent can act as both a hydrogen bond donor and acceptor, readily solvating the polar hydroxyl head of the solute. The alkyl portion of the solvent has favorable van der Waals interactions with the non-polar tail. |
| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Moderate to High | Hydrogen Bonding (Acceptor) & Dipole-Dipole | These solvents can accept a hydrogen bond from the solute's hydroxyl group.[4] Their polarity also allows for favorable dipole-dipole interactions. Their organic nature helps solvate the non-polar regions. |
| Non-Polar | Hexane, Cyclohexane | Low to Moderate | Van der Waals Forces | Solvation is driven by interactions with the large non-polar regions of the solute. However, these solvents cannot effectively solvate the polar hydroxyl group, making dissolution less favorable compared to polar options. |
| Aromatic | Toluene, Benzene | Moderate | Van der Waals & π-π Stacking | Similar to non-polar solvents but with the added potential for π-π stacking interactions between the solvent and the solute's phenyl ring, which can enhance solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-Dipole & Weak H-Bonding | These solvents are polar enough to interact with the hydroxyl group (chloroform can be a weak H-bond donor) and are excellent at solvating large organic structures. |
Standard Protocol for Experimental Solubility Determination
To validate the predictive profile, a standardized experimental method is required. The Shake-Flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[12][13] It is recognized by regulatory bodies like the OECD (Test Guideline 105).[14][15][16]
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Glass flasks with stoppers or screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)
-
Volumetric glassware
Methodology:
-
Preparation: Add an excess amount of the solid solute to a flask. The key is to ensure that undissolved solid remains at equilibrium.[12] Record the exact weight.
-
Solvent Addition: Add a precise volume of the chosen solvent to the flask.
-
Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary test can determine the necessary time.[17]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature for several hours to let the excess solid settle. This step is critical to avoid sampling undissolved particles.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter compatible with the solvent to remove any suspended microparticles.[18]
-
Analysis: Dilute the filtered sample to a concentration within the calibrated range of the analytical instrument. Quantify the concentration of the solute.
-
Calculation: The measured concentration represents the solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Standard workflow for the Shake-Flask solubility method.
Conclusion and Applications
The amphiphilic nature of this compound, with its polar tertiary alcohol group and significant non-polar structure, results in a broad solubility range across various organic solvents. It is predicted to be highly soluble in polar protic and chlorinated solvents, moderately to highly soluble in polar aprotic solvents, and less soluble in purely non-polar aliphatic solvents.
For professionals in drug development, this solubility profile is critical.[19] High solubility in a range of solvents provides flexibility in:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., chromatography).
-
Formulation: Developing delivery systems, where solubility in biocompatible solvents is key.[19][20]
-
Crystallization: Choosing solvent/anti-solvent systems for producing stable crystalline forms.
The provided predictive analysis serves as a strong starting point, but must be confirmed by rigorous experimental determination using standardized protocols like the Shake-Flask method to ensure accuracy for any specific application.
References
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. OECD Publishing. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020, November 11). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Retrieved from [Link]
-
ChemRxiv. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
-
PubMed Central. (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Science.gov. (n.d.). solute-solvent hydrogen bonds: Topics. Retrieved from [Link]
-
PubMed Central. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]
-
ResearchGate. (2022, June). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
-
ACS Publications. (n.d.). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Neliti. (2022, October 8). ACETYLENE ALCOHOL BROMINATION REACTION. Retrieved from [Link]
-
YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
PubMed Central. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
-
ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from [Link]
-
askIITians. (n.d.). Properties of Alcohols - Study Material for IIT-JEE. Retrieved from [Link]
-
MolecularCloud. (2024, November 19). Physical and Chemical Properties of Alcohols. Retrieved from [Link]
-
BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
Sources
- 1. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 3. Properties of Alcohols - Study Material for IIT-JEE | askIITians [askiitians.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solute-solvent hydrogen bonds: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pharmatutor.org [pharmatutor.org]
- 14. oecd.org [oecd.org]
- 15. filab.fr [filab.fr]
- 16. OECD 105 - Phytosafe [phytosafe.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. rheolution.com [rheolution.com]
- 20. solubility experimental methods.pptx [slideshare.net]
Methodological & Application
The Synthetic Versatility of 3-Ethyl-1-phenylhept-1-yn-3-ol: A Guide for the Modern Organic Chemist
Introduction: Unlocking the Potential of a Tertiary Propargylic Alcohol
In the landscape of organic synthesis, propargylic alcohols are esteemed as versatile bifunctional synthons, offering a gateway to a diverse array of molecular architectures.[1] 3-Ethyl-1-phenylhept-1-yn-3-ol, a tertiary propargylic alcohol, embodies this synthetic potential. Its structure, featuring a hydroxyl group positioned adjacent to a phenyl-substituted internal alkyne, predisposes it to a range of powerful transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its rearrangement and oxidation reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols to empower researchers in their synthetic endeavors.
Key Synthetic Application: The Meyer-Schuster Rearrangement to α,β-Unsaturated Ketones
The most prominent application of tertiary propargylic alcohols like this compound is the Meyer-Schuster rearrangement.[2][3] This acid-catalyzed reaction transforms the propargylic alcohol into an α,β-unsaturated ketone, a valuable functional group in organic synthesis.[4]
Mechanistic Insights: A Stepwise Transformation
The Meyer-Schuster rearrangement proceeds through a well-established three-step mechanism:[2]
-
Protonation of the Hydroxyl Group: The reaction is initiated by the rapid protonation of the tertiary alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water).
-
Rate-Determining 1,3-Shift: This is followed by the slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl group, leading to the formation of an allene intermediate.
-
Tautomerization and Deprotonation: The resulting allenol intermediate then undergoes keto-enol tautomerism, followed by a rapid deprotonation to yield the final, irreversible α,β-unsaturated ketone product.[2]
It is crucial to distinguish the Meyer-Schuster rearrangement from the competing Rupe rearrangement. The Rupe rearrangement is typically observed with tertiary alcohols containing a terminal alkyne and yields α,β-unsaturated methyl ketones.[2][5] Given that this compound possesses an internal alkyne, the Meyer-Schuster rearrangement is the expected and dominant reaction pathway.
Protocol for the Acid-Catalyzed Meyer-Schuster Rearrangement
This protocol outlines a general procedure for the rearrangement of this compound using a strong acid catalyst.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen anhydrous solvent.
-
Catalyst Addition: Carefully add a catalytic amount of the acid catalyst to the solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents are preferred to avoid unwanted side reactions with the carbocation intermediates. |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong protic acids are effective in protonating the hydroxyl group and initiating the rearrangement. |
| Temperature | Reflux | Higher temperatures are often required to overcome the activation energy of the rate-determining 1,3-shift. |
| Workup | Quenching with NaHCO₃ | Neutralizes the acid catalyst and prevents further reactions or degradation of the product. |
Advancements in Catalysis: Milder Reaction Conditions
While traditional methods employ strong acids, modern organic synthesis favors milder and more selective catalysts to improve yields and substrate scope.[2] For the Meyer-Schuster rearrangement of tertiary propargylic alcohols, several advanced catalytic systems have been developed:
-
Transition Metal Catalysts: Ruthenium and silver-based catalysts have shown efficacy in promoting the rearrangement under milder conditions.[2]
-
Lewis Acid Catalysts: Lewis acids can also facilitate the reaction. For instance, indium(III) chloride (InCl₃) under microwave irradiation has been reported to give excellent yields with short reaction times and good stereoselectivity.[2] Samarium(III) triflate (Sm(OTf)₃) is another effective Lewis acid catalyst for this transformation.[6]
Alternative Synthetic Pathway: Oxidation to α,β-Unsaturated Alkynones
In addition to rearrangement, the hydroxyl group of this compound can be oxidized to a ketone, yielding an α,β-unsaturated alkynone. These compounds are also valuable synthetic intermediates.
Protocol for Aerobic Oxidation
A practical and environmentally friendly method for the oxidation of propargylic alcohols utilizes an iron(III) nitrate, TEMPO, and sodium chloride catalytic system in toluene at room temperature, with oxygen from the air as the terminal oxidant.[7]
Materials:
-
This compound
-
Toluene
-
Fe(NO₃)₃·9H₂O
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Sodium chloride
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound in toluene, add Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride.
-
Reaction Execution: Stir the mixture vigorously at room temperature under an air atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with saturated sodium thiosulfate solution.
-
Extraction: Separate the layers and extract the aqueous layer with an appropriate organic solvent.
-
Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion: A Versatile Building Block for Complex Molecule Synthesis
This compound serves as a valuable precursor in organic synthesis, primarily for the preparation of α,β-unsaturated ketones via the Meyer-Schuster rearrangement. The choice of catalyst, whether a traditional strong acid or a milder transition metal or Lewis acid complex, allows for tunable reactivity and optimization of reaction conditions. Furthermore, its oxidation provides a direct route to α,β-unsaturated alkynones. The synthetic utility of this propargylic alcohol, and others in its class, underscores their importance as foundational building blocks in the synthesis of complex organic molecules for applications in medicinal chemistry and materials science.[8]
References
-
Wikipedia. Meyer–Schuster rearrangement. [Link]
-
Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). ChemistrySelect, 8(35). [Link]
-
Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. (2024). ChemnPedia. [Link]
-
Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource. [Link]
-
Wikipedia. Propargyl alcohol. [Link]
-
Meyer-Schuster Rearrangement. SynArchive. [Link]
-
Meyer‐Schuster rearrangement of tertiary propargylic alcohols in the... (2018). ResearchGate. [Link]
-
The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. (2009). Semantic Scholar. [Link]
-
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (2009). Organic & Biomolecular Chemistry, 7(20), 4149-4158. [Link]
-
Enones: α,β-Unsaturated Ketones. (2023). PSIBERG. [Link]
-
Synthesis of propargyl alcohols by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
-
Synthesis of α‐halo‐β‐amino ketones from propargyl alcohols. (2020). ResearchGate. [Link]
-
Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. (2012). Synthesis, 44(10), 1569-1576. [Link]
-
Direct Enantioselective α-C–H Conjugate Addition of Propargylamines to α,β-Unsaturated Ketones via Carbonyl Catalysis. (2021). Journal of the American Chemical Society, 143(4), 1889–1896. [Link]
-
This compound. PubChem. [Link]
-
Rupe Rearrangement. (2025). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. psiberg.com [psiberg.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 8. rawsource.com [rawsource.com]
The Synthetic Versatility of 3-Ethyl-1-phenylhept-1-yn-3-ol: A Guide for the Research Scientist
Introduction: Unlocking the Potential of a Tertiary Propargyl Alcohol
In the landscape of modern organic synthesis, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these, propargyl alcohols, compounds possessing both an alcohol and an alkyne functionality, stand out for their rich and diverse reactivity. This guide focuses on a specific, yet broadly applicable member of this class: 3-Ethyl-1-phenylhept-1-yn-3-ol . As a tertiary propargyl alcohol, this molecule is a valuable precursor, primarily for the synthesis of highly substituted α,β-unsaturated ketones, which are key structural motifs in numerous pharmaceuticals and biologically active compounds.[1][2]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties, synthesis, and key applications of this compound as a chemical intermediate. We will delve into the mechanistic underpinnings of its characteristic rearrangement reactions and provide detailed, field-proven protocols to harness its synthetic potential.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 19781-33-0 | [3] |
| Molecular Formula | C₁₅H₂₀O | [3] |
| Molecular Weight | 216.32 g/mol | [3] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons) and insoluble in water. |
Synthesis of this compound: A Standard Approach
The most direct and widely employed method for the synthesis of tertiary propargyl alcohols is the nucleophilic addition of a metal acetylide to a ketone.[4] In the case of this compound, this involves the reaction of phenylacetylide with 3-heptanone. The following protocol outlines a typical procedure.
Protocol 1: Synthesis via Grignard Reaction
This protocol details the formation of the Grignard reagent of phenylacetylene, followed by its reaction with 3-heptanone.
Materials:
-
Phenylacetylene
-
Ethylmagnesium bromide (or magnesium turnings and ethyl bromide)
-
3-Heptanone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Phenylacetylide Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add magnesium turnings (1.1 equivalents).
-
Add a small volume of anhydrous diethyl ether or THF.
-
Initiate the reaction by adding a small amount of ethyl bromide. If the reaction does not start, gentle warming or the addition of a crystal of iodine may be necessary.
-
Once the Grignard formation has initiated (as evidenced by bubbling and disappearance of magnesium), add a solution of phenylacetylene (1.0 equivalent) in anhydrous ether/THF dropwise from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the phenylacetylide Grignard reagent.
-
-
Reaction with 3-Heptanone:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 3-heptanone (1.0 equivalent) in anhydrous ether/THF dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Core Application: The Meyer-Schuster and Rupe Rearrangements
The primary utility of this compound as a chemical intermediate lies in its propensity to undergo acid-catalyzed rearrangements to form α,β-unsaturated ketones.[5][6] These reactions, known as the Meyer-Schuster and Rupe rearrangements, are powerful tools for the synthesis of enones.[5][6]
For a tertiary propargyl alcohol like this compound, both rearrangements are possible and can sometimes compete.[5] The Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift, while the Rupe rearrangement proceeds through a different mechanistic pathway.[5][6]
The Meyer-Schuster Rearrangement: A Mechanistic Overview
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[5] The generally accepted mechanism proceeds through the following key steps:
-
Protonation of the hydroxyl group: The alcohol is protonated by the acid catalyst to form a good leaving group (water).
-
Formation of an allene intermediate: A 1,3-shift of the protonated hydroxyl group leads to the formation of an allene intermediate.
-
Tautomerization: The enol form of the allene rapidly tautomerizes to the more stable keto form, yielding the α,β-unsaturated ketone.
Caption: Simplified workflow of the Meyer-Schuster rearrangement.
The Rupe Rearrangement: A Competing Pathway
The Rupe rearrangement is also an acid-catalyzed reaction of tertiary propargyl alcohols, but it leads to the formation of α,β-unsaturated ketones through a different pathway that involves the formation of an enyne intermediate.[5]
Protocols for the Rearrangement of this compound
The choice of catalyst and reaction conditions can influence the outcome of the rearrangement, favoring one product over others and affecting the yield and stereoselectivity. Milder conditions using transition metal catalysts have been developed to overcome some of the limitations of strong acid-catalyzed reactions.[5]
Protocol 2: Gold-Catalyzed Meyer-Schuster Rearrangement
Gold(I) catalysts are highly effective for the Meyer-Schuster rearrangement of propargyl alcohols under mild conditions, often leading to high yields and stereoselectivity.[7][8] This protocol is adapted from established procedures for similar substrates.[7][8][9]
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate ((PPh₃)AuNTf₂) or a similar gold(I) catalyst
-
Toluene or dichloromethane (DCM), anhydrous
-
Methanol or 4-methoxyphenylboronic acid (as a co-catalyst/additive)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous toluene or DCM.
-
Add the co-catalyst/additive: methanol (1.0 equivalent) or 4-methoxyphenylboronic acid (0.2 equivalents).
-
Add the gold(I) catalyst (1-2 mol%).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.[7]
-
Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction is often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired α,β-unsaturated ketone.
-
Caption: Experimental workflow for the gold-catalyzed rearrangement.
Protocol 3: Silver-Catalyzed Meyer-Schuster Rearrangement
Silver(I) salts are also effective catalysts for the Meyer-Schuster rearrangement, providing a cost-effective alternative to gold catalysts.[10]
Materials:
-
This compound
-
Silver tetrafluoroborate (AgBF₄) or silver triflate (AgOTf)
-
Anhydrous solvent (e.g., nitromethane, acetonitrile, or DCM)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the silver(I) catalyst (5-10 mol%).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the starting material is consumed, filter the reaction mixture through a short pad of Celite to remove the silver salts.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Incompatible Materials: Propargyl alcohols can react violently with strong oxidizing agents, acids, and bases.[11][13]
Conclusion and Future Outlook
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its ability to undergo facile rearrangement to form α,β-unsaturated ketones makes it a key building block for the construction of more complex molecules. The protocols detailed in this guide, based on established methodologies for analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this compound. As the demand for efficient and selective synthetic methods continues to grow, particularly in the pharmaceutical and agrochemical industries, the application of well-designed intermediates like this compound will undoubtedly play an increasingly important role. Further research into novel catalytic systems and asymmetric transformations involving this and related propargyl alcohols will continue to expand the horizons of modern synthetic chemistry.
References
-
Dudley, G. B., & Engel, D. A. (2019). Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. Journal of Chemical Education, 96(7), 1529-1534. [Link]
-
Toste, F. D., & Sherry, B. D. (2004). Gold(I)-Catalyzed Propargyl Claisen Rearrangement. Journal of the American Chemical Society, 126(46), 15074-15075. [Link]
-
Hashmi, A. S. K., Wang, T., Shi, S., & Rudolph, M. (2012). Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones. The Journal of Organic Chemistry, 77(17), 7761-7767. [Link]
-
Aursnes, M., et al. (2014). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry – A European Journal, 20(43), 14048-14056. [Link]
-
Reddy, R. S., et al. (2016). Silver(i)-catalyzed stereoselective Meyer–Schuster-type rearrangement: synthesis of densely substituted α-iodo α,β-unsaturated thioesters. New Journal of Chemistry, 40(11), 9138-9142. [Link]
-
Swaminathan, S., & Narayanan, K. V. (1971). The Meyer–Schuster Rearrangement. Chemical Reviews, 71(5), 429-438. [Link]
-
McGuire, K. (2018). The Gold-Catalyzed Rearrangement of Propargyl Alcohols. Prezi. [Link]
-
Wikipedia. (n.d.). Meyer–Schuster rearrangement. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Abbiati, G., et al. (2011). A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature. The Journal of Organic Chemistry, 76(5), 1479-1482. [Link]
-
Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. [Link]
-
SynArchive. (n.d.). Rupe Rearrangement. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved January 12, 2026, from [Link]
-
Molecules. (2013). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). Propargyl alcohol. In PubChem. Retrieved January 12, 2026, from [Link]
-
Communications Chemistry. (2022). Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. Nature. [Link]
-
New Jersey Department of Health. (2004). HAZARD SUMMARY: PROPARGYL ALCOHOL. [Link]
-
ResearchGate. (2019). Methods for Meyer‐Schuster rearrangement. [Link]
-
SlideShare. (n.d.). Rupe Rearrgment. [Link]
-
ResearchGate. (n.d.). Meyer–Schuster Rearrangement. [Link]
-
RSC Publishing. (2015). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. RSC Advances, 5(10), 7353-7356. [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
- Google Patents. (n.d.).
-
Winthrop University. (n.d.). The Grignard Reaction. [Link]
-
ResearchGate. (n.d.). Elimination and Rupe rearrangement. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. [Link]
-
YouTube. (2025, May 9). Synthesis of alpha beta unsaturated ketones and related compounds. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]
-
Ponder, J. (n.d.). I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. Jay Ponder Lab. [Link]
-
Numerade. (n.d.). From the choices provided below, list the reagent(s) in order that will react with 3-pentanone to.... [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. [Link]
-
ACS Publications. (2022). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. Accounts of Chemical Research, 55(21), 3057-3071. [Link]
-
SciSpace. (2007). Microwave‐Assisted Meyer–Schuster Rearrangement of Propargylic Alcohols Catalyzed by the Oxovanadate Complex [V(O)Cl(OEt)2]. European Journal of Organic Chemistry, 2007(22), 3651-3657. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prezi.com [prezi.com]
- 10. Silver(i)-catalyzed stereoselective Meyer–Schuster-type rearrangement: synthesis of densely substituted α-iodo α,β-unsaturated thioesters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. rawsource.com [rawsource.com]
- 12. nj.gov [nj.gov]
- 13. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrophilic Reactions of 3-Ethyl-1-phenylhept-1-yn-3-ol
Prepared by: Google Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reactions of 3-Ethyl-1-phenylhept-1-yn-3-ol with various electrophiles. This tertiary propargyl alcohol is a versatile synthetic intermediate, offering multiple reaction pathways due to the presence of a nucleophilic alkyne and a tertiary hydroxyl group.[1][2] This guide moves beyond simple procedural lists to explain the underlying mechanistic principles that govern product outcomes, thereby empowering researchers to make informed experimental choices. We present detailed, step-by-step protocols for key transformations, including acid-catalyzed rearrangements and halogenation reactions, supported by data interpretation guidelines and visualizations of reaction workflows.
Introduction: The Synthetic Potential of a Tertiary Propargyl Alcohol
This compound is a valuable building block in organic synthesis.[3] Its structure, featuring a phenyl-substituted alkyne and a tertiary alcohol, presents two primary sites for electrophilic attack: the electron-rich carbon-carbon triple bond and the lone pairs of the hydroxyl oxygen. This duality in reactivity allows for a diverse range of transformations, leading to the synthesis of complex molecules such as α,β-unsaturated ketones, haloenones, and various heterocyclic systems.[1][4][5]
The outcome of the reaction is highly dependent on the nature of the electrophile and the reaction conditions employed. Understanding the competition between different mechanistic pathways is crucial for achieving the desired synthetic target. This guide will focus on two major classes of electrophilic reactions: acid-catalyzed rearrangements and halogenation.
Mechanistic Considerations: A Tale of Two Pathways
The reaction of this compound with electrophiles is primarily governed by the competition between reaction at the alkyne and reaction at the alcohol.
Acid-Catalyzed Rearrangements: The Meyer-Schuster and Rupe Pathways
Under acidic conditions, tertiary propargyl alcohols like this compound are prone to rearrangement.[6][7] The initial step is the protonation of the hydroxyl group, converting it into a good leaving group (water).[6] The subsequent steps determine whether the reaction proceeds via the Meyer-Schuster or the Rupe rearrangement pathway.
-
Meyer-Schuster Rearrangement: This pathway involves a 1,3-hydroxyl shift to form an α,β-unsaturated ketone.[6][7][8] It is the dominant pathway for secondary and tertiary propargyl alcohols.[6][7] The mechanism proceeds through the formation of a propargyl cation, which then isomerizes to an allenyl cation, followed by tautomerization to the final product.[6]
-
Rupe Rearrangement: In the case of tertiary alcohols, the Rupe rearrangement can compete with the Meyer-Schuster pathway.[6][9] This reaction also leads to an α,β-unsaturated ketone but through a different intermediate.[10] The reaction proceeds via an enyne intermediate.[6]
The choice between these pathways can often be influenced by the specific acid catalyst used and the reaction conditions.[6] While strong protic acids can lead to a mixture of products, Lewis acid catalysts have been shown to favor the Meyer-Schuster rearrangement with good selectivity.[6]
Figure 1. Competing acid-catalyzed rearrangement pathways.
Electrophilic Addition to the Alkyne: Halogenation
The carbon-carbon triple bond of this compound is susceptible to electrophilic addition.[1][5] Halogenating agents such as N-bromosuccinimide (NBS) or molecular iodine (I₂) can react with the alkyne to form various halogenated products.[11][12]
The reaction typically proceeds through a bridged halonium ion intermediate.[13][14] Subsequent nucleophilic attack and rearrangement can lead to the formation of α-haloenones or β,β-dihaloenones.[1][12] The regioselectivity and stereoselectivity of these reactions can be influenced by the choice of halogenating agent, solvent, and the presence of catalysts.[1][5] For instance, gold-catalyzed halogenations of propargyl alcohols have been shown to be highly efficient.[1]
Figure 2. General pathway for electrophilic halogenation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Meyer-Schuster Rearrangement to form 3-Ethyl-1-phenylhept-1-en-3-one
This protocol describes a Lewis acid-catalyzed Meyer-Schuster rearrangement.
Materials:
-
This compound
-
Indium(III) chloride (InCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and anhydrous DCM (10 mL).
-
Stir the solution at room temperature and add anhydrous InCl₃ (0.1 mmol, 10 mol%).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α,β-unsaturated ketone.
Protocol 2: Electrophilic Bromination using N-Bromosuccinimide (NBS)
This protocol details the synthesis of the corresponding α-bromoenone.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of acetonitrile (8 mL) and water (2 mL).
-
Add N-bromosuccinimide (1.2 mmol) to the solution in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Add saturated aqueous NaHCO₃ solution (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the α-bromoenone.
Data Interpretation and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
| Compound | Reaction Type | Expected Yield (%) | Key Spectroscopic Data |
| 3-Ethyl-1-phenylhept-1-en-3-one | Meyer-Schuster | 70-90% | ¹H NMR: Signals for vinylic protons, disappearance of alkyne and alcohol protons. ¹³C NMR: Carbonyl carbon signal (~190-200 ppm). IR: Strong C=O stretch (~1670 cm⁻¹). |
| 2-Bromo-3-ethyl-1-phenylhept-1-en-3-one | Electrophilic Bromination | 60-80% | ¹H NMR: Signal for the vinylic proton. ¹³C NMR: Signals for the olefinic carbons, one of which is shifted downfield due to the bromine substituent. MS: Isotopic pattern for bromine (M, M+2). |
Conclusion
This compound is a highly adaptable precursor for the synthesis of a variety of valuable organic compounds. By carefully selecting the electrophile and reaction conditions, researchers can selectively target either the alkyne or the alcohol functionality, leading to a range of products including α,β-unsaturated ketones and α-haloenones. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this versatile substrate in research and development, particularly within the pharmaceutical and fine chemical industries. Further exploration into other electrophilic systems, such as those involving sulfenyl chlorides or selenenyl halides, could unveil even more synthetic possibilities. Additionally, the application of enantioselective catalysis to these reactions presents an exciting avenue for future investigation.
References
-
Meyer–Schuster rearrangement. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Li, Y., et al. Lewis Acid Catalyzed Electrophilic Aminomethyloxygenative Cyclization of Alkynols with N,O-Aminals. Organic Letters. 2020;22(2):755-759. [Link]
-
Meyer-Schuster Rearrangement. SynArchive. Accessed January 12, 2026. [Link]
-
Meyer‐Schuster rearrangement of tertiary propargylic alcohols in the... ResearchGate. Accessed January 12, 2026. [Link]
-
Engel, D. A., & Dudley, G. B. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. 2009;7(20):4149-4158. [Link]
-
Engel, D. A., & Dudley, G. B. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. 2009;7(20):4149-4158. [Link]
-
Li, Y., et al. Lewis Acid Catalyzed Electrophilic Aminomethyloxygenative Cyclization of Alkynols with N, O-Aminals. PubMed. 2020;22(2):755-759. [Link]
-
Proposed mechanism of propargyl alcohol chlorination via nucleophilic addition. ResearchGate. Accessed January 12, 2026. [Link]
-
Rupe Rearrgment. Slideshare. Accessed January 12, 2026. [Link]
-
Rupe Rearrangement. YouTube. Accessed January 12, 2026. [Link]
-
Liew, S. Y., et al. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. 2022;12(36):22678-22694. [Link]
-
Rupe Rearrangement. SynArchive. Accessed January 12, 2026. [Link]
-
MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. YouTube. Accessed January 12, 2026. [Link]
-
Gulevich, A. V., et al. Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom. Chemical Reviews. 2011;111(5):3769-3827. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Accessed January 12, 2026. [Link]
-
Ye, L., et al. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. The Journal of Organic Chemistry. 2012;77(17):7555-7561. [Link]
-
Liew, S. Y., et al. Electrophilic halogenations of propargyl alcohols. eScholarship.org. 2022. [Link]
-
Gonzalez, E. The Electrophilic Cyclization Mechanism and its Applications. Journal of Organic and Inorganic Chemistry. 2022;8(1):1-2. [Link]
-
Yue, D., et al. Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry. 2006;71(20):7833-7836. [Link]
-
Bromoallene synthesis from propargyl alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7. Chemia. 2022. [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Accessed January 12, 2026. [Link]
-
Oxymercuration reaction. In: Wikipedia. Accessed January 12, 2026. [Link]
-
Oxymercuration Explained: Definition, Examples, Practice & Video Lessons. Pearson. Accessed January 12, 2026. [Link]
-
Liew, S. Y., et al. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. 2022;12(36):22678-22694. [Link]
-
Ashenhurst, J. Oxymercuration Demercuration of Alkenes. Master Organic Chemistry. 2023. [Link]
-
Liew, S. Y., et al. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. ResearchGate. 2022. [Link]
-
Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. Vedantu. Accessed January 12, 2026. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. 2022. [Link]
-
Alcohol (chemistry). In: Wikipedia. Accessed January 12, 2026. [Link]
-
This compound. PubChem. Accessed January 12, 2026. [Link]
-
Supporting Information. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]
-
Ashenhurst, J. Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. 2013. [Link]
-
Table of Contents. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]
-
Adimurthy, S., & Patoliya, P. U. N‐Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols to Aldehydes. ResearchGate. 2011. [Link]
-
Ashenhurst, J. Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. 2013. [Link]
-
Halogenation of Alkynes. YouTube. Accessed January 12, 2026. [Link]
-
Tripathi, C. B., & Mukherjee, S. Lewis base catalysis by thiourea: N-bromosuccinimide-mediated oxidation of alcohols. The Journal of Organic Chemistry. 2012;77(3):1592-1598. [Link]
-
Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. YouTube. Accessed January 12, 2026. [Link]
-
Halogenation of Alkynes. YouTube. Accessed January 12, 2026. [Link]
-
Domagala, J. M., & Bach, R. D. Synthesis and stereochemistry of ethyl (E)-3-methyl-3-phenylglycidate and (E)- and (Z)-1,3-diphenyl-2-buten-1-one oxide. Journal of the American Chemical Society. 1978;100(5):1605-1606. [Link]
Sources
- 1. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. synarchive.com [synarchive.com]
- 10. Rupe Rearrgment | PPTX [slideshare.net]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. leah4sci.com [leah4sci.com]
Application Notes and Protocols: Gold-Catalyzed Reactions of 3-Ethyl-1-phenylhept-1-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Golden Age of Alkyne Activation
Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, prized for its ability to activate carbon-carbon multiple bonds under mild conditions with exceptional functional group tolerance.[1][2] The soft, carbophilic nature of gold(I) and gold(III) complexes allows for the efficient activation of alkynes, allenes, and alkenes, facilitating a diverse array of complex molecular transformations.[3][4] This has profound implications in the field of drug discovery and development, where the construction of intricate molecular architectures is paramount.
This guide focuses on the gold-catalyzed reactivity of 3-Ethyl-1-phenylhept-1-yn-3-ol , a tertiary propargylic alcohol. Its structure, featuring a terminal phenyl-substituted alkyne and a tertiary alcohol, presents a rich platform for diverse gold-catalyzed transformations. We will explore plausible reaction pathways, provide detailed experimental protocols based on established methodologies for similar substrates, and discuss the mechanistic underpinnings of these transformations.
Molecular Structure of this compound:
-
IUPAC Name: this compound[5]
-
CAS Number: 19781-33-0[5]
-
Molecular Formula: C₁₅H₂₀O[5]
-
Molecular Weight: 216.32 g/mol [5]
Reaction I: Meyer-Schuster Rearrangement to α,β-Unsaturated Ketones
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargylic alcohols to α,β-unsaturated ketones. Gold catalysts, with their strong Lewis acidity and affinity for alkynes, can promote this rearrangement under exceptionally mild conditions, often avoiding the harsh conditions of traditional acid catalysis.
Mechanistic Rationale
The gold(I) catalyst activates the alkyne of this compound, facilitating an intramolecular[6][6]-rearrangement of the hydroxyl group to form an allene intermediate. Tautomerization of the resulting enol, still coordinated to the gold catalyst, yields the final α,β-unsaturated ketone product. This pathway is favored for tertiary propargylic alcohols.
Caption: Proposed mechanism for the gold-catalyzed Meyer-Schuster rearrangement.
Experimental Protocol
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (Ph₃PAuCl) (5 mol%) and AgOTf (5 mol%).
-
Add anhydrous DCM (0.1 M solution with respect to the substrate).
-
Stir the mixture at room temperature for 10 minutes to allow for the in situ formation of the active cationic gold catalyst, [Ph₃PAu]OTf. A white precipitate of AgCl will form.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the catalyst mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by filtering through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated ketone.
| Parameter | Condition | Rationale |
| Catalyst System | Ph₃PAuCl / AgOTf | In situ generation of the highly active cationic gold(I) species.[3] |
| Catalyst Loading | 1-5 mol% | Sufficient for efficient catalysis while minimizing cost. |
| Solvent | Dichloromethane (DCM) | A common, non-coordinating solvent for gold catalysis. |
| Temperature | Room Temperature | Gold catalysis often proceeds efficiently at mild temperatures. |
| Atmosphere | Inert (Argon/N₂) | Prevents potential side reactions and catalyst deactivation. |
Reaction II: Intramolecular Hydroalkoxylation/Cyclization
For propargylic alcohols with an appropriately positioned internal nucleophile, gold catalysts can efficiently trigger intramolecular cyclization reactions. While this compound does not possess an internal nucleophile, a simple modification, such as conversion to a diol, would enable this powerful transformation for the synthesis of substituted furans. This section will detail the reaction of a hypothetical derivative, 3-ethyl-1-phenylhept-1-yne-3,6-diol.
Mechanistic Rationale
The gold(I) catalyst activates the alkyne moiety of the substrate. The pendant hydroxyl group then acts as an internal nucleophile, attacking the activated alkyne in an exo-dig fashion. This cyclization is highly favored in gold catalysis. Subsequent protonolysis of the carbon-gold bond regenerates the catalyst and yields the dihydrofuran product, which may tautomerize to the more stable tetrahydrofuran derivative.
Caption: Proposed mechanism for gold-catalyzed intramolecular hydroalkoxylation.
Experimental Protocol
Materials:
-
3-Ethyl-1-phenylhept-1-yne-3,6-diol (hypothetical substrate)
-
[IPrAu(NCMe)]SbF₆ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the alkynediol substrate (1.0 eq) in anhydrous DCE (0.1 M).
-
Add the gold(I) catalyst, [IPrAu(NCMe)]SbF₆ (2 mol%), to the solution.
-
Seal the reaction vessel and stir at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate, to remove the catalyst.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the cyclized furan product.
| Parameter | Condition | Rationale |
| Catalyst | [IPrAu(NCMe)]SbF₆ | A highly active and thermally stable N-heterocyclic carbene (NHC) gold catalyst. |
| Catalyst Loading | 2 mol% | NHC-gold catalysts are typically very efficient. |
| Solvent | 1,2-Dichloroethane (DCE) | A common solvent for gold catalysis, suitable for elevated temperatures. |
| Temperature | 60 °C | May be required to facilitate the cyclization of more sterically hindered substrates. |
| Atmosphere | Inert (Argon/N₂) | Protects the catalyst and substrate from degradation. |
Reaction III: Intermolecular Reaction with 1,3-Dicarbonyl Compounds for Furan Synthesis
A powerful application of gold catalysis is the tandem propargylic substitution and cycloisomerization reaction between propargylic alcohols and 1,3-dicarbonyl compounds to generate highly substituted furans.[7][8] This one-pot procedure builds molecular complexity rapidly.
Mechanistic Rationale
The reaction is initiated by the gold-catalyzed propargylic substitution of the hydroxyl group of this compound with the enol form of the 1,3-dicarbonyl compound. This forms a γ-ketoalkyne intermediate. The same gold catalyst then activates the alkyne of this intermediate, promoting a 5-endo-dig cyclization of the enol oxygen onto the alkyne, followed by dehydration to yield the furan product.[7]
Caption: Workflow for the gold-catalyzed synthesis of furans.
Experimental Protocol
Materials:
-
This compound
-
2,4-Pentanedione (acetylacetone)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (Ph₃PAuCl) (5 mol%) and AgOTf (10 mol%).
-
Add anhydrous toluene, followed by 2,4-pentanedione (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to 80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to isolate the polysubstituted furan.[7]
| Parameter | Condition | Rationale |
| Catalyst System | Ph₃PAuCl / AgOTf | Generates the active cationic gold catalyst for both reaction steps.[8] |
| Nucleophile | 2,4-Pentanedione | A readily available and reactive 1,3-dicarbonyl compound. |
| Solvent | Toluene | A non-polar solvent suitable for the reaction temperature. |
| Temperature | 80 °C | Thermal energy is typically required for the tandem process. |
| Atmosphere | Inert (Argon/N₂) | Standard practice for transition metal catalysis. |
Troubleshooting and Considerations
-
Low Reactivity: If reactions are sluggish, consider using a more electron-deficient ligand on the gold catalyst (e.g., phosphite-based) or a more coordinating counter-anion. Increasing the temperature or catalyst loading may also be beneficial.
-
Side Reactions: The formation of allenes or other rearrangement products can compete with the desired pathway. Screening different solvents and temperatures can help to optimize selectivity.
-
Catalyst Decomposition: Gold catalysts can sometimes decompose to form gold nanoparticles (visible as a black precipitate), leading to a loss of activity. Ensuring strictly anhydrous and oxygen-free conditions can mitigate this.
Applications in Drug Development
The products derived from these gold-catalyzed reactions are valuable scaffolds in medicinal chemistry:
-
α,β-Unsaturated Ketones: These are important building blocks and are known Michael acceptors, capable of covalent modification of biological targets. They are present in numerous natural products with biological activity.
-
Substituted Furans: The furan nucleus is a common motif in pharmaceuticals and bioactive molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1]
-
Cyclized Ethers: Saturated oxygen heterocycles are prevalent in natural products and are key components of many approved drugs.
The ability of gold catalysis to rapidly construct these complex and diverse molecular frameworks from a single precursor like this compound makes it an invaluable strategy for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.
References
-
D. B. G. Williams, M. C. Stephen, Gold-Catalyzed Oxidative Cyclization/Aldol Addition of Homopropargyl Alcohols with Isatins. Organic Letters, 2019, 21(1), 159-163. [Link]
-
Y. Wang, et al., Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols Enabled by Bifunctional Biphenyl-2-ylphosphine and DFT Studies. Organic Letters, 2019, 21(19), 7791-7794. [Link]
-
N. Bera, et al., Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols. The Journal of Organic Chemistry, 2022, 87(15), 10173-10185. [Link]
-
S. M. A. H. Siddiki, et al., Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. Molecules, 2018, 23(11), 2828. [Link]
-
Y. Oonishi, et al., Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 2024, 29(22), 5025. [Link]
-
A. Correa, et al., Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Molecules, 2020, 25(21), 5102. [Link]
-
T. Sperger, et al., Gold(I) catalysed cycloaddition reactions of propargyl substrates. NTNU Open, 2011. [Link]
-
A. M. Campillo, et al., Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. SciSpace, 2012. [Link]
-
A. M. Asensio, et al., Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry, 2019, 7, 69. [Link]
-
L. Yang, et al., Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 2022, 27(24), 8913. [Link]
-
A. S. K. Hashmi, Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 2007, 107(7), 3180-3211. [Link]
-
S. Z. A. A. T., et al., Heterogeneous Gold Catalysis: From Discovery to Applications. Catalysts, 2020, 10(2), 157. [Link]
-
A. S. K. Hashmi, Gold-Catalyzed Organic Reactions. Chemical Reviews, 2007, 107(7), 3180-3211. [Link]
-
T. R. Reina, et al., The Success Story of Gold-Based Catalysts for Gas- and Liquid-Phase Reactions. Frontiers in Chemistry, 2019, 7, 715. [Link]
-
National Center for Biotechnology Information, this compound. PubChem Compound Database. [Link]
-
Royal Society of Chemistry, Table of Contents. RSC Publishing. [Link]
-
Royal Society of Chemistry, Supporting Information. RSC Publishing. [Link]
-
D. J. Ramón, et al., Unconventional Gold-Catalyzed One-Pot/Multicomponent Synthesis of Propargylamines Starting from Benzyl Alcohols. Catalysts, 2021, 11(4), 500. [Link]
-
G. Arcadi, et al., Sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds. Tetrahedron Letters, 2007, 48(48), 8444-8448. [Link]
Sources
- 1. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold Catalyst Applications [sigmaaldrich.com]
- 3. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
Protocol for the cyclization of propargylic alcohols like 3-Ethyl-1-phenylhept-1-yn-3-ol
Introduction
The intramolecular cyclization of propargylic alcohols is a powerful and atom-economical transformation in modern organic synthesis, providing access to a diverse array of highly substituted heterocyclic scaffolds. These motifs, particularly substituted furans, are prevalent in natural products, pharmaceuticals, and materials science. Among the various catalytic systems developed for this transformation, homogeneous gold catalysis has emerged as a particularly effective and versatile strategy. Gold catalysts, typically in the +1 or +3 oxidation state, are potent π-acids that readily activate the alkyne moiety of propargylic alcohols towards nucleophilic attack by the pendant hydroxyl group, facilitating cyclization under mild reaction conditions.[1][2] This application note provides a detailed protocol for the gold-catalyzed cyclization of a representative tertiary propargylic alcohol, 3-Ethyl-1-phenylhept-1-yn-3-ol, to form the corresponding substituted furan. The principles and procedures outlined herein are broadly applicable to a range of propargylic alcohol substrates.
Mechanistic Insights: The Role of Gold Catalysis
The gold-catalyzed cyclization of propargylic alcohols is generally believed to proceed through a series of well-defined steps. The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity.[2] This activation facilitates the intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, typically in a 5-exo-dig fashion to form a five-membered ring, which is kinetically favored. Subsequent proton transfer and demetallation regenerate the active gold catalyst and furnish the furan product.
Several gold catalyst systems have been successfully employed for this transformation, including simple salts like AuCl₃ and AuBr₃, as well as gold(I) complexes with phosphine or N-heterocyclic carbene (NHC) ligands.[1][2][3] The choice of catalyst and reaction conditions can influence the reaction rate and, in some cases, the regioselectivity of the cyclization. For instance, the use of a co-catalyst, such as AgOTf with AuBr₃, can enhance the catalytic activity by abstracting a halide from the gold center to generate a more electrophilic cationic gold species.[3]
Caption: Proposed catalytic cycle for the gold-catalyzed cyclization of propargylic alcohols.
Experimental Protocol: Synthesis of 3-Ethyl-5-methyl-2-phenylfuran
This protocol details the cyclization of this compound. The principles can be adapted for other propargylic alcohols with appropriate modifications to reaction time and temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available or synthesized | The synthesis of propargylic alcohols can be achieved via the addition of a terminal alkyne to a ketone or aldehyde.[4] |
| Gold(III) bromide (AuBr₃) | 99.9% trace metals basis | Strem Chemicals or equivalent | Handle with care in a fume hood. |
| Silver trifluoromethanesulfonate (AgOTf) | ≥99% | Strem Chemicals or equivalent | Light-sensitive, store in the dark. |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) | ≥98% | Ionic liquid, can be purchased | Can be dried under high vacuum before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich or equivalent | Use from a solvent purification system or a freshly opened bottle. |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich or equivalent | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||
| Anhydrous magnesium sulfate (MgSO₄) | |||
| Celite® | |||
| Silica gel | 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon inlet
-
Syringes and needles
-
Temperature-controlled oil bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Fume Hood: All manipulations of volatile solvents and gold catalysts should be performed in a well-ventilated fume hood.[6]
-
Catalyst Handling: Gold catalysts, while generally less toxic than other heavy metals, should be handled with care to avoid inhalation of dust or skin contact.[7][8] Consult the Material Safety Data Sheet (MSDS) for detailed handling information.
-
Propargylic Alcohols: Propargyl alcohol and its derivatives can be flammable and toxic. Avoid inhalation and skin contact.[5]
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add the ionic liquid [EMIM][NTf₂] (2.0 mL) to the flask.
-
Catalyst Addition: In a separate vial, weigh Gold(III) bromide (AuBr₃, 0.05 mmol, 5 mol%) and Silver trifluoromethanesulfonate (AgOTf, 0.15 mmol, 15 mol%). Add the catalysts to the reaction flask.
-
Reaction Conditions: Place the flask in a preheated oil bath at 60 °C and stir the mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 30 minutes.[3]
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add diethyl ether (10 mL) to the reaction mixture and stir for 5 minutes.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional diethyl ether (2 x 5 mL).
-
Transfer the combined organic filtrate to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-Ethyl-5-methyl-2-phenylfuran.
Sources
- 1. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 5. rawsource.com [rawsource.com]
- 6. quora.com [quora.com]
- 7. concawe.eu [concawe.eu]
- 8. goldmarket.fr [goldmarket.fr]
Application Notes and Protocols: 3-Ethyl-1-phenylhept-1-yn-3-ol as a Versatile Precursor for the Synthesis of Substituted Furans and Dihydropyrans
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with furan and pyran scaffolds being particularly prominent in a vast array of pharmaceuticals and biologically active natural products. The strategic synthesis of substituted heterocycles is, therefore, a central theme in modern organic chemistry. 3-Ethyl-1-phenylhept-1-yn-3-ol, a tertiary propargylic alcohol, presents itself as a highly versatile and readily accessible starting material for the construction of complex heterocyclic systems. Its unique structural features, namely the hydroxyl group positioned at the propargylic position relative to the phenyl-substituted alkyne, allow for a range of controlled chemical transformations.
This technical guide provides detailed application notes and experimental protocols for the synthesis of substituted furans and dihydropyrans from this compound. We will explore two key synthetic pathways: the direct gold-catalyzed intramolecular cyclization to yield a polysubstituted furan, and a two-step sequence involving a Meyer-Schuster rearrangement to an α,β-unsaturated ketone, followed by a base-catalyzed condensation-cyclization to afford a highly functionalized dihydropyran. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing a framework for the practical application of these methodologies.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 19781-33-0 | [1] |
| Molecular Formula | C₁₅H₂₀O | [1] |
| Molecular Weight | 216.32 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, toluene, THF) | General knowledge of similar compounds |
Synthetic Pathway I: Gold-Catalyzed Intramolecular Cyclization to a Polysubstituted Furan
The intramolecular cyclization of γ-hydroxyalkynes is a powerful and atom-economical method for the synthesis of furans. Gold(I) catalysts are particularly effective in promoting this transformation due to their strong π-acidity, which activates the alkyne towards nucleophilic attack by the tethered hydroxyl group.[2][3][4]
Mechanistic Rationale
The proposed mechanism for the gold(I)-catalyzed cyclization of this compound is depicted below. The gold(I) catalyst coordinates to the alkyne, enhancing its electrophilicity. This facilitates the intramolecular nucleophilic attack by the hydroxyl group in a 5-endo-dig fashion. The resulting vinyl-gold intermediate undergoes protodeauration to regenerate the catalyst and yield an endocyclic enol ether, which tautomerizes to the stable furan product.
Caption: Proposed mechanism for gold-catalyzed furan synthesis.
Experimental Protocol: Synthesis of 3-Butyl-3-ethyl-2-phenyl-2,3-dihydrofuran
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl)
-
Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Inert gas (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (triphenylphosphine)gold(I) chloride (e.g., 0.01-0.05 mol eq.) and silver triflate (e.g., 0.01-0.05 mol eq.).
-
Add anhydrous dichloromethane (or toluene) to the flask and stir the mixture at room temperature for 15 minutes to generate the active cationic gold(I) catalyst.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution of the starting material to the catalyst mixture dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-butyl-3-ethyl-2-phenyl-2,3-dihydrofuran.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The proton NMR spectrum is expected to show characteristic signals for the furan ring protons.[5]
Synthetic Pathway II: Meyer-Schuster Rearrangement and Subsequent Dihydropyran Synthesis
This two-step pathway first utilizes the classic Meyer-Schuster rearrangement to convert the tertiary propargylic alcohol into an α,β-unsaturated ketone.[6] This enone is then a versatile intermediate for the synthesis of various heterocyclic systems, including dihydropyrans, through condensation reactions with 1,3-dicarbonyl compounds.[7]
Step 1: Meyer-Schuster Rearrangement to 3-Ethyl-1-phenylhept-2-en-1-one
Mechanistic Rationale:
The Meyer-Schuster rearrangement of tertiary propargylic alcohols is typically acid-catalyzed and proceeds through a 1,3-hydroxyl shift.[6] Protonation of the hydroxyl group followed by its departure as water generates a vinyl cation, which is then attacked by water. Tautomerization of the resulting enol yields the α,β-unsaturated ketone. Gold catalysts can also promote this rearrangement under milder conditions.[8]
Caption: Mechanism of the Meyer-Schuster rearrangement.
Experimental Protocol:
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) triflimide ((PPh₃)AuNTf₂) or a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous toluene or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure (Gold-Catalyzed): [8]
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous toluene.
-
Add (triphenylphosphine)gold(I) triflimide (0.01-0.02 mol eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate eluent) to obtain 3-ethyl-1-phenylhept-2-en-1-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a conjugated carbonyl stretch).
Step 2: Synthesis of a Substituted Dihydropyran via Condensation-Cyclization
Mechanistic Rationale:
The α,β-unsaturated ketone obtained from the Meyer-Schuster rearrangement can undergo a Michael addition with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base. The resulting intermediate then undergoes an intramolecular aldol-type condensation followed by dehydration to yield the dihydropyran.
Caption: Synthesis of a dihydropyran from an α,β-unsaturated ketone.
Experimental Protocol:
Materials:
-
3-Ethyl-1-phenylhept-2-en-1-one
-
Acetylacetone (or other 1,3-dicarbonyl compound)
-
Piperidine or another suitable base
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve 3-ethyl-1-phenylhept-2-en-1-one (1.0 eq.) and acetylacetone (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.).
-
Reflux the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired substituted dihydropyran.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectra should confirm the formation of the dihydropyran ring.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of structurally diverse and potentially bioactive heterocyclic compounds. The protocols outlined in this guide for the synthesis of substituted furans and dihydropyrans are based on well-established and reliable chemical transformations. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this precursor to generate novel molecular scaffolds for applications in drug discovery and materials science. The modularity of these synthetic routes also allows for the introduction of various substituents, enabling the creation of libraries of compounds for further investigation.
References
-
D. B. L. R. A. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature. J. Org. Chem.2011 , 76 (5), 1479–1482. [Link]
-
M. A. Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angew. Chem. Int. Ed.2018 , 57 (40), 13193-13197. [Link]
-
Meyer–Schuster rearrangement. In Wikipedia. [Link]
-
P. G. Forty Years after “Heterodiene Syntheses with α,β-Unsaturated Carbonyl Compounds”: Enantioselective Syntheses of 3,4-Dihydropyran Derivatives. Chem. Rev.2016 , 116 (22), 13710-13830. [Link]
-
Y. H. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules2018 , 23 (11), 2828. [Link]
-
V. C. The Meyer–Schuster Rearrangement. Org. React.2024 , 114, 1-453. [Link]
-
R. J. A. The proton resonance spectra of some substituted furans and pyrroles. Can. J. Chem.1959 , 37 (7), 1080-1093. [Link]
-
G. G. The classical Meyer–Schuster rearrangement. Beilstein J. Org. Chem.2014 , 10, 1356–1381. [Link]
-
H. C. Large-scale preparation of polysubstituted furan 3fa from propargylic alcohol 1f with acetylacetone (2a). ResearchGate. [Link]
-
A. M. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. Acc. Chem. Res.2014 , 47 (3), 903–917. [Link]
-
A. S. C. Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. Molecules2011 , 16 (9), 7815-7842. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20382016, this compound. [Link]
-
A. R. Oxidative Rearrangement of Tertiary Propargylic Alcohols. Synlett2011 , 2011 (1), 102-104. [Link]
-
A. A. Methods for Meyer‐Schuster rearrangement. ResearchGate. [Link]
-
A. B. Methods for the synthesis of polysubstituted furan derivatives. ResearchGate. [Link]
-
A. C. Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Front. Chem.2019 , 7, 671. [Link]
-
A. M. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. SciSpace. [Link]
-
M. B. Synthesis of dihydropyranones from α, β-unsaturated aldehydes and 1,3-dicarbonyl compounds with a system of electron transfer mediators. ResearchGate. [Link]
-
S. H. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Org. Lett.2015 , 17 (24), 6010-6013. [Link]
Sources
- 1. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Activity of 3-Ethyl-1-phenylhept-1-yn-3-ol Derivatives
Sources
- 1. rawsource.com [rawsource.com]
- 2. rawsource.com [rawsource.com]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A possible mechanism for the cytotoxicity of a polyacetylenic alcohol, panaxytriol: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: The Meyer-Schuster Rearrangement of 3-Ethyl-1-phenylhept-1-yn-3-ol
Here is the detailed application note and protocol for the Meyer-Schuster rearrangement of 3-Ethyl-1-phenylhept-1-yn-3-ol.
Introduction: A Classic Transformation for Modern Synthesis
The Meyer-Schuster rearrangement is a cornerstone reaction in organic synthesis, providing a reliable and atom-economical pathway to α,β-unsaturated carbonyl compounds from propargylic alcohols.[1][2] First reported by Kurt Heinrich Meyer and Kurt Schuster in 1922, this acid-catalyzed isomerization has evolved significantly.[3] While traditionally requiring harsh acidic conditions, modern methodologies employing transition-metal or Lewis acid catalysts have broadened its applicability, allowing for milder conditions compatible with sensitive functional groups.[4][5][6]
This guide focuses on the specific application of the Meyer-Schuster rearrangement to This compound , a tertiary propargylic alcohol. The transformation is expected to yield the corresponding α,β-unsaturated ketone, a valuable synthon in medicinal chemistry and natural product synthesis.[7][8] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the analysis of the resulting product, offering insights grounded in practical laboratory experience.
Part 1: Mechanistic Insights and Strategic Considerations
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The classical Meyer-Schuster rearrangement proceeds through three key stages.[4]
-
Protonation: The reaction initiates with the rapid protonation of the tertiary hydroxyl group by an acid catalyst, converting it into a good leaving group (water).
-
Rearrangement (Rate-Determining Step): This is followed by the slow, rate-determining 1,3-shift of the protonated hydroxyl group. This concerted process forms a transient allenol intermediate. The stability of the carbocation-like transition state is a key factor; hence, tertiary and secondary alcohols are suitable substrates.[4][9]
-
Tautomerization: The highly unstable allenol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone. This final step is irreversible and drives the reaction to completion.[4][9]
Caption: The acid-catalyzed Meyer-Schuster rearrangement mechanism.
Causality Behind Catalyst Choice: For tertiary alcohols like this compound, strong acids (e.g., H₂SO₄) can promote a competing side reaction known as the Rupe rearrangement, which typically forms α,β-unsaturated methyl ketones from terminal alkynes.[3][4] Although our substrate has an internal alkyne, which favors the Meyer-Schuster pathway, using a milder Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid catalyst can enhance selectivity and minimize dehydration or polymerization byproducts, leading to cleaner reactions and higher yields.[4][6]
Part 2: Experimental Protocol
This protocol details the acid-catalyzed rearrangement using PTSA, a common and effective choice for this transformation.
Objective: To synthesize (E/Z)-3-Ethyl-1-phenylnon-2-en-4-one from this compound with a yield >70%.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Notes |
| This compound | C₁₅H₂₀O | 216.32 | 1.08 g | 5.0 | Substrate |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 | 95 mg | 0.5 | Catalyst (10 mol%) |
| Toluene | C₇H₈ | 92.14 | 25 mL | - | Solvent |
| Saturated NaHCO₃ solution | - | - | 20 mL | - | For quenching |
| Brine | - | - | 20 mL | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | Drying agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction/chromatography |
| Hexanes | C₆H₁₄ | 86.18 | ~200 mL | - | For chromatography |
| Silica Gel | SiO₂ | 60.08 | ~30 g | - | For chromatography |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the rearrangement.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.08 g, 5.0 mmol) and toluene (25 mL). Stir until the substrate is fully dissolved. Add p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).
-
Heating and Monitoring: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110°C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes. Use a 10% ethyl acetate in hexanes eluent system. The starting material should have a different Rf value than the more conjugated, less polar product. The reaction is typically complete within 2-4 hours.
-
Aqueous Work-up: Once the starting material is consumed as indicated by TLC, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture into a 250 mL separatory funnel containing saturated sodium bicarbonate solution (20 mL) to quench the acid catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers in the separatory funnel.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL) to remove residual water. Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Isolation of Crude Product: Filter the drying agent and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow or brown oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution starting with 2% ethyl acetate in hexanes and gradually increasing to 10% is typically effective for separating the product from non-polar impurities and any baseline material. Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final α,β-unsaturated ketone.
Part 3: Data Analysis and Troubleshooting
Expected Product Characterization
The expected product is a mixture of (E) and (Z) isomers of 3-Ethyl-1-phenylnon-2-en-4-one . The (E)-isomer is generally the major product due to steric considerations.
-
¹H NMR: Expect signals for the vinylic proton (~6.5-7.5 ppm), aromatic protons (~7.2-7.6 ppm), and aliphatic protons corresponding to the ethyl and pentyl groups. The coupling constant between vinylic protons can help determine the E/Z stereochemistry.
-
¹³C NMR: Look for characteristic peaks for the carbonyl carbon (~190-200 ppm) and the two sp² carbons of the double bond (~125-155 ppm).
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the conjugated ketone will appear around 1660-1680 cm⁻¹, and a C=C stretch around 1610-1640 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the molecular weight of the product (216.32 g/mol ).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient catalyst. 2. Reaction time too short. 3. Inactive (wet) catalyst. | 1. Increase catalyst loading to 15 mol%. 2. Extend reflux time, monitoring carefully by TLC. 3. Use freshly opened or properly stored PTSA. |
| Low Yield | 1. Formation of byproducts (e.g., dehydration, polymerization). 2. Product loss during work-up or purification. | 1. Use a milder catalyst (e.g., a Lewis acid like InCl₃) or lower the reaction temperature.[4] 2. Ensure extractions are thorough and be careful during column chromatography. |
| Formation of Side Products | 1. Harsh reaction conditions (acid too strong, temp too high). 2. Presence of water leading to side reactions. | 1. Switch to a milder acid or a transition-metal catalyst.[10] 2. Use anhydrous solvent and ensure glassware is dry. |
| Difficult Purification | 1. Product co-elutes with starting material or byproduct. | 1. Adjust the polarity of the eluent system for chromatography (e.g., use dichloromethane/hexanes). 2. Consider an alternative purification method like preparative TLC if on a small scale. |
References
- Meyer–Schuster rearrangement. In Wikipedia.
- Rupe Rearrgment | PPTX. Slideshare.
- Andres, J., Cardenas, R., et al. (1988). Meyer–Schuster Rearrangement. ResearchGate.
- Meyer-Schuster Rearrangement. SynArchive.
- Meyer-Schuster Rearrangement. Organic Reactions.
- Xi, S., Zhang, J. (2013). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. ACS Publications.
- Methods for Meyer‐Schuster rearrangement. ResearchGate.
- Abreu, F. R., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry.
- The Meyer–Schuster Rearrangement. Organic Reactions.
- Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. MDPI.
- Gold-Catalyzed Meyer−Schuster Rearrangement: Application to the Synthesis of Prostaglandins. ResearchGate.
- Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. National Institutes of Health (NIH).
Sources
- 1. synarchive.com [synarchive.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Meyer-Schuster Rearrangement [drugfuture.com]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 7. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3-Ethyl-1-phenylhept-1-yn-3-ol in Pharmaceutical Synthesis
Abstract: Propargylic alcohols are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of molecular architectures.[1][2][3] This guide focuses on a representative tertiary propargylic alcohol, 3-Ethyl-1-phenylhept-1-yn-3-ol, to illustrate its synthesis and subsequent transformation into high-value intermediates for pharmaceutical development. We will provide detailed, field-tested protocols, explain the mechanistic underpinnings of the key transformations, and discuss the strategic importance of the resulting products in medicinal chemistry.
Introduction: The Value Proposition of Tertiary Propargylic Alcohols
In the landscape of pharmaceutical synthesis, the ability to construct complex carbon skeletons with high efficiency and control is paramount. Propargylic alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are powerful building blocks due to the dual reactivity of their functional groups.[3][4] They are precursors to a multitude of structures, including chiral alcohols, allenes, and α,β-unsaturated carbonyl compounds.[1]
This compound (PubChem CID: 20382016) is an exemplar of a tertiary propargylic alcohol.[5] Its structure contains a phenyl-substituted alkyne and a tertiary alcohol, a combination that opens a specific and highly valuable reaction pathway: the Meyer-Schuster rearrangement. This rearrangement converts the propargylic alcohol into an α,β-unsaturated ketone, a critical pharmacophore and synthetic intermediate found in numerous bioactive molecules.[6][7]
This document serves as a comprehensive guide for researchers, outlining the synthesis of this compound and its catalytic rearrangement to a versatile α,β-unsaturated ketone, providing a gateway to novel compound libraries.
Synthesis of this compound
The most direct and reliable method for synthesizing tertiary propargylic alcohols is the addition of an acetylide nucleophile to a ketone. In this protocol, we generate a phenylacetylide anion from phenylacetylene using a Grignard reagent, which then attacks the electrophilic carbonyl carbon of 3-pentanone.
Synthesis Workflow
Caption: Workflow for the Grignard-based synthesis of the target alcohol.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Phenylacetylene | 102.14 | 1.02 g (1.0 mL) | 10.0 | Ensure anhydrous conditions. |
| Ethylmagnesium Bromide | 131.27 | 3.7 mL (1.1 equiv) | 11.0 | 3.0 M solution in diethyl ether. |
| 3-Pentanone | 86.13 | 0.95 g (1.18 mL) | 11.0 | Ensure anhydrous conditions. |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - | Solvent. |
| Saturated Aqueous NH₄Cl | - | 15 mL | - | For quenching the reaction. |
| Diethyl Ether | - | 30 mL | - | For extraction. |
| Anhydrous MgSO₄ | - | - | - | For drying the organic layer. |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous THF (10 mL). Cool the flask to 0 °C in an ice bath.
-
Grignard Reaction: Slowly add phenylacetylene (1.0 mL, 10.0 mmol) to the cooled THF. To this solution, add the ethylmagnesium bromide solution (3.7 mL, 11.0 mmol) dropwise over 10 minutes. A gentle evolution of ethane gas will be observed. Allow the resulting solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenylacetylide Grignard reagent.[8][9]
-
Addition of Ketone: Re-cool the flask to 0 °C. Add a solution of 3-pentanone (1.18 mL, 11.0 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of phenylacetylene.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pale yellow oil.
The Meyer-Schuster Rearrangement: A Gateway to α,β-Unsaturated Ketones
The acid-catalyzed rearrangement of propargylic alcohols is a powerful transformation. For tertiary alcohols like this compound, two primary pathways compete: the Meyer-Schuster and the Rupe rearrangements.[6]
-
Meyer-Schuster Rearrangement: Involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone.[6][7][10] This is generally favored with catalysts that are highly "alkynophilic" (having a strong affinity for the triple bond).
-
Rupe Rearrangement: Proceeds through dehydration to form an enyne intermediate, followed by hydration to yield a different α,β-unsaturated ketone.[6][11] This pathway is often competitive under strongly acidic, protic conditions.
Modern synthetic methods utilize mild Lewis acids or transition-metal catalysts to favor the Meyer-Schuster pathway, providing excellent yields and stereoselectivity for the desired E-alkene product.[6][12]
Reaction Mechanism
Caption: Key steps of the Meyer-Schuster rearrangement mechanism.[6]
Protocol: Catalytic Rearrangement to (E)-5-Ethyl-1-phenylnon-1-en-3-one
This protocol employs a mild Lewis acid catalyst to promote the selective Meyer-Schuster rearrangement of this compound.
Overall Synthetic Pathway
Caption: Two-step synthesis of a valuable α,β-unsaturated ketone.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 216.32 | 1.08 g | 5.0 | Starting material from Protocol 1. |
| Indium(III) Chloride (InCl₃) | 221.18 | 55 mg (5 mol%) | 0.25 | Catalyst.[6] |
| Dichloromethane (DCM) | - | 25 mL | - | Anhydrous solvent. |
| Saturated Aqueous NaHCO₃ | - | 10 mL | - | For quenching the reaction. |
| Anhydrous MgSO₄ | - | - | - | For drying. |
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask containing this compound (1.08 g, 5.0 mmol), add anhydrous dichloromethane (25 mL) and a magnetic stir bar.
-
Catalyst Addition: Add Indium(III) chloride (55 mg, 0.25 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography to afford (E)-5-Ethyl-1-phenylnon-1-en-3-one.
Pharmaceutical Relevance and Applications
The product of this two-step synthesis, an α,β-unsaturated ketone, is a highly valuable intermediate in pharmaceutical chemistry. Its utility stems from its role as a Michael acceptor.
-
Michael Addition: The electrophilic β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles (amines, thiols, carbanions). This allows for the straightforward introduction of complexity and the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building drug-like molecules.[13]
-
Scaffold for Bioactive Molecules: The α,β-unsaturated ketone motif is present in numerous natural products and synthetic drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14][15][16] The synthesized compound can serve as a starting point for the development of analogues of these molecules.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Grignard Reagents (e.g., Ethylmagnesium Bromide): Highly flammable and react violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon).
-
Phenylacetylene: Flammable liquid.
-
3-Pentanone: Flammable liquid and can cause eye irritation.
-
Indium(III) Chloride: May cause respiratory irritation. Avoid breathing dust.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.
Conclusion
This compound serves as an excellent model compound to demonstrate a powerful synthetic strategy in pharmaceutical chemistry. Its straightforward synthesis via Grignard addition followed by a selective Meyer-Schuster rearrangement provides efficient access to α,β-unsaturated ketones. These intermediates are pivotal for constructing complex molecular frameworks through reactions like Michael addition, enabling the rapid development of novel chemical entities for drug discovery programs. The protocols detailed herein are robust, scalable, and utilize modern catalytic methods to ensure high efficiency and selectivity.
References
-
Meyer–Schuster rearrangement. In: Wikipedia. [Link]
-
Gonela, U. M., & Yadav, J. S. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. RSC Advances. [Link]
-
Pesnot, T., & Wills, M. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. [Link]
-
Synthesis of propargyl alcohols. Organic Chemistry Portal. [Link]
-
Meyer-Schuster Rearrangement. SynArchive. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (NIH). [Link]
-
Engel, D. A., & Dudley, G. B. (2009). The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Semantic Scholar. [Link]
-
Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. [Link]
-
Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource. [Link]
-
Meyer‐Schuster rearrangement of tertiary propargylic alcohols in the... ResearchGate. [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
-
What Is Propargyl Alcohol?. (2024). Sinobio Chemistry. [Link]
-
Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. (2024). Medium. [Link]
-
Direct Enantioselective α-C–H Conjugate Addition of Propargylamines to α,β-Unsaturated Ketones via Carbonyl Catalysis. Journal of the American Chemical Society. [Link]
-
This compound. PubChem. [Link]
-
Rupe Rearrangement. YouTube. [Link]
-
GRIGNARD REACTION WITH ACETYLENE IN THF. ResearchGate. [Link]
-
Grignard reaction with acetylene in THF. ResearchGate. [Link]
-
The reaction of phenylacetylene with one equivalent of methyl magnesium bromide followed by reaction with benzaldehyde provides. Allen. [Link]
-
Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. ResearchGate. [Link]
-
Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Institutes of Health (NIH). [Link]
Sources
- 1. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rawsource.com [rawsource.com]
- 3. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]
- 4. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]
- 5. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of (R/S)-3-Ethyl-1-phenylhept-1-yn-3-ol: A Practical Guide to Chiral Propargyl Alcohols
An Application Note and Protocol Guide
Abstract
Chiral propargyl alcohols are invaluable building blocks in modern organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmaceuticals. This application note provides a detailed protocol and theoretical background for the asymmetric synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol, a representative tertiary propargyl alcohol. We will focus on the catalytic asymmetric alkynylation of a prochiral ketone, a robust and widely adopted strategy for establishing a stereogenic center. The protocols and insights presented herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to achieving high enantioselectivity in the synthesis of this important class of molecules.
Introduction: The Significance of Chiral Propargyl Alcohols
The propargyl alcohol motif is a cornerstone of synthetic chemistry, prized for the versatility of its alkyne and hydroxyl functional groups. The introduction of a stereocenter at the carbinol position unlocks access to a vast chemical space of chiral molecules. Enantioenriched propargyl alcohols are key intermediates in the synthesis of bioactive compounds, including antiviral agents, cholesterol absorption inhibitors, and antifungal agents. The synthesis of this compound, with its tertiary stereocenter, presents a common challenge in asymmetric synthesis: the selective addition of a nucleophile to one of the two enantiotopic faces of a prochiral ketone.
The most direct and atom-economical method for constructing these molecules is the asymmetric addition of a terminal alkyne to a ketone. This transformation can be achieved with high enantioselectivity through the use of chiral catalysts, which create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
Strategic Approach: Catalytic Asymmetric Alkynylation of Ketones
The synthesis of this compound involves the addition of the phenylacetylide nucleophile to the prochiral ketone, pentan-3-one. To control the stereochemical outcome of this reaction, a chiral catalyst is employed. Among the various catalytic systems developed for this purpose, those based on zinc(II) in conjunction with a chiral amino alcohol ligand have emerged as particularly effective and practical.
The seminal work by Carreira and co-workers demonstrated that in-situ generated chiral zinc-amino alcohol complexes are highly effective catalysts for the addition of terminal alkynes to ketones, affording tertiary propargyl alcohols in high yields and enantioselectivities. This approach is attractive due to the operational simplicity, the commercial availability of the ligands, and the use of relatively inexpensive and low-toxicity zinc salts.
The Catalytic System: Zn(OTf)₂ and (+)-N-Methylephedrine
In this guide, we will focus on the use of zinc trifluoromethanesulfonate (Zn(OTf)₂) as the zinc source and the readily available (+)-N-methylephedrine as the chiral ligand. This combination forms a chiral zinc complex in situ, which then coordinates with both the alkyne and the ketone, orchestrating the enantioselective addition.
Mechanism of Asymmetric Induction:
The proposed mechanism involves the formation of a dimeric zinc complex with the chiral ligand. This complex then activates the terminal alkyne by forming a zinc acetylide. The ketone substrate coordinates to the second zinc atom, bringing the reactants into close proximity within the chiral scaffold of the complex. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral ligand during the nucleophilic attack of the zinc acetylide onto the carbonyl carbon of the ketone. The steric hindrance and electronic interactions within this ternary complex favor one of the two possible transition states, leading to the formation of one enantiomer of the propargyl alcohol in excess.
Experimental Protocol: Asymmetric Synthesis of (R)-3-Ethyl-1-phenylhept-1-yn-3-ol
This protocol is adapted from established procedures for the asymmetric alkynylation of ketones using the Zn(OTf)₂/(+)-N-methylephedrine catalytic system.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of (R)-3-Ethyl-1-phenylhept-1-yn-3-ol.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Zinc Triflate (Zn(OTf)₂) | 363.53 | 0.11 | 40 mg |
| (+)-N-Methylephedrine | 179.26 | 0.12 | 21.5 mg |
| Phenylacetylene | 102.14 | 1.5 | 153 mg (167 µL) |
| Pentan-3-one | 86.13 | 1.0 | 86 mg (106 µL) |
| Triethylamine (Et₃N) | 101.19 | 1.7 | 172 mg (235 µL) |
| Toluene (anhydrous) | - | - | 5.0 mL |
Step-by-Step Procedure
-
Catalyst Preparation:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add zinc triflate (40 mg, 0.11 mmol) and (+)-N-methylephedrine (21.5 mg, 0.12 mmol).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Stir the resulting suspension at room temperature (23 °C) for 2 hours. A clear, homogeneous solution should form.
-
-
Reaction Assembly:
-
To the catalyst solution, add phenylacetylene (167 µL, 1.5 mmol) and triethylamine (235 µL, 1.7 mmol) sequentially via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
-
Substrate Addition and Reaction:
-
Add pentan-3-one (106 µL, 1.0 mmol) to the reaction mixture in one portion via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (NH₄Cl, 5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to afford the desired product, (R)-3-Ethyl-1-phenylhept-1-yn-3-ol, as a colorless oil.
-
Characterization and Analysis
-
Yield Determination: Determine the mass of the purified product and calculate the percentage yield.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a hexane/isopropanol mobile phase.
Expected Results and Discussion
Based on literature precedents for similar substrates, this protocol is expected to provide the desired product in good yield and high enantioselectivity.
| Parameter | Expected Outcome |
| Yield | 80-95% |
| Enantiomeric Excess (ee) | >90% ee for the (R)-enantiomer |
The choice of (+)-N-methylephedrine as the chiral ligand is expected to favor the formation of the (R)-enantiomer of the product. Conversely, the use of (-)-N-methylephedrine would be expected to yield the (S)-enantiomer. This predictability is a key advantage of this catalytic system.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. The quality of the zinc triflate is also crucial.
-
Low Enantioselectivity: The stoichiometry of the ligand to the zinc salt is important. Ensure accurate measurements. The reaction temperature can also influence enantioselectivity; running the reaction at a lower temperature (e.g., 0 °C) may improve the ee, though it may also slow down the reaction rate.
-
Incomplete Reaction: If the reaction stalls, a slight excess of the alkyne and base can be added. Gentle heating (e.g., to 40 °C) can also drive the reaction to completion, but this may have a detrimental effect on the enantioselectivity.
Workflow Visualization
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through the zinc-catalyzed addition of phenylacetylene to pentan-3-one. The protocol detailed in this application note, utilizing (+)-N-methylephedrine as a chiral ligand, provides a reliable and scalable method for accessing this valuable chiral building block in high yield and enantioselectivity. This approach exemplifies a powerful strategy in modern asymmetric synthesis, offering a practical solution for researchers in both academic and industrial settings.
References
-
Carreira, E. M. Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, Heidelberg, 1999; Vol. 2, pp 997-1005. [Link]
-
Frantz, D. E.; Fässler, R.; Carreira, E. M. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. J. Am. Chem. Soc.2000 , 122 (8), 1806–1807. [Link]
Troubleshooting & Optimization
Technical Support Center: Grignard Reaction Troubleshooting for Tertiary Alcohol Synthesis
Welcome to the technical support center for Grignard reaction troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of tertiary alcohols using Grignard reagents. The following content provides in-depth, experience-based solutions to common experimental hurdles, ensuring both scientific accuracy and practical applicability.
Frequently Asked Questions (FAQs)
Q1: My Grignard reagent formation is not initiating. What are the common causes and solutions?
A1: Failure of a Grignard reaction to initiate is a frequent issue. The primary culprit is often the passivation of the magnesium metal surface by a layer of magnesium oxide (MgO).[1] Additionally, the presence of even trace amounts of water can prevent the reaction from starting.[1][2]
Troubleshooting Steps:
-
Magnesium Activation: The magnesium oxide layer must be disrupted to expose a fresh, reactive metal surface.
-
Mechanical Activation: Vigorously crush the magnesium turnings with a dry glass stirring rod inside the reaction flask under an inert atmosphere.[1][2]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[1][3] These reagents react with the magnesium surface to generate magnesium iodide or magnesium bromide, which helps to etch away the oxide layer.
-
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying or oven-drying, and then cooled under an inert atmosphere like nitrogen or argon.[1][4] Solvents must be anhydrous.[5][6][7] It is best practice to use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried.[1]
-
Initiation Techniques:
Q2: I'm observing a low yield of my desired tertiary alcohol. What are the likely reasons?
A2: Low yields in Grignard reactions for tertiary alcohol synthesis can stem from several factors, including inaccurate reagent concentration and competing side reactions.[1]
Potential Causes and Solutions:
-
Inaccurate Grignard Reagent Concentration: The exact concentration of the prepared Grignard reagent is often unknown. Using a stoichiometric amount based on the theoretical yield can lead to the addition of insufficient reagent.
-
Side Reactions: Several side reactions can consume the Grignard reagent or the starting material, thus lowering the yield of the tertiary alcohol.
-
Enolization of the Ketone: If the ketone is sterically hindered or the Grignard reagent is particularly bulky, the Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[1][10] This leads to the recovery of the starting ketone after the workup. To minimize this, use a less sterically hindered Grignard reagent or ketone if possible.[11] The mechanism of enolization is thought to proceed through a six-membered ring transition state.[12]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted organic halide to form a carbon-carbon bond, a side reaction known as Wurtz coupling.[5][13][14][15] This is more prevalent with reactive halides and at higher temperatures.
-
Reaction with Esters (Double Addition): When synthesizing tertiary alcohols from esters, it is crucial to use at least two equivalents of the Grignard reagent.[16][17][18][19] The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester.[19] A second equivalent of the Grignard reagent then rapidly attacks the ketone to form the tertiary alcohol.[18][19] Using only one equivalent will result in a mixture of products.[19]
-
Q3: My reaction mixture turned dark brown or black during the Grignard reagent formation. Should I be concerned?
A3: A dark coloration during the formation of the Grignard reagent can indicate the presence of impurities or the occurrence of side reactions that form finely divided metal particles.[1] While not always detrimental, it can be a sign of suboptimal conditions. If the reaction still proceeds to give the desired product, the discoloration may not be a major issue. However, if the yield is low, consider the following:
-
Purity of Reagents: Ensure the magnesium and organic halide are of high purity. Impurities can sometimes catalyze decomposition or side reactions.
-
Reaction Temperature: Overheating during the initial exothermic phase of Grignard formation can lead to decomposition. Maintain gentle reflux and consider external cooling if the reaction becomes too vigorous.[20]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in Grignard reactions for tertiary alcohol synthesis.
Caption: A troubleshooting workflow for Grignard reactions.
Key Reaction Mechanisms and Side Reactions
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Mechanism of Tertiary Alcohol Synthesis from a Ketone
The reaction proceeds via a nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ketone.[10][16]
Caption: Synthesis of a tertiary alcohol from a ketone.
Common Side Reactions
Caption: Common side reactions in Grignard synthesis.
Experimental Protocols
Protocol 1: Titration of Grignard Reagent
Objective: To accurately determine the molar concentration of a freshly prepared Grignard reagent.
Materials:
-
1,10-Phenanthroline (indicator)
-
Anhydrous 2-butanol in anhydrous THF (standardized solution, e.g., 1.0 M)
-
Anhydrous THF
-
Dry, nitrogen-flushed glassware (burette, flask)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve a small crystal of 1,10-phenanthroline in anhydrous THF.
-
Add a known volume (e.g., 1.0 mL) of the Grignard solution to be titrated. The solution should develop a distinct color.
-
Titrate with the standardized 2-butanol solution until the color disappears.
-
Record the volume of the 2-butanol solution added.
-
Calculate the molarity of the Grignard reagent using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the 2-butanol solution, and M₂ and V₂ are the molarity and volume of the Grignard reagent solution.
Data Summary Table
| Issue | Potential Cause | Recommended Solution |
| No Reaction Initiation | Magnesium oxide layer on Mg turnings | Activate Mg with iodine or 1,2-dibromoethane, or by mechanical crushing.[1][2][3] |
| Presence of moisture | Use flame- or oven-dried glassware and anhydrous solvents.[1][4] | |
| Low Yield | Inaccurate Grignard reagent concentration | Titrate the Grignard reagent before use.[1][8][9] |
| Enolization of ketone | Use less sterically hindered reactants if possible.[1][10] | |
| Wurtz coupling | Add organic halide slowly and control the reaction temperature.[5][14] | |
| Incomplete double addition to ester | Use at least two equivalents of the Grignard reagent.[21][17][18][19] | |
| Dark Reaction Mixture | Impurities in reagents | Use high-purity magnesium and organic halide. |
| Overheating | Maintain gentle reflux and use external cooling if necessary.[20] |
References
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Steric Hindrance Effect | Definition, Factors & Examples - Lesson - Study.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson | Study.com. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]
-
List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Retrieved January 12, 2026, from [Link]
- Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242.
- Holm, T. (1977). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 464.
- Holm, T. (1975). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 48.
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved January 12, 2026, from [Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, March 17). Retrieved January 12, 2026, from [Link]
-
reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. (n.d.). Retrieved January 12, 2026, from [Link]
-
Grignard Reaction - Common Conditions. (n.d.). Retrieved January 12, 2026, from [Link]
-
21.6: Chemistry of Esters - Chemistry LibreTexts. (2022, September 24). Retrieved January 12, 2026, from [Link]
-
Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). Retrieved January 12, 2026, from [Link]
-
Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby. (2024, March 5). Retrieved January 12, 2026, from [Link]
-
16 questions with answers in GRIGNARD REACTION | Science topic - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
What Is Steric Effect In Organic Chemistry? - Chemistry For Everyone - YouTube. (2025, January 31). Retrieved January 12, 2026, from [Link]
-
Titration Grignard and BuLi - Chemistry - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]
-
Esters with Grignard Reagent - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]
-
grignard reagents - Chemguide. (n.d.). Retrieved January 12, 2026, from [Link]
-
Video: Grignard Reagent Preparation and Grignard Reaction - JoVE. (2017, February 22). Retrieved January 12, 2026, from [Link]
-
Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015, March 4). Retrieved January 12, 2026, from [Link]
-
11.8: Organometallic Reagents - Chemistry LibreTexts. (2019, September 3). Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 4. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 15. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 16. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Ethyl-1-phenylhept-1-yn-3-ol by Column Chromatography
Welcome to the technical support center for the purification of 3-Ethyl-1-phenylhept-1-yn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of your target compound.
Introduction
This compound is a tertiary alcohol containing a phenylacetylene moiety. Its purification via column chromatography is a critical step following synthesis, which often involves a Grignard reaction between phenylacetylene and 2-pentanone.[1][2][3] This guide will address common challenges associated with this purification, focusing on the selection of optimal chromatographic conditions and troubleshooting common issues. The structural features of the molecule—a polar hydroxyl group, a nonpolar phenyl ring, and alkyl chains—necessitate a well-defined purification strategy to remove starting materials, byproducts, and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound synthesized via a Grignard reaction?
A: The Grignard synthesis of tertiary alcohols can result in several characteristic impurities.[1] The most common include:
-
Unreacted Starting Materials: Phenylacetylene and 2-pentanone.
-
Byproducts of the Grignard Reagent: Biphenyl (from Wurtz coupling) and products from the reaction of the Grignard reagent with atmospheric moisture or carbon dioxide.[1][4]
-
Enolization Products: The Grignard reagent can act as a base, leading to the enolization of 2-pentanone, which will be recovered after workup.[1][2]
Q2: What is the recommended stationary phase for the column chromatography of this compound?
A: For compounds of moderate polarity like this compound, silica gel (60-120 or 230-400 mesh) is the standard and most effective stationary phase.[5] The polar silanol groups on the silica surface interact with the hydroxyl group of the target molecule, providing the primary mechanism for retention and separation.[6] In cases where the compound shows instability on silica, alternative stationary phases like alumina (neutral or basic) could be considered.[7]
Q3: How do I select the optimal mobile phase (eluent)?
A: The selection of the mobile phase is critical for achieving good separation.[8][9] A mixture of a non-polar solvent and a more polar solvent is typically used. For this compound, a common and effective mobile phase is a mixture of hexanes (or petroleum ether) and ethyl acetate .[5][10]
The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate, allowing for good separation from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf).
Q4: Should I use isocratic or gradient elution?
A: The choice between isocratic (constant solvent composition) and gradient (varying solvent composition) elution depends on the complexity of your crude mixture.
-
Isocratic Elution: If your TLC analysis shows good separation between your product and impurities with a single solvent ratio, isocratic elution is simpler and sufficient.[11]
-
Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution is recommended.[5][11] You would start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) to elute non-polar byproducts and gradually increase the polarity (e.g., to 10-20% ethyl acetate) to elute your product and then any more polar impurities.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | 1. Mobile phase is not polar enough. 2. Compound may have decomposed on the silica gel. [7] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).2. Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs.[7] If unstable, consider using a less acidic stationary phase like neutral alumina. |
| Poor separation of product and impurities (co-elution). | 1. Inappropriate mobile phase. 2. Overloading the column. 3. Column was packed improperly. | 1. Optimize the mobile phase using TLC. Test different solvent systems (e.g., dichloromethane/hexanes, diethyl ether/hexanes).2. Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).3. Ensure the column is packed uniformly without any cracks or air bubbles. |
| The product elutes too quickly (high Rf). | Mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase. |
| The product streaks on the TLC plate and column. | 1. Sample is too concentrated. 2. Compound is interacting strongly with the stationary phase. | 1. Ensure the sample is fully dissolved in a minimum amount of solvent before loading.2. Consider adding a small amount of a slightly more polar solvent (like a few drops of methanol or triethylamine for basic compounds) to the mobile phase to improve peak shape. |
| Low recovery of the product. | 1. Compound is still on the column. 2. Fractions are too dilute to detect the product. [7][12] | 1. Flush the column with a highly polar solvent (e.g., 50% ethyl acetate in hexanes or pure ethyl acetate) to elute any remaining compound.2. Combine and concentrate the fractions you expect to contain your product and re-analyze by TLC.[12] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare TLC Plates: Use silica gel coated TLC plates.
-
Prepare Eluent Systems: Prepare small volumes of different ratios of ethyl acetate in hexanes (e.g., 5:95, 10:90, 20:80).
-
Spot the Plate: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plates.
-
Develop the Plates: Place each TLC plate in a developing chamber containing one of the prepared eluent systems.[5]
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The phenyl group should be UV active.
-
Select the Optimal System: Choose the solvent system that gives your product an Rf value between 0.2 and 0.4 and shows the best separation from impurities.[13]
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 50g for 1g of crude product) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[14]
-
Add another layer of sand on top of the packed silica.
-
Drain the solvent until it is just level with the top of the sand.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.[14]
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5][14]
-
-
Elution and Fraction Collection:
-
Fraction Analysis:
Visual Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
-
ResearchGate. (n.d.). Optimisation of the column and mobile phase (a) chromatogram with EtOH:MeOH. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Retrieved from [Link]
-
LC-GC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Imtakt. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Phenyl-3-ethyl-4-hexen-1-yn-3-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Hawach Scientific. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Phenyl-3-heptanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Phenyl-3-heptanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Methyl-1-phenyl-buten-3-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Quaternary Δ4- and Δ5- Dehydroprolines Based on a Two-Step Formal [3+2] Cycloaddition of α-Aryl and α-Alkyl Isocyano(thio)acetates with Vinyl Ketones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. homework.study.com [homework.study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. rsc.org [rsc.org]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. reddit.com [reddit.com]
- 13. A novel thin-layer chromatography method to screen 1,3-propanediol producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol
Welcome to the technical support center for the synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the alkynylation of ketones. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common side reactions and experimental challenges, ensuring the integrity and success of your synthesis.
The synthesis of this compound is typically achieved through the nucleophilic addition of a phenylacetylide anion to the electrophilic carbonyl carbon of 3-pentanone. This reaction, while straightforward in principle, is fraught with potential side reactions that can significantly impact yield and purity. The phenylacetylide nucleophile is generated in situ by deprotonating phenylacetylene with a strong base, commonly an organolithium reagent like n-butyllithium (n-BuLi) or a Grignard reagent.
Visualizing the Reaction and Its Pitfalls
The following diagram illustrates the desired synthetic pathway to this compound and the primary competing side reactions that can occur. Understanding these pathways is the first step in effective troubleshooting.
Technical Support Center: Optimizing Propargyl Alcohol Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for propargyl alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and ensure the safe and efficient production of this critical chemical intermediate. Propargyl alcohol's unique structure, featuring both a terminal alkyne and a primary alcohol, makes it an invaluable building block in organic synthesis, but its preparation can be challenging.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to master this synthesis.
Section 1: Troubleshooting the Reppe Synthesis
The industrial production of propargyl alcohol is dominated by the Reppe synthesis, which involves the copper-catalyzed reaction of acetylene and formaldehyde.[1][3] While effective, this method requires careful control to prevent the formation of the primary byproduct, 1,4-butynediol.[4][5] This section addresses the most common issues encountered during this process.
Q1: My yield of propargyl alcohol is low, and I'm getting significant amounts of 1,4-butynediol. How can I improve selectivity?
A1: This is the most frequent challenge in the Reppe synthesis. Propargyl alcohol is an intermediate that can react with a second molecule of formaldehyde to yield 1,4-butynediol.[4] To favor the formation of propargyl alcohol, you must manipulate the reaction conditions to stop the reaction at the intermediate stage.
Causality & Solution:
-
Acetylene Pressure: The formation of propargyl alcohol is highly dependent on acetylene concentration. Increasing the partial pressure of acetylene shifts the equilibrium towards the desired product. Studies have shown that higher acetylene pressure significantly increases both the reaction rate and the selectivity for propargyl alcohol.[4][6]
-
Formaldehyde Concentration: Using a molar excess of acetylene to formaldehyde is critical. A high concentration of formaldehyde will drive the reaction towards the formation of 1,4-butynediol.
-
Temperature Control: While higher temperatures increase the overall reaction rate, they disproportionately favor the formation of 1,4-butynediol.[4] Operating at a moderate temperature, typically between 70-120°C, is a crucial balancing act.[6]
-
pH Level: A slightly acidic to neutral pH can sometimes favor propargyl alcohol formation, although the reaction rate might be slower initially compared to more basic conditions.[4]
-
Solvent Choice: The solubility of acetylene is a key factor. Using an organic co-solvent like tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP) can increase the concentration of dissolved acetylene in the liquid phase, thereby improving the reaction rate and selectivity.[6][7]
Q2: The reaction rate is very slow. What parameters can I adjust to speed it up without sacrificing selectivity?
A2: A slow reaction rate is often due to suboptimal catalyst activity or insufficient reactant concentration in the reaction phase.
Causality & Solution:
-
Catalyst: The catalyst is typically a copper acetylide species, often supported on silica.[7][8] Ensure your catalyst is active and has not been poisoned. The use of freshly prepared or properly activated catalyst is paramount.
-
Temperature: As mentioned, increasing the temperature will boost the rate. However, this must be done cautiously. Incrementally increasing the temperature (e.g., in 5°C steps) while monitoring the product ratio by in-situ sampling (e.g., GC analysis) is the recommended approach.
-
Pressure: Increasing the total pressure with acetylene is the most effective way to increase the rate without a significant loss in selectivity.[4]
-
Mixing/Agitation: In a slurry or fluidized bed reactor, vigorous agitation is essential.[6] This ensures good mass transfer of gaseous acetylene into the liquid phase and maintains uniform suspension of the catalyst, maximizing the available catalytic surface area.
Q3: I'm having trouble with catalyst deactivation. What are the common causes and how can I prevent it?
A3: Catalyst deactivation in the Reppe synthesis is a significant issue, leading to decreased reaction rates and process inefficiency.
Causality & Solution:
-
Polymerization: Acetylene and its products can polymerize on the catalyst surface, blocking active sites. This is often exacerbated by localized high temperatures ("hot spots") or high pH. Ensure uniform temperature control and avoid highly basic conditions.
-
Oxidation: The active cuprous acetylide catalyst can be oxidized to an inactive cupric state if oxygen is present. It is critical to perform the reaction under an inert atmosphere and use deoxygenated solvents and reagents.
-
Impure Reactants: Impurities in the acetylene or formaldehyde feed can act as catalyst poisons. For example, sulfur compounds or other unsaturated hydrocarbons in the acetylene feed can irreversibly bind to the copper catalyst.
Section 2: FAQs for Alternative & Lab-Scale Syntheses
While the Reppe synthesis is an industrial workhorse, various other methods are employed at the laboratory scale, each with its own set of potential challenges.
Q1: What are the advantages of using terminal alkynes and aldehydes (Favorskii-type reaction) over the Reppe synthesis for lab-scale preparations?
A1: The Favorskii reaction, which involves the nucleophilic addition of a deprotonated terminal alkyne to an aldehyde or ketone, offers several advantages for laboratory-scale work.[9] It avoids the need for handling gaseous acetylene under high pressure, which requires specialized equipment.[5] This method also offers greater substrate scope, allowing for the synthesis of a wide variety of secondary and tertiary propargyl alcohols.[10]
Q2: I am attempting to synthesize a propargylic alcohol from an alkyne and an aldehyde, but I am observing α,β-unsaturated ketones/aldehydes as byproducts. What is happening?
A2: You are likely observing a Meyer-Schuster rearrangement. This is a common acid-catalyzed side reaction where a secondary or tertiary propargylic alcohol isomerizes to an α,β-unsaturated carbonyl compound.[3][11] A related reaction for tertiary alcohols is the Rupe rearrangement, which can also lead to unsaturated ketones.[11]
Troubleshooting:
-
Avoid Strong Acids: The key is to prevent strongly acidic conditions during both the reaction and the workup. If your reaction requires a Lewis acid, choose a milder one.
-
Careful Workup: During the workup, quench the reaction with a mild buffer or a saturated solution of ammonium chloride (NH₄Cl) rather than a strong acid.
-
Temperature Control: These rearrangements are often favored at higher temperatures. Running the reaction at lower temperatures can help minimize this side reaction.
Q3: Are there enantioselective methods for producing chiral propargyl alcohols?
A3: Yes, the development of enantioselective methods has been a major focus in organic synthesis. Chiral propargylic alcohols are valuable intermediates for many pharmaceuticals.[12]
-
Catalytic Asymmetric Alkynylation: This is a powerful method that involves the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst. Common catalytic systems involve zinc, indium, or other metals complexed with chiral ligands like BINOL derivatives or N-methylephedrine.[13]
-
Biocatalytic Methods: Enzymatic approaches offer an environmentally friendly route. For instance, a chemoenzymatic cascade can be used where a racemic propargylic alcohol is first oxidized to a ketone by a peroxygenase, followed by an enantioselective reduction using an (R)- or (S)-selective alcohol dehydrogenase to yield the desired enantiopure alcohol.[12][14]
Section 3: Safety First - Critical Protocols
Propargyl alcohol is a flammable, toxic, and corrosive substance.[3][15][16] Acetylene is highly explosive under pressure. Strict adherence to safety protocols is non-negotiable.
Q1: What are the primary hazards associated with propargyl alcohol and its synthesis?
A1:
-
Flammability: Propargyl alcohol has a low flash point (around 31-36°C) and is highly flammable.[15][16] Vapors can form explosive mixtures with air.
-
Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin.[15][17] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[16]
-
Reactivity: It can polymerize explosively with heat or in the presence of a base.[3] It is also highly reactive with oxidizing agents.[15]
-
Acetylene Hazard: Acetylene can decompose explosively, especially when pressurized. Handling requires specialized equipment and procedures.
Q2: What are the essential personal protective equipment (PPE) and engineering controls?
A2:
-
Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[17][18] For reactions involving pressurized acetylene, a blast shield and a properly rated reactor are mandatory. Use explosion-proof electrical equipment and non-sparking tools.[16]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or appropriate laminate) are required. Always inspect gloves before use.[17]
-
Eye Protection: Chemical safety goggles and a face shield are essential.[17]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Emergency Equipment: An emergency shower and eyewash station must be immediately accessible.[16]
-
Section 4: Protocols & Data
Experimental Protocol: General Procedure for Reppe-Type Synthesis
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific laboratory equipment and safety protocols.
-
Catalyst Preparation: A supported copper acetylide catalyst is prepared (methods vary, refer to specific literature). The catalyst is loaded into a pressure-rated reactor.
-
System Inerting: The reactor is sealed and purged multiple times with nitrogen to remove all traces of oxygen.
-
Solvent & Reagent Addition: Deoxygenated solvent (e.g., THF) and aqueous formaldehyde are added to the reactor via cannula or a sealed addition funnel.
-
Pressurization: The reactor is pressurized with acetylene to the desired operating pressure (e.g., 5-20 bar).[5][6]
-
Reaction: The mixture is heated to the target temperature (e.g., 80-100°C) with vigorous stirring. The reaction is monitored by observing acetylene uptake and/or by analyzing samples via GC.
-
Cooling & Depressurization: Once the reaction is complete, the reactor is cooled to room temperature. The excess acetylene is carefully vented to a safe location according to established procedures.
-
Workup: The reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to purification, typically distillation, to separate the propargyl alcohol from the solvent, water, unreacted formaldehyde, and any 1,4-butynediol byproduct.[2]
Data Table: Effect of Reaction Parameters on Propargyl Alcohol Synthesis
| Parameter | Effect on Reaction Rate | Effect on Selectivity for Propargyl Alcohol | General Recommendation |
| Temperature | Increases significantly with temperature. | Decreases at higher temperatures (favors 1,4-butynediol).[4] | Moderate temperature (70-120°C).[6] Optimize for balance. |
| Acetylene Pressure | Increases with pressure. | Increases significantly with pressure.[4] | Use the highest pressure safely achievable with your equipment. |
| pH | Generally faster at higher pH. | Can be higher at slightly acidic/neutral pH.[4] | Near-neutral conditions are often a good starting point. |
| Solvent | Higher in solvents that dissolve acetylene well. | Higher in solvents that increase acetylene concentration.[6][7] | THF or NMP are effective co-solvents. |
Section 5: Visualizing the Process
Diagram 1: Reppe Synthesis Pathway
Caption: Reaction pathway for the Reppe synthesis of propargyl alcohol.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting propargyl alcohol synthesis.
References
- Suzuki, K. (1954). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72.
-
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
- Lange, J., et al. (2007). Method for the production of propargyl alcohol.
-
Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. [Link]
- Schaub, T., et al. (2012). Process for the synthesis of propargylic alcohol by reacting formaldehyde with acetylene in the presence of a homogeneous copper catalyst.
-
Alpha Chemika. PROPARGYL ALCOHOL For Synthesis. [Link]
-
Mathew, S., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4443–4447. [Link]
-
Schaub, T., et al. (2022). Process for the synthesis of propargylic alcohol by reacting formaldehyde with acetylene in the presence of a homogeneous copper catalyst. CaRLa. [Link]
-
Shaikh, A. A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. [Link]
- Moore, W. P., & MacGregor, R. R. (1963). Synthesis of propargyl alcohol from formaldehyde and acetylene.
-
Mathew, S., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. ACS Publications - Organic Letters. [Link]
-
Pennell, M. (2014). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link]
-
Ramar, S., & Toste, F. D. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Organic & Biomolecular Chemistry, 20(35), 6931-6945. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Propargyl Alcohol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. [Link]
-
Shaikh, A. A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]
-
Wikipedia. Propargyl alcohol. [Link]
-
Rawsource. (2024). What is Propargyl Alcohol? - Chemical name, structure, synthesis. [Link]
-
Kim, S., & Kim, Y. J. (2001). A new and general one-pot synthesis of propargyl alcohols from esters. Chemical Communications, (1), 77-78. [Link]
- Wolfe, D. H. (1968). Procedure for synthesis of propargyl alcohol.
-
ScienceMadness Discussion Board. (2020). Preparation of propargyl alcohol (2-propyn-1-ol). [Link]
-
ResearchGate. Synthesis of secondary propargyl alcohols from aldehydes. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. rawsource.com [rawsource.com]
- 3. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. PROCESS FOR THE SYNTHESIS OF PROPARGYLIC ALCOHOL BY REACTING FORMALDEHYDE WITH ACETYLENE IN THE PRESENCE OF A HOMOGENEOUS COPPER CATALYST - Patent 4359374 [data.epo.org]
- 6. US20070112226A1 - Method for the production of propargyl alcohol - Google Patents [patents.google.com]
- 7. US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 10. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rawsource.com [rawsource.com]
- 16. nj.gov [nj.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
Stability of 3-Ethyl-1-phenylhept-1-yn-3-ol under acidic or basic conditions
Welcome to the technical support resource for 3-Ethyl-1-phenylhept-1-yn-3-ol (CAS No. 19781-33-0).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental challenges associated with the stability of this tertiary propargyl alcohol. Here, we provide in-depth answers to frequently encountered issues and offer robust troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound in a multi-step synthesis. What are its general stability and recommended storage conditions?
This compound is a tertiary propargyl alcohol. While stable under strictly neutral, anhydrous, and aprotic conditions, its propargyl alcohol moiety is highly susceptible to degradation in the presence of acids and, to a lesser extent, strong bases.
Key Stability Insights:
-
Acid Sensitivity: The compound readily undergoes acid-catalyzed rearrangements. Even trace amounts of acid on glassware or in solvents can initiate degradation.
-
Thermal and Light Sensitivity: Like many complex organic molecules, prolonged exposure to heat and light should be avoided to prevent non-specific degradation.
-
Oxidative Stability: While generally stable to air for short periods, storing under an inert atmosphere is best practice to prevent potential oxidation over long-term storage.
Recommended Storage Protocol: For optimal long-term stability, store this compound under the following conditions:
-
Atmosphere: Inert gas (Argon or Nitrogen).
-
Temperature: In a refrigerator or flammables-rated cold storage unit.[2]
-
Container: Tightly sealed amber glass vial with a PTFE-lined cap.
-
Purity: Ensure the stored material is free from acidic or basic impurities.
Q2: My reaction is yielding an unexpected α,β-unsaturated ketone instead of my target product. What is causing this side reaction?
This is a hallmark indication of acid-catalyzed rearrangement, a classic reaction pathway for tertiary propargyl alcohols.[3] For a compound like this compound, two primary competing rearrangement pathways are likely occurring: the Meyer-Schuster rearrangement and the Rupe rearrangement .[4][5]
-
Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed isomerization of a tertiary propargyl alcohol through a formal 1,3-hydroxyl shift, leading to the formation of an α,β-unsaturated ketone.[3][4]
-
Rupe Rearrangement: This competing pathway also yields an α,β-unsaturated ketone but proceeds through a different mechanism involving an enyne intermediate.[4][6] It is a common alternative reaction for tertiary alcohols under acidic conditions.[5]
The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, leaving a resonance-stabilized carbocation. Subsequent rearrangement and tautomerization irreversibly form the thermodynamically stable conjugated ketone.[4]
Q3: How can I prevent these acid-catalyzed rearrangements during my experiments?
Preventing these unwanted side reactions requires rigorous control of the experimental conditions to exclude acid.
Troubleshooting Checklist:
-
Solvent Purity: Use high-purity, anhydrous, and non-acidic solvents. For sensitive reactions, it is advisable to pass solvents through a plug of basic alumina or distill them from a suitable drying agent.
-
Reagent Acidity: Check the pH of aqueous reagents. Be aware that some reagents, like Lewis acids or certain salts, can be acidic or contain acidic impurities.
-
Glassware Preparation: Do not assume standard oven-dried glassware is neutral. Wash glassware with a dilute base solution (e.g., aqueous ammonia), followed by exhaustive rinsing with deionized water and ethanol, and then oven-dry.
-
Reaction Additives: If compatible with your desired reaction, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to scavenge trace acid.
-
Temperature Control: Perform the reaction at the lowest effective temperature, as the rate of rearrangement increases with heat.
-
Use of Milder Catalysts: If your synthesis involves catalysis, explore alternatives to strong protic acids. Transition metal-based and milder Lewis acid catalysts have been shown to be effective for various transformations while minimizing rearrangement.[4]
Q4: What is the stability of this compound under basic conditions?
The compound is significantly more stable in basic media compared to acidic media. The primary interaction with a base is the deprotonation of the tertiary hydroxyl group to form the corresponding alkoxide. This is a reversible process and generally does not lead to decomposition unless highly reactive electrophiles are present.
However, caution is advised under strongly basic conditions, especially at elevated temperatures. While the classic Favorskii reaction involves the addition of an alkyne to a carbonyl in the presence of a strong base, using very strong bases (e.g., NaH, organolithiums) with the pre-formed alcohol could potentially trigger other, less common degradation pathways.[7] For most synthetic applications using common amine bases (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃), the compound should remain stable.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Proactive Stability Assessment of this compound
Before committing a large batch of material to a critical experiment, it is prudent to assess its stability under your proposed reaction conditions. This protocol provides a framework for a small-scale time-course study.
Objective: To quantify the stability of this compound under simulated acidic, neutral, and basic conditions over 24 hours.
Materials:
-
This compound
-
Anhydrous Acetonitrile (or other relevant solvent)
-
Buffered Solutions (pH 4, 7, and 9) or representative acid/base (e.g., 0.01 M HCl, 0.01 M NaOH)
-
Internal Standard (IS) solution (e.g., dodecane, tetradecane)
-
GC-MS or HPLC with UV detector
-
Autosampler vials
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Reaction Setup: In three separate labeled vials, add 1 mL of the stock solution.
-
Vial A (Acidic): Add 50 µL of a 0.1 M HCl solution in acetonitrile.
-
Vial B (Neutral): Add 50 µL of pure acetonitrile.
-
Vial C (Basic): Add 50 µL of a 0.1 M triethylamine solution in acetonitrile.
-
-
Time Zero (T=0) Sample: Immediately withdraw a 100 µL aliquot from each vial, transfer to an autosampler vial containing 800 µL of solvent and 100 µL of the IS solution, and mix. This is your T=0 time point.
-
Incubation: Store the three reaction vials at your intended reaction temperature (e.g., room temperature or 50 °C).
-
Subsequent Sampling: Repeat step 3 at various time points (e.g., 1, 4, 8, and 24 hours).
-
Analysis: Analyze all samples by GC-MS or HPLC.[8] Calculate the peak area ratio of the parent compound to the internal standard.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition. Examine the chromatograms of the acidic sample for new peaks corresponding to the rearranged ketone products.
Data Interpretation Guide
The table below summarizes the expected outcomes from the stability assessment protocol.
| pH Condition | Expected Stability | Likely Degradation Products | Analytical Observations (GC/MS or HPLC) |
| Acidic (Vial A) | Low. Significant degradation expected, potentially rapid. | α,β-Unsaturated ketones from Meyer-Schuster and/or Rupe rearrangement. | Rapid decrease in the peak area of the parent compound. Emergence of one or more new, less polar peaks with mass spectra consistent with C₁₅H₂₀O isomers. |
| Neutral (Vial B) | High. Should serve as the baseline control. | Minimal to no degradation expected. | The peak area of the parent compound should remain relatively constant (>98%) over 24 hours. |
| Basic (Vial C) | High. Generally stable under mild basic conditions. | Minimal to no degradation expected. | The peak area of the parent compound should remain relatively constant, similar to the neutral control. |
By proactively identifying stability issues, you can adjust your synthetic strategy to mitigate the degradation of this compound, thereby improving yield, purity, and the overall success of your research.
References
-
Wikipedia. Meyer–Schuster rearrangement. Available from: [Link]
-
SynArchive. Rupe Rearrangement. Available from: [Link]
-
Slideshare. Rupe Rearrgment. Available from: [Link]
-
Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149. Available from: [Link]
-
SynArchive. Meyer-Schuster Rearrangement. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Propargyl Alcohol, 99%. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]
-
Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Available from: [Link]
Sources
- 1. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synarchive.com [synarchive.com]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Rupe Rearrgment | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Purification of 3-Ethyl-1-phenylhept-1-yn-3-ol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol. The successful synthesis of this tertiary propargylic alcohol via the Grignard reaction is often followed by the critical step of purification. The presence of unreacted starting materials, side-products, and decomposition artifacts can significantly impact the yield, purity, and utility of the final compound in downstream applications.
This document provides a structured troubleshooting guide and a series of frequently asked questions to address common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the workup and purification of this compound.
Q1: My crude product is contaminated with significant amounts of unreacted phenylacetylene and 2-pentanone. How can I efficiently remove them?
Root Cause Analysis: The presence of unreacted starting materials is typically due to incomplete reaction, which can be caused by suboptimal reaction conditions, insufficient reagent equivalents, or partial deactivation of the Grignard reagent by moisture. Phenylacetylene and 2-pentanone have boiling points and polarities that can sometimes lead to co-elution with the product during chromatography if not addressed properly.
Recommended Solution: A combination of a liquid-liquid extraction during the workup followed by an optimized purification method is highly effective.
Step-by-Step Protocol:
-
Aqueous Workup: After quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), perform the extraction with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Wash (to remove Phenylacetylene): Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The weakly acidic terminal proton of phenylacetylene will be deprotonated by the mild base, forming the water-soluble sodium phenylacetylide, which partitions into the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and water-soluble impurities.[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The remaining 2-pentanone, being more volatile than the product, can often be removed during solvent evaporation under reduced pressure. For trace amounts, a carefully executed column chromatography or vacuum distillation is necessary.
Q2: After the acidic workup, I observe a persistent emulsion or fine white precipitate (magnesium salts), which complicates phase separation. What is the best practice for removal?
Root Cause Analysis: Grignard reactions produce magnesium alkoxides, which upon quenching with acid (e.g., HCl or H₂SO₄), generate magnesium salts (MgX₂).[2] These salts can have limited solubility in organic solvents, leading to precipitates that can form emulsions or clog filter funnels. Using an insufficient amount of aqueous acid can result in the precipitation of magnesium hydroxide.
Recommended Solution: The key is to ensure complete protonation and solubilization of the magnesium salts in the aqueous phase.
Step-by-Step Protocol:
-
Quenching: Slowly add the reaction mixture to a chilled, vigorously stirring solution of 1 M hydrochloric acid (HCl).[3][4] The use of a sufficiently acidic solution ensures the formation of soluble MgCl₂ salts and prevents the formation of gelatinous Mg(OH)₂. An alternative is a saturated ammonium chloride (NH₄Cl) solution, which is less harsh and can prevent acid-catalyzed side reactions of the tertiary alcohol.
-
Extraction: Add your extraction solvent (e.g., diethyl ether) and continue stirring until all solids have dissolved into the aqueous layer. It may be necessary to add more of the acidic solution or deionized water to fully dissolve the salts.[1]
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. If an emulsion persists, a brine wash can help break it.
-
Filtration (Optional): For stubborn precipitates, filtering the entire crude organic layer through a pad of Celite® or glass wool can effectively remove fine inorganic solids before proceeding with washing and drying.[3][4]
Q3: My product appears to decompose or form a new, less polar spot on TLC when I attempt purification by distillation. How can I purify it without thermal degradation?
Root Cause Analysis: Tertiary propargylic alcohols are often thermally labile.[5] At elevated temperatures, they can undergo acid- or heat-catalyzed elimination of water to form a conjugated enyne byproduct. This is a common issue with distillation at atmospheric pressure.
Recommended Solution: Purification should be conducted at the lowest possible temperature. Vacuum distillation is the preferred method for thermally sensitive compounds.[6][7]
Step-by-Step Protocol (Vacuum Distillation):
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly greased to maintain a good vacuum.[6]
-
Pressure: Reduce the pressure using a vacuum pump. A pressure of 0.1 to 1.0 mmHg is often suitable for this class of compounds.[6] A nomograph can be used to estimate the boiling point at reduced pressure.
-
Heating: Gently heat the distillation flask using a water or oil bath. Stirring with a magnetic stir bar is crucial to prevent bumping and ensure even heating.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. The product, this compound, should distill at a significantly lower temperature than at atmospheric pressure, minimizing the risk of decomposition.
For extremely sensitive compounds, flash column chromatography is the best alternative to distillation.
Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended general purification workflow for this synthesis?
The most robust and widely applicable purification strategy involves a sequence of steps designed to remove distinct classes of impurities at each stage.
Caption: General Purification Workflow.
FAQ 2: How do I select an appropriate solvent system for flash column chromatography?
The goal is to find a solvent system that provides good separation between your product and any impurities. The polarity of this compound is primarily dictated by the hydroxyl group. Thin-Layer Chromatography (TLC) is used to determine the optimal mobile phase.[8][9]
General Strategy:
-
Start with a nonpolar solvent system: A mixture of hexanes (or heptane) and a slightly more polar solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) is a common starting point.
-
Adjust Polarity: Run several TLC plates with varying solvent ratios. Your target Retention Factor (Rƒ) for the product should be between 0.25 and 0.40 for optimal separation on a column.
-
Analyze Impurities: Observe the Rƒ values of your starting materials and byproducts. Phenylacetylene is relatively nonpolar, while 2-pentanone is more polar than hexanes but generally less polar than the product alcohol.
Recommended Solvent Systems for Screening:
| Solvent System | Ratio (v/v) | Expected Product Rƒ | Notes |
| Hexanes:Ethyl Acetate | 95:5 | Low | Good starting point. Increases polarity by adding more EtOAc. |
| Hexanes:Ethyl Acetate | 90:10 | 0.2 - 0.4 | Often a suitable polarity for this type of alcohol. |
| Hexanes:Ethyl Acetate | 80:20 | High | Use if the product is not moving in less polar systems. |
| Hexanes:Diethyl Ether | 90:10 | ~0.3 | Diethyl ether can sometimes provide different selectivity. |
| Dichloromethane | 100% | Varies | Can be used alone or with hexanes for nonpolar compounds. |
FAQ 3: Can I use recrystallization to purify this compound?
Recrystallization is a powerful purification technique for crystalline solids. However, this compound is often isolated as an oil at room temperature, making classical recrystallization challenging. If your product solidifies upon high purification or at low temperatures, you could attempt recrystallization from a nonpolar solvent like hexanes or heptane, possibly cooled to a very low temperature. For many propargylic alcohols, forming a crystalline complex with a diamine has been used as a purification method, followed by liberation of the pure alcohol with a dilute acid wash.[5] This is an advanced technique but can be highly effective for achieving exceptional purity.[5]
Synthesis and Byproduct Overview
The following diagram illustrates the primary reaction pathway and the origin of common byproducts that necessitate the purification methods discussed.
Caption: Synthesis Pathway and Byproduct Origins.
References
- Process of purifying propargyl alcohol.
- Method for separation and recovery of propargyl alcohol.
- Removing unreacted Mg metal in a Grignard reaction. ECHEMI.
- Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of proparg.
- Application Notes and Protocols for the Purification of Propargyl-PEG7-alcohol Conjug
- Removing unreacted Mg metal in a Grignard reaction. Chemistry Stack Exchange.
- Column Chromatography.
- Oxidative Rearrangement of Tertiary Propargylic Alcohols. Thieme.
- Reduced pressure oxidation of propargyl alcohol to aldehyde; Propynal. SynArchive.
- A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols.
- How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible). Reddit.
- Column chrom
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Purification: Distillation at Reduced Pressures. University of Rochester.
- This compound. PubChem.
- Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distill
- Column Chrom
- Purification of Organic Compounds by Flash Column Chrom
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. data.epo.org [data.epo.org]
- 6. Purification [chem.rochester.edu]
- 7. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. magritek.com [magritek.com]
Technical Support Center: Anhydrous Conditions for Grignard Synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol. The Grignard reaction is a powerful tool for carbon-carbon bond formation, but its success is critically dependent on maintaining strictly anhydrous conditions. [1][2][3]This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges associated with moisture sensitivity in this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a Grignard reaction?
A1: Grignard reagents, such as the one you are preparing to synthesize this compound, are highly reactive organometallic compounds. [4][5][6]The carbon-magnesium bond is highly polarized, making the carbon atom a potent nucleophile and a very strong base. [1]If water is present, even in trace amounts, the Grignard reagent will readily react with it in an acid-base reaction. [4][7][8]This reaction protonates the Grignard reagent, converting it into an unreactive alkane and forming magnesium hydroxide salts, thereby "quenching" or destroying your reagent and preventing the desired reaction with the carbonyl compound. [1][9]
Q2: What are the primary sources of water contamination in a Grignard synthesis setup?
A2: Water contamination can come from several sources:
-
Atmospheric moisture: Humidity in the laboratory air can be a significant source of water. [2]
-
"Dry" glassware: Glassware that appears dry to the eye still has a thin film of adsorbed water on its surface. [10][11]
-
Solvents and reagents: Even "anhydrous" grade solvents can absorb moisture if not handled and stored correctly. [8][12]Starting materials may also contain trace amounts of water.
Q3: How can I be sure my glassware is truly dry?
A3: To ensure glassware is free of adsorbed moisture, it must be actively dried. The two most common methods are:
-
Oven-drying: Place all glassware in an oven at a minimum of 110-125°C for at least several hours, or ideally, overnight. [10][11][13]Assemble the apparatus while it is still hot and allow it to cool under a stream of dry, inert gas (like nitrogen or argon). [11][14]
-
Flame-drying: For faster drying, the assembled apparatus can be carefully heated with a heat gun or a Bunsen burner under a flow of inert gas. [10][13]The glassware should be heated until any visible fogging disappears. [10]This method requires caution, especially when working with flammable solvents.
Q4: What is the best solvent for this Grignard synthesis, and how do I ensure it is anhydrous?
A4: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are ideal for Grignard reactions because they are aprotic and stabilize the Grignard reagent. [15][16][17]For the synthesis of this compound, anhydrous diethyl ether is commonly used. To ensure your solvent is dry, you can:
-
Purchase high-purity anhydrous solvent and use it immediately after opening.
-
Dry the solvent yourself using appropriate drying agents. For ethers, distillation from sodium/benzophenone is a common method for obtaining a highly anhydrous solvent. Molecular sieves are also an effective and safer alternative for drying solvents. [12][18]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
Q: I've added my alkyl halide to the magnesium turnings, but the reaction hasn't started. What could be wrong?
A: Failure to initiate is a common problem in Grignard synthesis. Here's a systematic approach to troubleshooting:
-
Inactive Magnesium Surface: The magnesium turnings are likely coated with a passivating layer of magnesium oxide, which prevents the reaction. [19][20]
-
Solution: Activate the magnesium. This can be done by adding a small crystal of iodine, which will react with the magnesium surface. [19][20]Gently warming the flask can also help initiate the reaction. [19]Crushing the magnesium turnings in a dry flask before adding the solvent can also expose a fresh, reactive surface.
-
-
Presence of Moisture: As discussed, even trace amounts of water will prevent the reaction from starting. [19]
-
Solution: Re-evaluate your drying procedures for glassware, solvents, and starting materials. Ensure your inert gas supply is dry.
-
-
Poor Quality Alkyl Halide: The alkyl halide may contain impurities that are inhibiting the reaction. [19]
-
Solution: Purify the alkyl halide by distillation before use.
-
Issue 2: The reaction starts but then stops, or the yield is very low.
Q: My reaction started, indicated by bubbling and a color change, but it quickly subsided, and my final product yield was minimal. What happened?
A: This often points to insufficient anhydrous conditions or competing side reactions.
-
Insufficient Anhydrous Conditions: A small amount of Grignard reagent may have formed but was then consumed by residual moisture in the system.
-
Solution: Review and improve all drying procedures. Ensure a constant positive pressure of inert gas is maintained throughout the reaction.
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the remaining alkyl halide to form a homocoupled product (R-R). [19]This is more likely if the concentration of the alkyl halide is too high locally.
-
Solution: Add the alkyl halide slowly and dropwise to the magnesium suspension to maintain a low concentration.
-
-
Enolization of the Ketone: If your ketone substrate has alpha-hydrogens, the Grignard reagent can act as a base and deprotonate it, forming an enolate. [19]
-
Solution: Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. [19]
-
-
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Clean all necessary glassware (round-bottom flask, condenser, addition funnel) thoroughly.
-
Place the glassware in a drying oven set to at least 125°C for a minimum of 4 hours, preferably overnight. [11][13]
-
While still hot, assemble the apparatus in a fume hood.
-
Immediately flush the system with a dry, inert gas such as nitrogen or argon.
-
Allow the glassware to cool to room temperature under a positive pressure of the inert gas.
Protocol 2: Preparation of Anhydrous Diethyl Ether
Safety Note: Diethyl ether is extremely flammable. Perform all operations in a well-ventilated fume hood, away from ignition sources.
-
Pre-dry the diethyl ether by letting it stand over anhydrous calcium chloride for 24 hours. [21]
-
Set up a distillation apparatus.
-
Carefully add sodium metal and a benzophenone indicator to the pre-dried ether in the distillation flask.
-
Reflux the ether until a persistent deep blue or purple color indicates that the solvent is anhydrous.
-
Distill the dry ether directly into the reaction flask or a dry storage flask under an inert atmosphere.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard synthesis failure.
Quantitative Data Summary
| Parameter | Typical Value/Observation | Significance in Grignard Synthesis |
| Water content in "anhydrous" ether | < 50 ppm | Even small amounts of water can significantly reduce yield. |
| Oven drying temperature for glassware | > 110 °C | Ensures removal of adsorbed water film. [10] |
| Reaction initiation time | Varies (minutes to hours) | A long induction period may indicate an inactive magnesium surface or the presence of inhibitors. [20] |
| Temperature for ketone addition | 0 °C to room temperature | Lower temperatures can minimize side reactions like enolization. [19] |
References
-
PSIBERG. (2021, October 10). Why must Grignard reactions be anhydrous?. [Link]
-
Quora. (2021, December 9). What happens when a Grignard reagent reacts with water?. [Link]
-
Filo. (2023, October 2). How does water affect Grignard reagents?. [Link]
-
TutorChase. Why do some organic reactions need anhydrous conditions?. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Chemguide. An introduction to Grignard reagents. [Link]
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. [Link]
-
Filo. (2024, November 14). Give reason reactions involving grignard regent must be carried out under anhydrous conditions. [Link]
-
askIITians. (2025, July 19). Explain reason:(a) Grignard reagent should be prepared under anhydrous conditions. [Link]
-
Scribd. Preparation of Diethyl Ether. [Link]
-
Aure Chemical. Preparation of Diethyl Ether in the Laboratory. [Link]
-
University of York. Using oven dried glassware. [Link]
-
JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. [Link]
-
Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. [Link]
-
Chemistry LibreTexts. (2022, April 7). 1.2F: Drying Glassware. [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. [Link]
-
Towards Greener Research. (2021, June 8). Glassware Ovens Don't Need to be on 24/7/365. [Link]
-
Physics Forums. (2011, March 24). Solvents for Grignard Synthesis?. [Link]
-
Open Access Journals. A Report on Reagents and its Quenching Methods. [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
YouTube. (2015, September 10). Anhydrous diethyl ether. [Link]
-
YouTube. (2014, November 27). Making Diethyl Ether. [Link]
-
Winthrop University. The Grignard Reaction. [Link]
-
askIITians. (2025, March 4). How would you prepare Grignard reagent?. [Link]
-
Quora. (2019, November 13). What happens when a Grignard reagent is treated with water?. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
- Google Patents. CN105481661A - Method for preparing diethyl ether by using ethanol.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
ACS Publications. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]
-
Delloyd's Lab-Tech Chemistry resource. Solvent drying and drying agents. [Link]
-
Quora. (2019, March 19). How do you improve the percent yield in Grignard reaction?. [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. [Link]
-
Sciencemadness Discussion Board. (2010, May 12). Drying Ether for Grignard. [Link]
-
JoVE. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
-
University of Calgary. Formation of Grignard Reagents from Organic Halides. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents II. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. rsc.org [rsc.org]
- 4. psiberg.com [psiberg.com]
- 5. Give reason reactions involving grignard regent must be carried out under.. [askfilo.com]
- 6. Explain reason:(a) Grignard reagent should be prepared under anhydrou - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tutorchase.com [tutorchase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 14. Chemistry Teaching Labs - Using oven dried glassware [chemtl.york.ac.uk]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. leah4sci.com [leah4sci.com]
- 17. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 18. Drying solvents and Drying agents [delloyd.50megs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Grignard reagent - Wikipedia [en.wikipedia.org]
- 21. scribd.com [scribd.com]
Technical Support Center: Scaling the Synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol
Welcome to the technical support center for the synthesis of 3-Ethyl-1-phenylhept-1-yn-3-ol. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up this valuable tertiary propargylic alcohol. The synthesis, primarily achieved through the Grignard reaction, is a robust method for carbon-carbon bond formation but presents unique challenges that can impact yield, purity, and scalability.[1][2][3]
This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered in the lab. We will delve into the causality behind each procedural choice, providing you with the expert insights needed to optimize your synthesis, anticipate challenges, and ensure the integrity of your results.
Section 1: The Core Synthesis Workflow
The synthesis of this compound involves the nucleophilic addition of a phenylacetylide organometallic reagent to the carbonyl carbon of 3-heptanone. The most common and scalable approach utilizes a Grignard reagent. The overall transformation is illustrated below.
The process can be logically divided into three key stages: preparation of the acetylide Grignard reagent, the addition reaction to the ketone, and the subsequent work-up and purification.
Section 2: Troubleshooting the Phenylacetylide Grignard Reagent
The quality of your organometallic reagent is paramount. The phenylacetylide nucleophile is typically generated in situ by deprotonating phenylacetylene with a stronger, commercially available Grignard reagent, such as ethylmagnesium bromide.
Q1: My initial Grignard reagent (e.g., EtMgBr) fails to form or has a low titer. What went wrong?
A1: This is almost always a result of inadequate reaction conditions. Grignard reagents are potent nucleophiles and strong bases, making them highly sensitive to protic sources and atmospheric oxygen.[2]
-
Moisture: The most common culprit is water. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). All solvents (typically THF or Diethyl Ether) must be anhydrous.
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, forming a passive layer of MgO. This can be removed by gently crushing the turnings in a mortar and pestle, adding a crystal of iodine (which is consumed), or adding a few drops of 1,2-dibromoethane to initiate the reaction.
-
Atmosphere: The reaction must be maintained under a positive pressure of an inert gas. Use septa and syringe techniques for all liquid transfers.
Q2: I'm observing a white precipitate during the formation of phenylacetylide magnesium bromide. Is this normal?
A2: Yes, this can be normal, especially in diethyl ether. The solubility of acetylide Grignard reagents can be lower than their alkyl or aryl counterparts.[4] If the mixture becomes too thick to stir effectively, you can add a small amount of anhydrous THF, which is a better solvent for many organomagnesium compounds and can help break up complexes.[4][5]
| Reagent | Molar Mass ( g/mol ) | Typical Eq. | Role |
| Ethyl Bromide | 108.97 | 1.1 | Grignard Precursor |
| Magnesium | 24.31 | 1.2 | Metal Source |
| Phenylacetylene | 102.13 | 1.0 | Acetylide Source |
| 3-Heptanone | 114.19 | 1.05 | Electrophile |
| Table 1: Example Reagent Stoichiometry. |
Section 3: The Grignard Addition - Troubleshooting & Optimization
This is the critical carbon-carbon bond-forming step where the phenylacetylide attacks the carbonyl of 3-heptanone.[3][6]
Q3: My reaction yield is low, and I'm recovering a lot of unreacted 3-heptanone. What are the likely causes?
A3: Low conversion points to several potential issues with nucleophile reactivity or reaction conditions.
-
Poor Reagent Quality: As discussed in Section 2, if your Grignard reagent was not formed efficiently, you will have a substoichiometric amount of nucleophile.
-
Enolization: 3-Heptanone has acidic alpha-protons. The Grignard reagent can act as a base, deprotonating the ketone to form a magnesium enolate.[3] This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon acidic work-up. To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[7]
-
Temperature Control: Grignard additions are exothermic. Running the reaction at elevated temperatures increases the rate of side reactions, including enolization. Maintain a controlled temperature throughout the addition of the ketone.[7]
Q4: I've isolated a significant byproduct that appears to be 1,4-diphenylbutadiyne. How did this form?
A4: This is a result of oxidative homocoupling of your phenylacetylide reagent, often referred to as the Glaser coupling. This can be promoted by trace amounts of oxygen or certain metal impurities. While rigorous exclusion of air is the primary preventative measure, ensuring high-quality reagents and clean glassware is also critical.
Section 4: Work-up and Purification FAQs
The work-up stage neutralizes the reaction and separates the crude product from inorganic salts and byproducts. This step is often challenging for Grignard reactions.
Q5: During the aqueous quench, I'm getting a thick, unfilterable gel or a persistent emulsion. How can I resolve this?
A5: This is a very common problem caused by the formation of magnesium hydroxides and salts (Mg(OH)X). Quenching directly with water or strong acid can be highly exothermic and lead to these intractable mixtures.[8]
-
Optimal Quenching Agent: The standard and highly recommended procedure is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][8] NH₄Cl is a weak acid that protonates the alkoxide intermediate to form the desired alcohol but is buffered, preventing the formation of insoluble magnesium hydroxide. It effectively complexes with the magnesium salts, keeping them in the aqueous layer.
-
Procedure: Cool the reaction mixture to 0 °C in an ice bath. While stirring vigorously, add the saturated NH₄Cl solution dropwise.[8] You should observe the formation of two separable layers.
-
Breaking Emulsions: If an emulsion still persists after extraction, a wash with saturated aqueous sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase.[8]
Q6: What is the recommended method for purifying the final product?
A6: Flash column chromatography on silica gel is the most effective method for obtaining high-purity this compound.
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity to elute the product. The starting materials (phenylacetylene, 3-heptanone) are less polar and will elute first.
-
TLC Monitoring: Use thin-layer chromatography (TLC) to monitor the separation. A typical Rf for the product in 10:1 Hexane:EtOAc might be around 0.3-0.4.
-
Alternative Methods: For certain propargyl alcohols, purification can sometimes be achieved through crystallization or, in more advanced applications, by forming a reversible crystalline complex with a tertiary diamine, which can then be decomposed with a dilute acid to release the pure alcohol.[9]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Poor Grignard formation; Enolization of ketone; Suboptimal temperature. | Ensure anhydrous conditions; Activate Mg; Slow addition of ketone at 0 °C. |
| Emulsion at Work-up | Formation of insoluble magnesium salts (Mg(OH)₂). | Quench with saturated aqueous NH₄Cl solution instead of water/acid. |
| Byproduct Formation | Dimerization of acetylide; Unreacted starting materials. | Exclude air rigorously; Use correct stoichiometry; Purify via column chromatography. |
| Table 2: Quick Troubleshooting Guide. |
Section 5: Experimental Protocols
Protocol 1: Synthesis of this compound
Safety: This procedure must be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Grignard reagents are pyrophoric and react violently with water.
-
Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under a positive pressure of Argon.
-
To the flask, add magnesium turnings (1.2 eq).
-
In the addition funnel, place a solution of ethyl bromide (1.1 eq) in anhydrous THF.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (cloudiness, gentle reflux), add a single crystal of iodine.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour until most of the magnesium is consumed.
-
Cool the resulting ethylmagnesium bromide solution to 0 °C.
-
-
Acetylide Formation:
-
Prepare a solution of phenylacetylene (1.0 eq) in anhydrous THF.
-
Add the phenylacetylene solution dropwise to the cooled ethylmagnesium bromide solution. A gas (ethane) will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Grignard Addition:
-
Cool the freshly prepared phenylacetylide magnesium bromide solution back to 0 °C.
-
Add a solution of 3-heptanone (1.05 eq) in anhydrous THF dropwise via the addition funnel. Maintain the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the consumption of 3-heptanone by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C. Quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with diethyl ether or ethyl acetate.[8]
-
Combine the organic extracts and wash with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purify the crude oil by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
References
- BenchChem. (2025). Synthesis of Tertiary Propargyl Alcohols via Grignard Reaction.
- BenchChem. (2025). Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
- ChemSpider Synthetic Pages. (2013). Allyl Grignard addition to the internal alkyne carbon of propargyl alcohol.
- Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11–15.
- BenchChem. (2025). Grignard Reaction for the Synthesis of Tertiary Alcohols.
- Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols?.
- Unknown. Grignard-addition-to-propargylic-allylic-alcohols.pdf.
- European Patent Office.
- SciSpace. "Anti-Michael addition" of Grignard reagents to sulfonylacetylenes: synthesis of alkynes.
- PubChem. (2026). This compound.
- Wikipedia.
- Organic Syntheses. phenylacetylene.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Organic Chemistry Portal. Grignard Reaction.
- ResearchGate. (2000). GRIGNARD REACTION WITH ACETYLENE IN THF.
- Chemistry LibreTexts. (2025). 19.
- Royal Society of Chemistry. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. data.epo.org [data.epo.org]
Validation & Comparative
A Senior Scientist's Guide to the Spectroscopic Signature of 3-Ethyl-1-phenylhept-1-yn-3-ol: A Comparative Analysis of 1H and 13C NMR Spectra
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering unparalleled insight into the molecular framework of a compound. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 3-Ethyl-1-phenylhept-1-yn-3-ol, a molecule featuring a rich combination of functional groups including a phenyl ring, an internal alkyne, a tertiary alcohol, and asymmetric alkyl chains.
This document moves beyond a simple recitation of expected values, delving into the reasoning behind spectral predictions and comparing them with established principles. We will explore not only standard 1D NMR techniques but also the application of 2D spectroscopy for definitive assignment, providing a robust framework for researchers in the field.
The Molecular Structure: A Blueprint for Spectroscopic Analysis
To interpret the NMR spectra, we must first understand the electronic environment of each nucleus within the this compound molecule. The structure, shown below, reveals 15 carbon atoms and 20 hydrogen atoms, each residing in a unique chemical environment that will dictate its resonance frequency.
Caption: Molecular structure of this compound with key carbons numbered.
Part 1: The Proton (1H) NMR Spectrum – A Detailed Prediction
The 1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Predicted Chemical Shifts, Multiplicities, and Integrations
The electronic environment of each proton dictates its chemical shift. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).[1][2]
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | 5H | Protons on the aromatic ring are significantly deshielded due to the ring current effect.[3] The ortho, meta, and para protons will have slightly different shifts, resulting in a complex multiplet. |
| Hydroxyl (OH) | 1.5 - 5.0 (variable) | Singlet (broad) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3][4][5] It often appears as a broad singlet due to chemical exchange and does not typically couple with adjacent protons.[6][7] |
| Ethyl CH2 | ~1.7 | Quartet (q) | 2H | These protons are adjacent to a methyl group (3 protons), resulting in a quartet (3+1=4). They are on an sp3 carbon adjacent to the tertiary alcohol center. |
| Butyl CH2 (α) | ~1.6 | Multiplet (m) | 2H | Adjacent to the chiral center and another CH2 group, leading to a complex splitting pattern. |
| Butyl CH2 (β) | ~1.4 | Multiplet (m) | 2H | Part of the alkyl chain, expected to show complex splitting from adjacent methylene groups. |
| Butyl CH2 (γ) | ~1.3 | Multiplet (m) | 2H | Further down the alkyl chain, shielded and exhibiting complex splitting. |
| Ethyl CH3 | ~1.0 | Triplet (t) | 3H | Adjacent to a methylene group (2 protons), resulting in a triplet (2+1=3). |
| Butyl CH3 | ~0.9 | Triplet (t) | 3H | The terminal methyl group of the butyl chain, split by the adjacent CH2 group into a triplet. |
Part 2: The Carbon-13 (13C) NMR Spectrum – Probing the Carbon Skeleton
The 13C NMR spectrum reveals the number of unique carbon environments in the molecule. With a much wider chemical shift range than 1H NMR, it provides excellent resolution.[8] In a standard broadband proton-decoupled spectrum, each unique carbon appears as a singlet.
Predicted Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | Type | Rationale |
| Phenyl (Ar-C) | 125 - 132 | CH | Aromatic carbons typically resonate in this region. Multiple signals are expected for the ortho, meta, and para carbons.[9] |
| Phenyl (Ar-C, ipso) | ~123 | C | The quaternary carbon attached to the alkyne is expected in the aromatic region but may be slightly upfield compared to the protonated carbons. |
| Alkyne (C≡C-Ph) | ~88 | C | The sp-hybridized carbon attached to the phenyl group is deshielded by the aromatic ring.[8] |
| Alkyne (C≡C-C(OH)) | ~85 | C | The sp-hybridized carbon attached to the alcohol-bearing carbon.[10] |
| Tertiary Alcohol (C-OH) | 70 - 80 | C | The sp3 carbon bonded to the electronegative oxygen atom is significantly deshielded.[9][11] |
| Ethyl CH2 | ~35 | CH2 | Standard alkyl region. |
| Butyl CH2 (α) | ~42 | CH2 | Alpha to the tertiary alcohol, slightly deshielded. |
| Butyl CH2 (β) | ~27 | CH2 | Standard alkyl region. |
| Butyl CH2 (γ) | ~23 | CH2 | Standard alkyl region. |
| Ethyl CH3 | ~8 | CH3 | A highly shielded terminal methyl group. |
| Butyl CH3 | ~14 | CH3 | A typical terminal methyl group in an alkyl chain. |
Part 3: Advanced NMR Techniques for Unambiguous Assignment
While 1D spectra provide foundational data, complex molecules benefit from 2D NMR experiments to confirm connectivity and assignments.[12][13]
Caption: Workflow for NMR-based structural elucidation.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types.[14][15]
-
DEPT-90: Shows only CH (methine) carbons. In our molecule, this would primarily highlight the phenyl CH carbons.[16][17]
-
DEPT-135: Shows CH and CH3 carbons as positive signals and CH2 carbons as negative signals. Quaternary carbons are absent.[17][18] This would allow for the clear identification of the four CH2 groups and the two CH3 groups.
-
-
COSY (Correlation Spectroscopy): This 2D experiment maps proton-proton couplings, revealing which protons are neighbors in the molecular structure.[12][19] Cross-peaks would be expected between:
-
The ethyl CH2 and ethyl CH3 protons.
-
Adjacent CH2 protons within the butyl chain.
-
The alpha-CH2 of the butyl chain and the beta-CH2.
-
Caption: Predicted COSY correlations for the alkyl chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, providing definitive C-H assignments.[19][20] Each CH, CH2, and CH3 group will produce a cross-peak corresponding to its 1H and 13C chemical shifts.
Part 4: Experimental Protocol – A Self-Validating System
To ensure high-quality, reproducible data, a standardized protocol is essential.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its excellent solubilizing power and relatively inert nature.[11]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both 1H and 13C).
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup & Acquisition:
- The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for adequate resolution.
- 1H NMR: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 16-32 scans for good signal-to-noise.
- 13C{1H} NMR: Acquire with broadband proton decoupling. Due to the low natural abundance of 13C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
- DEPT, COSY, HSQC: Utilize standard, pre-programmed pulse sequences provided by the spectrometer software, optimizing parameters based on sample concentration.
3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectra to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks in the 1H spectrum to determine the relative proton ratios.
Conclusion
The structural confirmation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. The key identifying features are the characteristic multiplet for the monosubstituted phenyl ring in the 1H NMR spectrum, the two distinct quaternary carbon signals for the alkyne functionality in the 13C spectrum, and the downfield quaternary carbon signal for the tertiary alcohol. The combination of DEPT, COSY, and HSQC experiments provides a powerful and self-validating toolkit to move from a predicted spectrum to a confirmed molecular structure, an essential step in the rigorous workflow of chemical and pharmaceutical research.
References
-
DEPT | NMR Core Facility. Columbia University. [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017-05-01). [Link]
-
13C NMR Spectroscopy. University of Regensburg. [Link]
-
6.4: DEPT C-13 NMR Spectroscopy. (2023-02-11). Chemistry LibreTexts. [Link]
-
DEPT 13 C-NMR Spectra. University of Calgary. [Link]
-
Chemical shifts. University College London. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (2012-04-20). National Institutes of Health. [Link]
-
Table of Contents. The Royal Society of Chemistry. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023-09-20). OpenStax. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013-02-07). ANUCHEM. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Hydroxyl Groups in NMR : r/Chempros. (2023-03-16). Reddit. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). Emery Pharma. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016-02-19). ACS Publications. [Link]
-
Interpreting C-13 NMR Spectra. (2023-01-29). Chemistry LibreTexts. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004-12-07). PubMed. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010-04-16). ACS Publications. [Link]
-
7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). Chemistry LibreTexts. [Link]
-
C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Doc Brown's Chemistry. [Link]
-
This compound | C15H20O. PubChem. [Link]
-
ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Doc Brown's Chemistry. [Link]
-
Carbon-13 NMR Spectroscopy. (2019-01-21). YouTube. [Link]
-
NMR shifts 1H -general.cdx. Chemistry Connected. [Link]
-
Table 13.3 Correlation of ¹H Chemical Shift with Environment. [Link]
Sources
- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. anuchem.weebly.com [anuchem.weebly.com]
- 13. emerypharma.com [emerypharma.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. che.hw.ac.uk [che.hw.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Mass Spectrometry of 3-Ethyl-1-phenylhept-1-yn-3-ol: A Predictive Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of discovery. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comprehensive, predictive comparison of the mass spectral behavior of 3-Ethyl-1-phenylhept-1-yn-3-ol (Molecular Weight: 216.32 g/mol ) under various ionization techniques. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of mass spectrometry to forecast its fragmentation, thereby equipping researchers with a robust framework for its identification and characterization.
Understanding the Molecule: Structural Features and Expected MS Behavior
This compound is a tertiary alcohol containing a phenyl-substituted alkyne. These functional groups are the primary drivers of its fragmentation behavior in a mass spectrometer.
-
Tertiary Alcohol: The tertiary alcohol moiety is prone to two key fragmentation pathways: α-cleavage and dehydration. Notably, the molecular ion peak for tertiary alcohols is often weak or entirely absent in Electron Ionization (EI) mass spectra.[1][2]
-
Phenyl-substituted Alkyne: The rigidity of the alkyne bond and the stability of the phenyl group will significantly influence fragmentation. Cleavage at the bond alpha to the alkyne is a common fragmentation pathway for alkynes, leading to the formation of a resonance-stabilized propargyl cation.[3]
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the types of ions observed. Here, we compare the predicted outcomes for this compound using Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The "Hard" Technique
Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
Fragmentation: The resulting high-energy molecular ion undergoes extensive fragmentation.
-
Analysis: The fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Predicted EI Fragmentation of this compound:
The EI spectrum of this compound is expected to be dominated by fragments resulting from the cleavage of the bonds adjacent to the tertiary alcohol and the alkyne.
dot graph "EI_Fragmentation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="this compound\n(M)\nm/z 216", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_H2O [label="[M-H2O]⁺˙\nm/z 198"]; F1 [label="[M-C2H5]⁺\nm/z 187"]; F2 [label="[M-C4H9]⁺\nm/z 159"]; F3 [label="[C9H9]⁺\nm/z 117"]; F4 [label="[C6H5]⁺\nm/z 77"];
M -> M_H2O [label="- H₂O (Dehydration)"]; M -> F1 [label="- C₂H₅˙ (α-cleavage)"]; M -> F2 [label="- C₄H₉˙ (α-cleavage)"]; F2 -> F3 [label="- C₃H₆"]; F3 -> F4 [label="- C₂H₂"]; } Caption: Predicted EI fragmentation pathway for this compound.
Table 1: Predicted Prominent Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway | Predicted Relative Abundance |
| 216 | [C₁₅H₂₀O]⁺˙ | Molecular Ion | Very Low to Absent |
| 198 | [C₁₅H₁₈]⁺˙ | Dehydration (Loss of H₂O) | Moderate |
| 187 | [C₁₃H₁₅O]⁺ | α-cleavage (Loss of ethyl radical) | High |
| 159 | [C₁₁H₁₁O]⁺ | α-cleavage (Loss of butyl radical) | High (likely base peak) |
| 117 | [C₉H₉]⁺ | Propargyl-type cation | Moderate |
| 105 | [C₈H₉]⁺ | Phenyl-containing fragment | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |
The base peak is predicted to be at m/z 159, resulting from the stable oxonium ion formed after the loss of the butyl group. The peak at m/z 187 arises from the loss of the ethyl group, another example of α-cleavage.[4][5] A significant peak at m/z 198 would be a strong indicator of an alcohol due to the loss of a neutral water molecule.[1][4]
Electrospray Ionization (ESI): The "Soft" Technique
ESI is a soft ionization technique that typically results in minimal fragmentation, primarily yielding the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For a molecule like this compound, which lacks a readily ionizable functional group, derivatization or the use of specific mobile phase additives may be necessary to enhance ionization efficiency.[6][7]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.
-
Infusion/LC Introduction: The sample solution is introduced into the ESI source via direct infusion or as the eluent from a liquid chromatography (LC) column.
-
Ionization: A high voltage is applied to a capillary, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Analysis: The resulting ions are guided into the mass analyzer.
Predicted ESI Mass Spectrum of this compound:
The ESI spectrum is expected to be much simpler than the EI spectrum, with the primary ions being the protonated molecule and common adducts.
dot graph "ESI_Ionization" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="this compound\n(M)\nMW 216.32", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MH [label="[M+H]⁺\nm/z 217.16"]; MNa [label="[M+Na]⁺\nm/z 239.14"]; MK [label="[M+K]⁺\nm/z 255.12"];
M -> MH [label="+ H⁺"]; M -> MNa [label="+ Na⁺"]; M -> MK [label="+ K⁺"]; } Caption: Predicted ion formation in ESI for this compound.
Table 2: Predicted Ions in the ESI Mass Spectrum of this compound
| m/z | Proposed Ion | Ionization Pathway | Predicted Relative Abundance |
| 217.16 | [C₁₅H₂₁O]⁺ | Protonation ([M+H]⁺) | High |
| 239.14 | [C₁₅H₂₀ONa]⁺ | Sodium Adduct ([M+Na]⁺) | Moderate to High |
| 255.12 | [C₁₅H₂₀OK]⁺ | Potassium Adduct ([M+K]⁺) | Low to Moderate |
| 199.16 | [C₁₅H₁₉]⁺ | In-source fragmentation (Loss of H₂O from [M+H]⁺) | Low |
In positive ion mode ESI, the most abundant ion is expected to be the protonated molecule at m/z 217.16. The presence of sodium and potassium adducts is also highly probable, appearing at m/z 239.14 and 255.12, respectively. A minor peak at m/z 199.16 may be observed due to the in-source fragmentation of the protonated molecule, corresponding to the loss of water.
Comparative Summary and Recommendations
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (Hard) | Low (Soft) |
| Molecular Ion | Weak or Absent | Not observed (protonated molecule) |
| Fragmentation | Extensive, provides structural fingerprint | Minimal, primarily molecular weight information |
| Primary Ions | Fragment ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Recommended Use | Structural Elucidation (GC-MS) | Molecular Weight Determination (LC-MS) |
For a comprehensive analysis of this compound, a multi-faceted approach is recommended. Initially, ESI-MS should be employed to confirm the molecular weight of the compound. Subsequently, EI-MS (ideally coupled with Gas Chromatography for separation) should be utilized to obtain a detailed fragmentation pattern. The predicted fragments in this guide can then be used as a reference for the structural confirmation of the synthesized or isolated compound. This dual-technique approach provides orthogonal data, significantly increasing the confidence in the structural assignment.
References
-
Bartmess, J. E. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. Rapid Communications in Mass Spectrometry, 14(10), 849-858. [Link]
-
Kwiecien, N. W., et al. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv. [Link]
-
Reddit discussion on "Behaviour of alkyne proton in negative ESI". (2022). r/massspectrometry. [Link]
-
Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. [Link]
-
ResearchGate. Selected alkynes tuned for ESI-MS detection used in this study. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]
-
Friedel, R. A., Shultz, J. L., & Sharkey, A. G. (1956). Mass Spectra of Alcohols. Analytical Chemistry, 28(6), 926-934. [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST WebBook. Phenol, 3-ethyl-. [Link]
-
SlideShare. Msc alcohols, phenols, ethers. [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]
Sources
- 1. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 2. Msc alcohols, phenols, ethers | PDF [slideshare.net]
- 3. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Ethyl-1-phenylhept-1-yn-3-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy stands as a fundamental analytical technique, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides a comprehensive analysis of the IR spectrum of 3-Ethyl-1-phenylhept-1-yn-3-ol, a tertiary alcohol containing both an internal alkyne and a phenyl group. By examining the expected spectral features and comparing them with those of related structures, this document serves as a practical reference for spectral interpretation and experimental design.
The Molecular Blueprint: Understanding this compound
This compound is a fascinating molecule for spectroscopic analysis due to its combination of distinct functional groups. Its structure, confirmed by its IUPAC name and SMILES notation (CCCCC(CC)(C#CC1=CC=CC=C1)O), reveals a tertiary alcohol, an internal disubstituted alkyne, a phenyl ring, and aliphatic chains.[1] Each of these components will give rise to characteristic absorption bands in the IR spectrum, creating a unique molecular fingerprint.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the acquisition of a reliable IR spectrum for this compound, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a popular technique for liquid samples as it requires minimal sample preparation.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Diamond ATR accessory (e.g., DuraSamplIR II).[1]
Procedure:
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to provide the true absorption spectrum of the compound.
-
Sample Application: Place a small drop of neat (undiluted) this compound onto the ATR crystal. Ensure the crystal surface is completely covered.
-
Spectrum Acquisition: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), can then be analyzed.
Decoding the Spectrum: A Comparative Analysis
The IR spectrum of this compound is best understood by dissecting it into regions corresponding to its constituent functional groups. A comparison with related compounds highlights the diagnostic power of IR spectroscopy.
The Hydroxyl (O-H) and Carbon-Oxygen (C-O) Stretching Vibrations
The most prominent feature in the spectrum of an alcohol is typically the O-H stretching band. For this compound, this will manifest as a strong, broad absorption in the 3500-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[2][3][4] The breadth of this peak is a hallmark of hydrogen-bonded hydroxyl groups.[4]
The C-O stretching vibration provides further structural information. For tertiary alcohols like this compound, this band is expected to be strong and appear between 1210 and 1100 cm⁻¹.[2][5] This is at a higher frequency compared to secondary (1150-1075 cm⁻¹) and primary (1075-1000 cm⁻¹) alcohols, making it a key diagnostic feature.[5]
The Alkyne (C≡C) Stretching Vibration
As an internal alkyne, the carbon-carbon triple bond stretch in this compound is expected to produce a weak absorption in the 2260-2100 cm⁻¹ range.[6][7][8] The intensity of this peak is often diminished in internal alkynes compared to terminal alkynes due to the smaller change in dipole moment during vibration.[9] In highly symmetrical internal alkynes, this peak may be absent altogether.[7] Given the asymmetry of this compound, a weak but observable peak is anticipated.
Comparative Insight:
-
Terminal Alkyne Analogue: A hypothetical terminal alkyne isomer, such as 1-phenyl-3-propylhex-1-yn-3-ol, would exhibit a strong, sharp C-H stretching band around 3300 cm⁻¹ in addition to the C≡C stretch.[6][8][10] The absence of this sharp peak in the spectrum of this compound is a clear indicator of its internal alkyne nature.
The Phenyl Group and Alkyl Chain Vibrations
The presence of the phenyl group is confirmed by several characteristic absorptions:
-
Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11]
-
Aromatic C=C Stretch: Medium to strong absorptions will be present in the 1600-1450 cm⁻¹ region, corresponding to the stretching of the carbon-carbon bonds within the aromatic ring.[11]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region can indicate the substitution pattern of the benzene ring.
The ethyl and n-butyl groups will contribute to:
-
Aliphatic C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[3]
-
C-H Bending Vibrations: Medium intensity peaks around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).
Summary of Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3500-3200 | Alcohol (O-H) | Stretch, H-bonded | Strong, Broad |
| 3100-3000 | Phenyl (C-H) | Stretch | Medium to Weak |
| 3000-2850 | Alkyl (C-H) | Stretch | Strong |
| 2260-2100 | Internal Alkyne (C≡C) | Stretch | Weak |
| 1600-1450 | Phenyl (C=C) | Stretch | Medium to Strong |
| ~1465 | Methylene (CH₂) | Bend (Scissoring) | Medium |
| ~1375 | Methyl (CH₃) | Bend (Symmetric) | Medium |
| 1210-1100 | Tertiary Alcohol (C-O) | Stretch | Strong |
| 900-675 | Phenyl (C-H) | Out-of-plane Bend | Strong |
Visualizing the Molecular Structure and Functional Groups
The following diagram illustrates the key functional groups within this compound that are responsible for its characteristic IR spectrum.
Caption: Molecular structure of this compound with key functional groups highlighted.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can confirm the presence of the tertiary alcohol, internal alkyne, phenyl, and alkyl moieties. A comparative approach, contrasting the expected spectrum with that of related compounds, further solidifies the structural assignment. This guide provides the foundational knowledge and experimental framework necessary for the effective use of IR spectroscopy in the characterization of this and similar molecules, underscoring the technique's enduring importance in chemical and pharmaceutical research.
References
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
-
Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]
-
JoVE. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]
-
Defense Technical Information Center. (1961). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. [Link]
-
Química Organica.org. IR spectrum: Alkynes. [Link]
-
PubChem. This compound. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
-
Prezi. (2025). IR Spectra of Alcohols. [Link]
-
Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]
-
University of Colorado Boulder. IR Chart. [Link]
-
Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]
Sources
- 1. This compound | C15H20O | CID 20382016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. prezi.com [prezi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR spectrum: Alkynes [quimicaorganica.org]
- 9. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 10. youtube.com [youtube.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
A Senior Application Scientist's Guide to Evaluating Analytical Standards for 3-Ethyl-1-phenylhept-1-yn-3-ol
For researchers, scientists, and drug development professionals, the integrity of an analytical result is fundamentally linked to the quality of the reference materials used. An analytical standard is not merely a bottle of chemical; it is the anchor point for all measurement, ensuring accuracy, precision, and comparability of data. This guide provides an in-depth comparison of analytical standards for the tertiary propargylic alcohol, 3-Ethyl-1-phenylhept-1-yn-3-ol, focusing on the critical validation workflows required to qualify a standard for its intended use.
The Critical Role of Analytical Standards
This compound is a specific organic molecule whose accurate quantification and identification may be critical in synthetic chemistry, impurity profiling, or metabolic studies. The choice of an analytical standard for this compound dictates the confidence in every subsequent result. Standards are broadly categorized, with Certified Reference Materials (CRMs) representing the pinnacle of accuracy and traceability, while other reference standards offer a balance of quality and cost-effectiveness for less stringent applications.[1][2][3] A comprehensive Certificate of Analysis (CoA) is the foundational document that accompanies any reputable standard, detailing its purity, identity, and the methods used for characterization.[4]
The Qualification Workflow: A Self-Validating System
Evaluating a new analytical standard is a systematic process designed to verify the claims made on its CoA. This workflow ensures that the material is fit for its intended purpose, whether for instrument calibration, method validation, or quality control.[3][4][5] The objective is to demonstrate suitability through rigorous laboratory studies.[6][7]
Caption: Workflow for qualifying a new analytical standard.
Part 1: Identity Confirmation – Is It What It Says It Is?
The first experimental step is to confirm the chemical structure of this compound. This is a qualitative assessment to ensure there has been no mix-up or mislabeling of the material.
Key Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure of an organic molecule. The observed chemical shifts, coupling constants, and integration in the proton NMR spectrum should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide an elemental composition, offering a very high degree of confidence in the identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule. For this compound, characteristic peaks for the hydroxyl (-OH), alkyne (C≡C), and aromatic (C=C) groups should be present.
Experimental Protocol: ¹H NMR for Identity Confirmation
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Collect the spectrum using standard parameters, ensuring adequate signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Compare the processed spectrum to a known reference spectrum or predict the spectrum based on the compound's structure. Verify that all expected proton signals are present with the correct integration and multiplicity.
Part 2: Purity and Assay – How Much of It Is Really There?
Purity assessment determines the percentage of the desired compound in the material, while an assay gives an exact concentration or potency. These quantitative measurements are the most critical performance indicators of an analytical standard. International guidelines, such as those from the ICH, provide a framework for validating analytical procedures used for this purpose.[7][8][9]
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis, separating the main compound from any impurities. For a relatively non-polar compound like this compound, a reversed-phase HPLC method is most appropriate.[10]
Experimental Protocol: HPLC-UV Purity Method
-
Column Selection: Choose a non-polar stationary phase, such as a C18 column, which provides good retention for non-polar compounds through hydrophobic interactions.[10][11]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade water and an organic solvent like acetonitrile (ACN).[12] A gradient elution, starting with a lower concentration of ACN and increasing over time, is often effective for separating compounds with varying polarities.[12]
-
Sample Preparation: Prepare a stock solution of the standard in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Wavelength Selection: Set the UV detector to a wavelength where the phenyl group has strong absorbance (e.g., ~254 nm).
-
Flow Rate: A typical starting flow rate is 1.0 mL/min for a standard 4.6 mm ID column.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks (Area Percent).
Quantitative Assay: The Gold Standard of qNMR
While chromatographic purity is excellent, Quantitative NMR (qNMR) is a primary analytical method that can determine the purity (or assay) of a substance without needing a reference standard of the analyte itself.[13] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[14][15]
The purity is calculated by comparing the integral of a known, pure internal standard with the integral of the analyte.[13][14]
Comparison of Hypothetical Analytical Standards
The data below illustrates a comparison between a high-grade Certified Reference Material (CRM) and a lower-grade Research Grade standard for this compound.
| Parameter | Technique | Standard A: Certified Reference Material (CRM) | Standard B: Research Grade | Significance of Difference |
| Identity | ¹H NMR, MS | Conforms to structure. Comprehensive data provided. | Conforms to structure. Basic data provided. | Both confirm identity, but the CRM provides greater assurance through more extensive characterization. |
| Purity (HPLC) | HPLC-UV | 99.9% (by Area %) | 98.5% (by Area %) | The CRM is suitable for sensitive quantitative applications, while Standard B may be acceptable for qualitative work. |
| Assay (qNMR) | ¹H qNMR | 99.8 ± 0.1% (with uncertainty statement) | Not provided | The CRM provides a metrologically traceable value with a stated uncertainty, which is essential for calibrating other methods and ensuring accuracy.[1][16] |
| Documentation | Certificate of Analysis | ISO 17034 compliant certificate with traceability and uncertainty data.[2] | Basic CoA with purity value. | The CRM's documentation provides the highest level of quality assurance and is required for regulatory submissions.[1] |
Choosing the Right Standard for Your Application
The selection of an analytical standard is a risk-based decision that depends entirely on its intended use.[1][5]
Sources
- 1. gbjpl.com.au [gbjpl.com.au]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Differences Between RM, CRM and QCM [labsertchemical.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. uspbpep.com [uspbpep.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pharmaguru.co [pharmaguru.co]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. emerypharma.com [emerypharma.com]
- 15. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of 3-Ethyl-1-phenylhept-1-yn-3-ol and 3-phenylheptan-3-ol
This guide provides a detailed comparative analysis of the reactivity of two structurally related tertiary alcohols: 3-Ethyl-1-phenylhept-1-yn-3-ol, a tertiary propargyl alcohol, and 3-phenylheptan-3-ol, a tertiary benzylic alcohol. Understanding the nuanced differences in their chemical behavior is paramount for researchers and professionals in drug development and organic synthesis, as these distinctions dictate reaction pathways, product outcomes, and synthetic strategies. This document will delve into the electronic and steric factors governing their reactivity, supported by mechanistic insights and illustrative experimental protocols.
Structural and Electronic Profiles
At first glance, this compound and 3-phenylheptan-3-ol share a common tertiary alcohol core. However, the presence of a phenylethynyl group in the former versus a phenyl group directly attached to the alcohol-bearing carbon in the latter introduces profound differences in their electronic landscapes and, consequently, their chemical reactivity.
| Compound | Structure | Key Functional Group |
| This compound | Tertiary Propargyl Alcohol | |
| 3-phenylheptan-3-ol | Tertiary Benzylic Alcohol |
The key distinction lies in the hybridization of the carbon atom adjacent to the carbinol carbon. In this compound, the sp-hybridized carbons of the alkyne impart significant electron-withdrawing character via induction. In contrast, the sp2-hybridized carbons of the phenyl ring in 3-phenylheptan-3-ol can donate electron density through resonance, a critical factor in stabilizing cationic intermediates.
Reactivity Under Acidic Conditions: A Tale of Two Pathways
The behavior of these two alcohols in the presence of acid highlights their divergent reactivity.
This compound: The Propargyl System and Rearrangements
Tertiary propargyl alcohols like this compound are susceptible to acid-catalyzed rearrangements. The initial protonation of the hydroxyl group followed by the loss of water would lead to a tertiary propargyl cation. This intermediate can then undergo one of two characteristic rearrangements: the Meyer-Schuster rearrangement or the Rupe rearrangement.[1][2]
-
Meyer-Schuster Rearrangement: This pathway involves a 1,3-hydroxyl shift, leading to the formation of an α,β-unsaturated ketone.[2][3]
-
Rupe Rearrangement: Competing with the Meyer-Schuster rearrangement, the Rupe reaction typically occurs with tertiary alcohols containing a terminal alkyne, leading to α,β-unsaturated methyl ketones via an enyne intermediate.[1] For internal alkynes like in this compound, the Meyer-Schuster pathway is generally more favored.
Caption: Meyer-Schuster rearrangement pathway.
3-phenylheptan-3-ol: The Benzylic System and SN1/E1 Reactions
In contrast, the tertiary benzylic alcohol, 3-phenylheptan-3-ol, under acidic conditions, readily forms a highly stabilized tertiary benzylic carbocation.[4][5] The positive charge is delocalized over the benzene ring through resonance, making this a very favorable intermediate.[5] This stable carbocation can then be trapped by a nucleophile in an SN1 reaction or lose a proton to form an alkene via an E1 elimination .
Caption: SN1 and E1 pathways for 3-phenylheptan-3-ol.
The stability of the benzylic carbocation significantly favors these pathways over rearrangements. The choice between SN1 and E1 is often dictated by the reaction conditions, such as the nature of the nucleophile and the temperature.
Oxidation Reactions
The oxidation of tertiary alcohols is generally challenging due to the absence of a hydrogen atom on the carbinol carbon.[6] However, the surrounding functionalities in our target molecules can influence their behavior under oxidative conditions.
-
3-phenylheptan-3-ol: Being a tertiary benzylic alcohol, it is resistant to standard oxidation conditions that typically cleave the C-H bond. Strong oxidizing agents under harsh conditions might lead to cleavage of the C-C bond.
-
This compound: While the tertiary alcohol is unreactive, the alkyne moiety is susceptible to oxidation. Depending on the oxidant, this can lead to the formation of α-dicarbonyl compounds or cleavage of the triple bond.
| Reagent | Expected Outcome for this compound | Expected Outcome for 3-phenylheptan-3-ol |
| KMnO4 (cold, dilute) | Oxidation of the alkyne to a diketone | No reaction |
| O3, then H2O | Cleavage of the alkyne to carboxylic acids | No reaction |
| PCC, PDC | No reaction at the alcohol | No reaction |
Reduction Reactions
The hydroxyl group in both molecules is not reducible under standard catalytic hydrogenation conditions. However, the unsaturated moieties present in this compound can be selectively reduced.
-
This compound: The triple bond can be selectively reduced.
-
Lindlar's catalyst (H2, Pd/CaCO3, quinoline): This will stereoselectively reduce the alkyne to a (Z)-alkene.
-
Na in liquid NH3: This will stereoselectively reduce the alkyne to an (E)-alkene.
-
H2, Pd/C: This will reduce the alkyne all the way to an alkane.
-
-
3-phenylheptan-3-ol: The phenyl group can be reduced under harsh conditions (high pressure and temperature with a rhodium or ruthenium catalyst), but it is generally unreactive under standard hydrogenation conditions.
Experimental Protocols
The following are representative protocols for key transformations, illustrating the practical implications of the reactivity differences.
Protocol 1: Acid-Catalyzed Dehydration of 3-phenylheptan-3-ol
This protocol demonstrates the E1 elimination of a tertiary benzylic alcohol.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-phenylheptan-3-ol (1.0 eq) and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting alkene mixture by column chromatography. The major product is expected to be the more stable alkene with the double bond conjugated to the phenyl ring.[7]
Protocol 2: Meyer-Schuster Rearrangement of this compound
This protocol illustrates the acid-catalyzed rearrangement of a tertiary propargyl alcohol.[8][9]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Acid Addition: Add a strong acid catalyst, such as sulfuric acid or a Lewis acid like InCl3, at room temperature.[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the formation of the α,β-unsaturated ketone by TLC or GC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.
Conclusion
The reactivity of this compound and 3-phenylheptan-3-ol is fundamentally governed by the nature of the functional group adjacent to the tertiary alcohol. The propargyl alcohol is prone to unique acid-catalyzed rearrangements, while the benzylic alcohol readily undergoes reactions via a highly stabilized carbocation. These differences are critical for designing synthetic routes and predicting product outcomes. A thorough understanding of the underlying electronic effects is essential for any researcher working with these or structurally similar molecules.
References
-
Wikipedia. Meyer–Schuster rearrangement. [Link]
-
SynArchive. Meyer-Schuster Rearrangement. [Link]
-
ResearchGate. Meyer‐Schuster rearrangement of tertiary propargylic alcohols in the... [Link]
-
Semantic Scholar. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. [Link]
-
PubChem. 3-Phenyl-3-heptanol. [Link]
-
PubChem. This compound. [Link]
-
The Royal Society of Chemistry. Table of Contents. [Link]
-
ChemSynthesis. 1-phenyl-3-heptanol. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
-
PubChem. 3-Ethyl-1-heptyn-3-ol. [Link]
-
SpectraBase. (3R)-3-PHENYL-HEPTAN-2-ONE. [Link]
-
Quora. Are tertiary alcohols more stable or more reactive than primary alcohols? [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. [Link]
-
Sarvan sir- Chemistry For All. Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]
-
Chemistry LibreTexts. 6.4: Characteristics of the SN1 Reaction. [Link]
-
PubChem. 3-Phenylpentan-3-ol. [Link]
-
MSU chemistry. Alcohol Reactivity. [Link]
-
Semantic Scholar. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
ResearchGate. SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides. [Link]
-
Jay Ponder Lab. I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. [Link]
-
National Institute of Standards and Technology. 3-Heptanol. [Link]
-
PubChem. 1-Phenyl-3-heptanol. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Sciencemadness.org. Dehydration of 3-Phenyl-1-propanol. [Link]
-
Chemistry Stack Exchange. dehydration of an alcohol (3-methyl-1-phenylbutan-2-ol). [Link]
-
SpectraBase. 3-Ethyl-1-phenyl-3-penten-1-yne. [Link]
-
PubChem. 1-Phenylbut-3-en-1-ol. [Link]
-
PubChem. 3-Methyl-1-phenyl-buten-3-ol. [Link]
- Google Patents. Synthetic method of 3-buten-1-ol.
Sources
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Enantioselective Analysis of 3-Ethyl-1-phenylhept-1-yn-3-ol: A Comparative Analysis of Chromatographic Techniques
For researchers and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides an in-depth comparison of three prominent chromatographic techniques for the enantioselective analysis of the novel chiral tertiary alcohol, 3-Ethyl-1-phenylhept-1-yn-3-ol. We will explore the theoretical underpinnings and practical considerations of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC), offering expert insights into method development strategies and expected performance outcomes.
Introduction to this compound and the Imperative of Enantioselectivity
This compound is a chiral tertiary alcohol with a stereogenic center at the C3 position. As with many chiral molecules, its enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is paramount during research, development, and quality control. This guide will equip you with the knowledge to select and develop a robust and efficient analytical method for this specific challenge.
Comparative Overview of Analytical Techniques
The choice of analytical technique for chiral separations is often dictated by the physicochemical properties of the analyte, the required sensitivity, and desired throughput. Here, we compare the suitability of Chiral HPLC, Chiral GC, and Chiral SFC for the enantioselective analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential interaction of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase. | Partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase. |
| Applicability to Analyte | Highly suitable due to the non-volatile nature and polarity of the alcohol. | May require derivatization to improve volatility and thermal stability. | Excellent applicability, combining advantages of both normal-phase LC and GC. |
| Speed | Moderate analysis times. | Generally faster than HPLC, but can be limited by ramp rates. | Typically 3-5 times faster than HPLC due to low viscosity and high diffusivity of the mobile phase. |
| Resolution | Generally provides good to excellent resolution with a wide range of available chiral stationary phases. | Can offer very high resolution, especially with cyclodextrin-based columns. | Often provides superior or complementary selectivity to HPLC. |
| Solvent Consumption | Can be high, especially with normal-phase chromatography. | Minimal, as it primarily uses carrier gas. | Significantly reduced ("greener") due to the use of supercritical CO2 as the main mobile phase component. |
| Detection | UV-Vis (due to the phenyl group), Chiral Detectors (e.g., Circular Dichroism), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis, MS. Coupling to MS is generally straightforward. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Chiral HPLC is a workhorse in the pharmaceutical industry for enantioselective analysis due to its robustness and the vast selection of commercially available chiral stationary phases (CSPs). For a polar molecule like this compound, both normal-phase and reversed-phase chromatography can be explored. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point as they exhibit broad enantioselectivity for a wide range of compounds.
Trustworthiness: The protocol below outlines a systematic approach to method development, ensuring a self-validating system through the evaluation of multiple stationary and mobile phases to achieve optimal separation.
-
Column Screening:
-
Screen a set of polysaccharide-based chiral columns, such as those with cellulose and amylose backbones (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H).
-
-
Mobile Phase Selection (Normal Phase):
-
Start with a mobile phase of n-hexane and a polar modifier like isopropanol (IPA) or ethanol in a 90:10 (v/v) ratio.
-
Optimize the ratio of hexane to alcohol to fine-tune retention and resolution. A higher percentage of alcohol will decrease retention time.
-
For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.
-
-
Mobile Phase Selection (Reversed Phase):
-
Utilize a mobile phase of acetonitrile or methanol with water. An acidic or basic modifier may be required to improve peak shape.
-
-
Flow Rate and Temperature:
-
Set the initial flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C. Temperature can be adjusted to improve efficiency and resolution.
-
-
Detection:
-
Utilize a UV detector set at a wavelength where the phenyl group of the analyte absorbs (e.g., 210 nm or 254 nm).
-
Chiral Gas Chromatography (GC)
Expertise & Experience: Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, often providing high resolution and fast analysis times. For alcohols, direct analysis is possible, but derivatization is often employed to improve peak shape and thermal stability. Given the tertiary alcohol nature of this compound, thermal stability could be a concern, making derivatization a prudent initial approach.
Trustworthiness: The protocol includes a derivatization step to mitigate potential on-column degradation and ensure reproducible results. The selection of a suitable chiral capillary column is critical for achieving separation.
-
Derivatization (Optional but Recommended):
-
React the alcohol with a suitable derivatizing agent (e.g., trifluoroacetic anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)) to form a more volatile and stable ester or silyl ether.
-
-
Column Selection:
-
Choose a chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Rt-βDEXsm), which are known for their ability to separate a wide range of chiral compounds.
-
-
Carrier Gas and Flow Rate:
-
Use hydrogen or helium as the carrier gas. Hydrogen often provides better efficiency at higher linear velocities.
-
Optimize the linear velocity for maximum resolution.
-
-
Temperature Program:
-
Start with an initial oven temperature of around 100 °C, hold for 1-2 minutes.
-
Ramp the temperature at a rate of 5-10 °C/min to an appropriate final temperature (e.g., 220 °C).
-
Hold at the final temperature for several minutes to ensure elution of all components.
-
-
Injection and Detection:
-
Use a split/splitless injector.
-
A Flame Ionization Detector (FID) is suitable for detection. For structural confirmation, a Mass Spectrometer (MS) can be used.
-
Chiral Supercritical Fluid Chromatography (SFC)
Expertise & Experience: Chiral SFC has emerged as a powerful alternative to HPLC for enantioselective separations, particularly in the pharmaceutical industry. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. For polar compounds like alcohols, a polar co-solvent (modifier) such as methanol or ethanol is added to the CO2.
Trustworthiness: The inherent advantages of SFC, such as rapid equilibration times and reduced solvent usage, contribute to a highly reproducible and efficient analytical workflow. The described protocol follows a standard screening approach for chiral SFC method development.
-
Column Screening:
-
Similar to HPLC, screen a range of polysaccharide-based chiral columns. Immobilized CSPs are often preferred in SFC due to their enhanced solvent compatibility.
-
-
Mobile Phase Composition:
-
Use supercritical CO2 as the main mobile phase component.
-
Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol) at varying concentrations (e.g., 5-40%).
-
The choice of modifier can significantly impact selectivity.
-
-
System Parameters:
-
Set the back pressure regulator to maintain a pressure above the critical pressure of CO2 (e.g., 150 bar).
-
Optimize the column temperature (e.g., 40 °C).
-
Set a flow rate of 2-4 mL/min for rapid screening.
-
-
Detection:
-
A UV detector is commonly used. The lower UV cutoff of CO2 and alcohol modifiers allows for detection at lower wavelengths.
-
SFC is highly compatible with MS detection.
-
Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of 3-Ethyl-1-phenylhept-1-yn-3-ol Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive comparison of X-ray crystallography and its alternatives for the structural characterization of 3-Ethyl-1-phenylhept-1-yn-3-ol and its derivatives, a class of tertiary propargyl alcohols with potential applications in medicinal chemistry and materials science.
The Significance of Structural Elucidation
The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development, understanding the precise conformation of a molecule is paramount for predicting its interaction with biological targets, optimizing its efficacy, and minimizing off-target effects. Propargyl alcohols, including this compound, are versatile building blocks in organic synthesis.[1][2] Their derivatives are of interest for their potential biological activities, making their structural characterization a critical step in the drug discovery pipeline.
Synthesis of this compound: The First Step to a Crystal Structure
The journey to a crystal structure begins with the synthesis of a pure compound. This compound, a tertiary propargyl alcohol, can be synthesized through the nucleophilic addition of an acetylide to a ketone.[1][2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Heptan-3-one
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Acetylide Formation: A solution of phenylacetylene in an anhydrous ethereal solvent is cooled to -78 °C under an inert atmosphere. A stoichiometric amount of n-butyllithium is added dropwise, leading to the formation of the lithium phenylacetylide.
-
Nucleophilic Addition: Heptan-3-one is then added slowly to the cooled acetylide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching and Extraction: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Drying and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[3][4]
X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can obtain a detailed molecular model, including bond lengths, bond angles, and stereochemistry.
The Crystallization Challenge: From Oil to Ordered Array
The most significant hurdle in X-ray crystallography is often the growth of a high-quality single crystal.[6][7] For a molecule like this compound, which is likely an oil or a low-melting solid at room temperature, this step requires careful experimentation with various crystallization techniques.
Common Crystallization Techniques for Small Organic Molecules:
| Technique | Description |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form. This is one of the simplest methods.[7] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1] |
| Thermal Control (Slow Cooling) | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystal growth.[1] |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[7] |
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining a crystal structure using X-ray diffraction.
Caption: Experimental workflow for X-ray crystallography.
A Comparative Approach: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a static, high-resolution snapshot of a molecule's solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic structure and connectivity of molecules in solution.[5][8][9] For drug development, understanding a molecule's behavior in solution can be more biologically relevant.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Crystalline Solid | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Connectivity (through-bond and through-space), relative stereochemistry, conformational dynamics, quantification of isomers. |
| Key Advantage | Unambiguous determination of the solid-state conformation and absolute configuration. | Ability to study molecules in a more biologically relevant (solution) state and analyze dynamic processes. |
| Key Limitation | Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as the solution-state or biologically active conformation. | Provides an averaged structure for rapidly interconverting species; the 3D structure is inferred from spectral data rather than directly measured. |
For this compound and its derivatives, X-ray crystallography would be the definitive method to:
-
Unambiguously determine the solid-state conformation.
-
Analyze intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
-
Establish the absolute stereochemistry of chiral derivatives.
In contrast, NMR spectroscopy would be essential for:
-
Confirming the covalent structure in solution.
-
Studying the conformational flexibility of the ethyl and heptyl chains.
-
Investigating potential intramolecular interactions in solution.
Conclusion
The structural elucidation of this compound and its derivatives is crucial for understanding their chemical and biological properties. While obtaining high-quality single crystals for X-ray diffraction can be a significant undertaking, the resulting high-resolution structural information is invaluable. X-ray crystallography provides an unambiguous view of the molecule's solid-state architecture, which, when complemented by solution-state data from NMR spectroscopy, offers a comprehensive understanding of the molecule's behavior. For researchers in drug discovery and materials science, the combined application of these powerful analytical techniques is essential for rational design and optimization.
References
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. Available at: [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]
-
Crystallization - Organic Chemistry at CU Boulder. Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. Available at: [Link]
-
Comparison of NMR and X-ray crystallography. Available at: [Link]
-
This compound | C15H20O - PubChem - NIH. Available at: [Link]
-
Comparison of NMR and X-ray Crystallography - Creative Biostructure. Available at: [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. Available at: [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PubMed Central. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Table of Contents - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. news-medical.net [news-medical.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide for the Synthetic Chemist: 3-Ethyl-1-phenylhept-1-yn-3-ol vs. 1-phenylbut-3-yn-1-ol
In the landscape of pharmaceutical and fine chemical synthesis, propargyl alcohols are indispensable building blocks. Their unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon triple bond, offers a rich platform for a multitude of chemical transformations.[1][2] This guide provides an in-depth comparison of two such propargyl alcohols: the tertiary alcohol, 3-Ethyl-1-phenylhept-1-yn-3-ol, and the secondary alcohol, 1-phenylbut-3-yn-1-ol. This analysis is tailored for researchers, scientists, and drug development professionals, focusing on the practical aspects of their synthesis and their divergent reactivity, which dictates their utility in constructing complex molecular architectures.
Section 1: Synthesis Strategies and Comparative Performance
The most prevalent and versatile methods for synthesizing propargyl alcohols are nucleophilic additions of organometallic reagents to carbonyl compounds. The choice of the carbonyl precursor—aldehyde or ketone—directly determines whether a secondary or tertiary alcohol is formed.[3][4]
Synthesis of this compound (Tertiary Alcohol)
The construction of the tertiary alcohol, this compound, is most efficiently achieved via a Grignard reaction. This involves the nucleophilic attack of an organomagnesium halide on a ketone.[5] Two primary retrosynthetic disconnections are viable:
-
Route A: Reaction of phenylethynylmagnesium bromide with 3-heptanone.
-
Route B: Reaction of ethylmagnesium bromide with 1-phenylhept-1-yn-3-one.
Route A is generally preferred due to the commercial availability and straightforward preparation of both starting materials.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Representative)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, a solution of ethylmagnesium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared. To this solution, phenylacetylene (1.0 eq.) is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure the formation of phenylethynylmagnesium bromide.
-
Nucleophilic Addition: The reaction flask is cooled to 0 °C, and a solution of 3-heptanone (1.0 eq.) in anhydrous THF is added dropwise. The reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of 1-phenylbut-3-yn-1-ol (Secondary Alcohol)
The synthesis of the secondary alcohol, 1-phenylbut-3-yn-1-ol, typically involves the reaction of an aldehyde with a propargyl organometallic species. A common and effective method is the Barbier-type reaction, which generates the organometallic reagent in situ.[6][7] This approach is often advantageous as it can be performed under milder conditions and sometimes in aqueous media.[8]
Caption: Synthetic workflow for 1-phenylbut-3-yn-1-ol.
Experimental Protocol: Synthesis of 1-phenylbut-3-yn-1-ol (Representative)
-
Reaction Setup: A mixture of zinc powder (1.5 eq.) and propargyl bromide (1.2 eq.) is stirred in a mixture of THF and saturated aqueous ammonium chloride solution.
-
Aldehyde Addition: Benzaldehyde (1.0 eq.) is added to the suspension. The reaction progress is monitored by TLC.
-
Workup and Purification: After the reaction is complete, the mixture is filtered to remove excess zinc. The filtrate is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude alcohol is purified by flash column chromatography.
Comparative Synthesis Data
| Parameter | This compound (Tertiary) | 1-phenylbut-3-yn-1-ol (Secondary) |
| Primary Method | Grignard Reaction[5] | Barbier-Type Reaction[7][8] |
| Starting Materials | Phenylacetylene, Ethylmagnesium Bromide, 3-Heptanone | Propargyl Bromide, Benzaldehyde, Zinc/Indium |
| Typical Yield | 70-90% | 60-85% |
| Reaction Conditions | Anhydrous, inert atmosphere | Can often be performed in aqueous media |
| Key Considerations | Sensitive to moisture and protic functional groups | Generally more tolerant to functional groups |
| Purification | Column Chromatography | Column Chromatography |
Section 2: Reactivity and Synthetic Utility
The structural difference between a tertiary and a secondary propargyl alcohol profoundly influences their reactivity and, consequently, their applications in multi-step synthesis.
Acid-Catalyzed Rearrangements
One of the most significant differences in reactivity lies in their behavior under acidic conditions. Propargyl alcohols are prone to rearrangements, primarily the Meyer-Schuster and Rupe rearrangements.[9]
-
1-phenylbut-3-yn-1-ol (Secondary): Under acidic catalysis, secondary propargyl alcohols like this one typically undergo a Meyer-Schuster rearrangement to yield α,β-unsaturated aldehydes or ketones.[9] This transformation involves a 1,3-hydroxyl shift.
-
This compound (Tertiary): Tertiary propargyl alcohols can also undergo the Meyer-Schuster rearrangement. However, they are also susceptible to the competing Rupe rearrangement , which proceeds through an enyne intermediate to form α,β-unsaturated methyl ketones.[9] The choice of catalyst and reaction conditions can often be tuned to favor one pathway over the other. Milder conditions using transition metal or Lewis acid catalysts can favor the Meyer-Schuster product.[9]
Caption: Comparative acid-catalyzed rearrangements.
The Nicholas Reaction
The Nicholas reaction is a powerful tool for the propargylation of nucleophiles.[6] It involves the stabilization of a propargylic cation by complexation with dicobalt octacarbonyl, rendering it highly stable and reactive towards a wide range of nucleophiles.[10][11]
-
Cation Stability: The stability of the cobalt-complexed propargylic cation is a key feature of the Nicholas reaction. Tertiary propargylic alcohols, such as this compound, generally form more stable carbocations due to the inductive effect of the additional alkyl groups. This can lead to faster reaction rates and broader substrate scope with weaker nucleophiles.
-
Reaction Pathway: In contrast, theoretical studies have shown that the reaction of secondary propargylic alcohols with nucleophiles may proceed through an SN2-type pathway, whereas tertiary propargyl alcohols can react via SN1' or SN2' pathways.[12][13] This difference in mechanism can influence the stereochemical outcome of the reaction when chiral centers are involved.
Section 3: Applications in Drug Discovery and Development
Propargyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][14] Their alkyne functionality is particularly useful for introducing structural diversity and for use in "click chemistry" applications.
-
1-phenylbut-3-yn-1-ol and its analogs have been utilized as building blocks in the synthesis of various complex molecules. For instance, the closely related 1-phenyl-3-buten-1-ol is a known intermediate in the synthesis of impurities of Propafenone, a class IC antiarrhythmic drug.[15] This highlights the importance of such secondary alcohols in accessing specific molecular scaffolds relevant to medicinal chemistry.
-
Tertiary propargyl alcohols like this compound offer a sterically more hindered and structurally more complex starting point. This can be advantageous in creating molecules with specific three-dimensional conformations required for binding to biological targets. The increased stability of the corresponding propargylic cation in reactions like the Nicholas reaction allows for the coupling of these more complex fragments to other parts of a target molecule under mild conditions.[5]
Conclusion
The choice between this compound and 1-phenylbut-3-yn-1-ol in a synthetic campaign is dictated by the desired final product and the intended chemical transformations.
-
This compound (Tertiary) is synthesized from a ketone precursor and offers a more sterically hindered and structurally complex building block. Its reactivity is characterized by a propensity for both Meyer-Schuster and Rupe rearrangements under acidic conditions, and it forms a highly stabilized cation in the Nicholas reaction, making it suitable for coupling with a wide array of nucleophiles.
-
1-phenylbut-3-yn-1-ol (Secondary) is prepared from an aldehyde and provides a less sterically encumbered scaffold. It primarily undergoes the Meyer-Schuster rearrangement in the presence of acid. Its utility as an intermediate in the synthesis of pharmaceutical-related compounds has been demonstrated.
Ultimately, a thorough understanding of the distinct synthetic accessibility and reactivity of these secondary and tertiary propargyl alcohols empowers the medicinal and process chemist to make informed decisions in the design and execution of efficient and robust synthetic routes toward novel therapeutics and other high-value chemical entities.
References
Sources
- 1. rawsource.com [rawsource.com]
- 2. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. research.monash.edu [research.monash.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Nicholas reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 10. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A theoretical investigation to understand the difference in reactivities of secondary and tertiary propargylic alcohols with 1,3,5‐trimethoxybenzene in presence of Brnøsted acid | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]
- 15. 1-PHENYL-3-BUTEN-1-OL | 936-58-3 [chemicalbook.com]
A Comparative Guide to Alkynols in Sonogashira Coupling Reactions: Performance, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful reaction is celebrated for its mild conditions, broad functional group tolerance, and wide applicability in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][4][5] Among the diverse array of terminal alkynes, alkynols (alkynes bearing a hydroxyl group) represent a particularly valuable subclass. The hydroxyl moiety not only enhances solubility but also serves as a versatile handle for subsequent chemical transformations, making them attractive building blocks in drug discovery and development.[1][4]
This guide provides an in-depth comparative analysis of various alkynols in Sonogashira coupling reactions. We will delve into their relative performance, explore the mechanistic nuances influenced by the hydroxyl group, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Sonogashira Reaction: A Mechanistic Overview
The generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6][7]
-
Palladium Cycle: The cycle initiates with the oxidative addition of an aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by a transmetalation step where a copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center. Finally, reductive elimination yields the desired coupled product and regenerates the active Pd(0) catalyst.[4]
-
Copper Cycle: In this cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[6] This species is the key activated alkyne partner for the transmetalation step in the palladium cycle.[2]
While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling dimers (Glaser coupling).[8][9] This has spurred the development of copper-free Sonogashira protocols, which are particularly beneficial for substrates sensitive to copper or when homocoupling is a significant side reaction.[7][10] In the absence of copper, the reaction is believed to proceed through a tandem Pd/Pd double-cycle, where a second palladium complex facilitates the activation of the alkyne.[7]
Comparative Performance of Alkynols: A Data-Driven Analysis
The choice of alkynol can significantly impact the efficiency and outcome of a Sonogashira coupling. Here, we compare the performance of several common alkynols, supported by experimental data.
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Propargyl alcohol | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 80 | [1] |
| Propargyl alcohol | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 92 | [1] |
| 2-Methyl-3-butyn-2-ol | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1.5 | 95 | [1] |
| 2-Octyn-1-ol | Aryl Iodides | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | - | >90 | [4][6] |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | RT | - | 89 | [6] |
| 1-Heptyne | Iodobenzene | Mixed Pd-Fe oxide | Et₃N | H₂O | - | - | 95 | [9] |
Key Observations and Insights:
-
High Yields: 2-Alkyn-1-ols, such as propargyl alcohol and 2-methyl-3-butyn-2-ol, consistently demonstrate high yields in Sonogashira couplings with a variety of aryl halides.[1]
-
Influence of the Hydroxyl Group: The presence of the hydroxyl group often enhances the solubility of the alkyne, facilitating the reaction.[1] Furthermore, it provides a valuable site for post-coupling modifications, expanding the synthetic utility of the products.[4] It is generally not necessary to protect the hydroxyl group, as the Sonogashira reaction is tolerant of alcohols.[11]
-
Steric Effects: The steric bulk of the alkynol can influence the reaction rate. For instance, the reaction with 2-methyl-3-butyn-2-ol, which has a tertiary alcohol, was reported to be faster than with the primary alcohol, propargyl alcohol.[1]
-
Comparison with Non-Hydroxylated Alkynes: While direct, side-by-side comparative data is often context-specific, the yields obtained with alkynols are generally comparable to or even exceed those of simple terminal alkynes like phenylacetylene under similar conditions.
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for representative Sonogashira coupling reactions using alkynols.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of 2-Methyl-3-butyn-2-ol
This protocol is a robust and widely applicable method for the coupling of alkynols with aryl iodides.
Materials:
-
Aryl iodide (1.0 mmol)
-
2-Methyl-3-butyn-2-ol (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.[1]
-
Solvent and Base Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture at room temperature for 15 minutes.[1]
-
Alkyne Addition: Add 2-methyl-3-butyn-2-ol to the reaction mixture dropwise via syringe.[1][6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.[1]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[6] Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6] The product can then be purified by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with substrates that are sensitive to copper or to minimize the formation of homocoupling byproducts.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkynol (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
Triphenylarsine (AsPh₃) or a suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous Toluene or another suitable non-polar solvent (5 mL)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and the chosen ligand (e.g., AsPh₃).
-
Reagent Addition: Add the aryl bromide, terminal alkynol, and base to the flask.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (which may be higher than in the copper-cocatalyzed version) and monitor by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1, omitting the ammonium chloride wash if no copper is present.
Causality Behind Experimental Choices
The success of a Sonogashira coupling reaction hinges on the judicious selection of several key parameters:
-
Catalyst System: The choice of palladium source and ligands is critical. Palladium(II) precursors like PdCl₂(PPh₃)₂ are often used as they are more stable and are reduced in situ to the active Pd(0) species.[2][12] The ligands, typically phosphines, stabilize the palladium center and influence its reactivity.[12] Bulky, electron-rich phosphine ligands can improve the efficiency of the coupling, especially for less reactive aryl chlorides.[12] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands.[2][12]
-
Copper Co-catalyst: As mentioned, CuI is a common co-catalyst that accelerates the reaction by forming the copper acetylide intermediate.[2] However, its presence can also promote homocoupling.[8] The decision to include copper should be based on the specific substrates and the desired outcome.
-
Base: An amine base, such as triethylamine or diisopropylamine, is essential.[3][13] It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The choice of base can influence the reaction rate and yield.
-
Solvent: The solvent must be capable of dissolving the various components of the reaction mixture.[14] Common solvents include THF, DMF, and acetonitrile.[3] The polarity of the solvent can significantly affect the reaction outcome.[14] For instance, in some copper-free systems, non-polar solvents like toluene have been found to be superior to polar aprotic solvents like DMF.[14]
Visualizing the Process
To better understand the intricate steps of the Sonogashira coupling and the experimental workflow, the following diagrams are provided.
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Conclusion
Alkynols are highly valuable and versatile substrates in Sonogashira coupling reactions, consistently delivering high yields and providing products with a functional handle for further synthetic manipulations. Understanding the interplay between the choice of alkynol, catalyst system, and reaction conditions is crucial for achieving optimal results. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and reliable synthesis of complex molecules for a wide range of applications, from drug discovery to materials science.
References
-
A Comparative Study of 2-Alkyn-1-ols in Sonogashira Cross-Coupling Reactions - Benchchem. 1
-
Sonogashira coupling - Wikipedia.
-
Sonogashira Coupling - Chemistry LibreTexts.
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications.
-
Coupling to alkynes: the Sonogashira reaction.
-
Sonogashira Coupling - Organic Chemistry Portal.
-
Sonogashira Cross-Coupling - J&K Scientific LLC.
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate.
-
Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes - Benchchem. 6
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central.
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
-
Sonogashira Cross-Coupling: Alkyne-Modified Nucleosides and Their Applications | Request PDF - ResearchGate.
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
-
α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction - MDPI.
-
Selected examples of ligands used in decarboxylative Sonogashira coupling.
-
Application Notes and Protocols for Sonogashira Coupling Reactions with 2-Octyn-1-ol Derivatives - Benchchem. 4
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A.
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene..
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
-
Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC - NIH.
-
Sonogashira coupling in presence of hydroxyl groups : r/chemistry - Reddit.
-
Sonogashira coupling in natural product synthesis - ResearchGate.
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. books.lucp.net [books.lucp.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Ethyl-1-phenylhept-1-yn-3-ol
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 3-Ethyl-1-phenylhept-1-yn-3-ol, ensuring the safety of laboratory personnel and the protection of our environment. As chemists, we bear the responsibility for the entire lifecycle of the molecules we create, from "cradle-to-grave."[1] This principle, enshrined in regulations like the Resource Conservation and Recovery Act (RCRA), underscores the importance of the procedures outlined below.[2]
Part 1: Hazard Identification and Characterization
Structural Features of Concern:
-
Terminal Alkyne: The presence of a terminal alkyne (a carbon-carbon triple bond at the end of a carbon chain) is a key reactive feature. Terminal alkynes possess a slightly acidic proton on the sp-hybridized carbon, which can be removed by a strong base to form a reactive acetylide anion.[3][4] This reactivity must be considered to prevent inadvertent and hazardous reactions during disposal.
-
Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon. While generally stable, tertiary alcohols can be susceptible to dehydration under acidic conditions.
-
Phenyl Group: The aromatic phenyl group contributes to the overall lipophilicity of the molecule and may influence its environmental fate and toxicity.
Based on these features and data from analogous compounds, we can summarize the probable characteristics of this compound in the table below.
| Property | Value/Information | Source/Justification |
| Chemical Formula | C15H20O | PubChem |
| Molar Mass | 216.32 g/mol | PubChem |
| CAS Number | 19781-33-0 | PubChem |
| Appearance | Likely a liquid or low-melting solid at room temperature. | Inferred from similar compounds. |
| Toxicity | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. | Inferred from SDS of similar functionalized alcohols.[5][6] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | A common characteristic of aromatic organic compounds.[5] |
| Reactivity Hazards | The terminal alkyne can react with certain metals (e.g., copper, silver, mercury) to form explosive acetylides. It is also reactive towards strong oxidizing and reducing agents. The terminal alkyne C-H bond is acidic and will react with strong bases.[3][4][7] | General reactivity of terminal alkynes. |
Part 2: Waste Characterization and Segregation
Before disposal, it is imperative to classify the waste stream containing this compound according to federal and institutional guidelines.[2]
Is it a Hazardous Waste?
A waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. While this compound is not explicitly listed, it should be treated as a hazardous waste due to its likely toxicological properties and the reactivity of the alkyne group.
Waste Segregation is Key:
Proper segregation of chemical waste is a cornerstone of laboratory safety. Waste containing this compound should be collected in a dedicated, properly labeled container.
-
Do NOT mix with aqueous waste streams unless the concentration of the alcohol is very low and institutional guidelines permit it.
-
Do NOT mix with strong acids, bases, oxidizing agents, or reducing agents in the waste container.
-
Crucially, do NOT mix with solutions containing heavy metal salts, particularly those of copper, silver, and mercury, due to the risk of forming explosive acetylides.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating this compound waste.
Part 3: Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol is intended for the disposal of small quantities of this compound typically generated in a research laboratory setting.
1. Personal Protective Equipment (PPE):
- Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).
2. Waste Container Selection and Labeling:
- Select a clean, chemically compatible container with a secure screw-top cap. A high-density polyethylene (HDPE) or glass container is recommended.
- The container must be in good condition, with no cracks or leaks.
- Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The date of accumulation should also be noted.
3. Waste Accumulation:
- Carefully transfer the waste into the labeled container using a funnel to prevent spills.
- Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
- Keep the waste container securely closed when not in use.
- Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
4. Arranging for Disposal:
- Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
- Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and can have serious consequences.[2]
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Alert:
- If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
- If there is a fire or medical emergency, call emergency services.
2. Control the Source (If Safe to Do So):
- If the spill is small and you are trained to handle it, and it is safe to do so, stop the source of the spill.
3. Contain and Clean Up:
- For a small liquid spill, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
- Do not use combustible materials like paper towels to absorb the bulk of the spill.
- Once absorbed, carefully scoop the material into a designated hazardous waste container.
- Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
4. Decontaminate and Report:
- Properly decontaminate any equipment used for cleanup.
- Report the spill to your supervisor and your institution's EHS office, following their reporting procedures.
By adhering to these guidelines, researchers can ensure that the final chapter of their work with this compound is written with the same commitment to safety and scientific integrity that guided their research.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
- Reactions of Alkynes - Organic Chemistry Tutor. Vertex AI Search.
- 10.8: Alkynes - Chemistry LibreTexts. Vertex AI Search.
- Resource Conservation and Recovery Act (RCRA)
- Reactions of terminal alkynes regulated by precursor design. (a)...
- Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Vertex AI Search.
- EPA Hazardous Waste Management - Axon
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Vertex AI Search.
- This compound | C15H20O - PubChem.
- Steps in Complying with Regulations for Hazardous Waste | US EPA. Vertex AI Search.
- Learn the Basics of Hazardous Waste | US EPA. Vertex AI Search.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. Vertex AI Search.
- OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. Vertex AI Search.
- Understanding OSHA Chemical Storage Requirements - PolyStar Containment. Vertex AI Search.
- SAFETY DATA SHEET - Sigma-Aldrich. Vertex AI Search.
- SAFETY DATA SHEET - Sigma-Aldrich. Vertex AI Search.
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
